molecular formula C12H20O6 B086974 Tripropionin CAS No. 139-45-7

Tripropionin

Numéro de catalogue: B086974
Numéro CAS: 139-45-7
Poids moléculaire: 260.28 g/mol
Clé InChI: YZWRNSARCRTXDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tripropionin, also known as glycerol tripropionate, is a triglyceride ester where glycerol is esterified with three molecules of propionic acid (C12H20O6) . This compound is characterized as a colorless to almost colorless clear liquid with a specific gravity of 1.09 and a boiling point of 176°C at 20 mmHg . In scientific research, this compound serves as a stable, non-volatile, and odorless prodrug for propionic acid, overcoming the undesirable odor and volatility of the free short-chain fatty acid . Upon oral administration, it is not broken down in the stomach but is gradually hydrolyzed in the intestine by pancreatic lipases to release propionic acid . This makes it an ideal compound for studying the effects of propionate in models of gut health. Studies have demonstrated that this compound supplementation can alleviate symptoms of colitis in animal models by improving intestinal barrier integrity, reducing oxidative stress, and inhibiting the NF-κB signaling pathway to suppress pro-inflammatory cytokines . Furthermore, it has shown a modulative effect on the gut microbiota, helping to restore dysbiosis by increasing microbial diversity and the abundance of beneficial genera . Beyond gastrointestinal research, this compound is also utilized in pharmaceutical development as a lipid-based vehicle for drug delivery. Its properties allow for the formation of stable lipid-stabilized nanodroplets that can efficiently encapsulate hydrophobic drugs, such as combretastatin A4, enabling their delivery and subsequent release into target cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,3-di(propanoyloxy)propyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H20O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWRNSARCRTXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(COC(=O)CC)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8051702
Record name Tripropionin
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Molecular Weight

260.28 g/mol
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Physical Description

colourless to pale yellow liquid with practically no odour
Record name Glyceryl tripropanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

175.00 to 176.00 °C. @ 20.00 mm Hg
Record name Glycerol tripropanoate
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Solubility

3.07 mg/mL at 37 °C, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Glycerol tripropanoate
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Record name Glyceryl tripropanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.065-1.082
Record name Glyceryl tripropanoate
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CAS No.

139-45-7
Record name Tripropionin
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Record name TRIPROPIONIN
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Record name 1,2,3-Propanetriol, 1,2,3-tripropanoate
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Record name Tripropionin
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Record name Glycerol tripropionate
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Record name GLYCERYL TRIPROPANOATE
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Record name Glycerol tripropanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tripropionin for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropionin, also known as glyceryl tripropionate, is a triglyceride synthesized by the formal acylation of the three hydroxyl groups of glycerol with propionic acid.[1] It is a clear, colorless to pale yellow liquid with virtually no odor.[1] While historically utilized as a plasticizer and flavoring agent, its unique physicochemical properties are garnering increasing interest within the research and drug development sectors.[2][3][4] This interest stems from its potential as a carrier for drug delivery and as a pro-drug for propionate, a short-chain fatty acid with known biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways of its metabolites, offering a valuable resource for scientists working with this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. The key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₀O₆[1]
Molecular Weight 260.28 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[1][2]
Odor Practically odorless[1]
Boiling Point 175-176 °C at 20 mmHg[1]
Density 1.082 g/cm³[2]
Refractive Index 1.4310 - 1.4340 at 20°C[5]
Water Solubility 3.07 mg/mL at 37 °C[1]
Solubility in Organic Solvents Soluble in ethanol and ether[2][3]
Vapor Pressure 0.00204 mmHg at 25°C
Flash Point > 110 °C (> 230 °F)[2]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for determining the key physicochemical properties of this compound, based on internationally recognized standards.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant. The following protocol is based on the principles outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[6][7][8][9][10]

Principle: This method determines the temperature range over which a liquid distills under atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Graduated receiving cylinder

  • Calibrated thermometer or temperature probe

  • Heating mantle or other suitable heat source

  • Boiling chips

Procedure:

  • Measure 100 mL of the this compound sample into the distillation flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.

  • Begin heating the flask. Adjust the heating rate so that the first drop of distillate falls from the condenser into the receiving cylinder within 5 to 10 minutes.

  • Record the temperature at which the first drop of distillate is collected as the initial boiling point.

  • Continue the distillation at a rate of 4 to 5 mL per minute.

  • Record the temperature at regular intervals as the distillation proceeds.

  • Record the final temperature when the last of the liquid in the flask has evaporated, which is the dry point.

  • Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a valuable tool for identity and purity assessment. The following method is based on the principles of USP General Chapter <831> Refractive Index.[11][12][13][14][15]

Principle: This method measures the ratio of the velocity of light in a vacuum to its velocity in the substance being tested.

Apparatus:

  • Abbé refractometer or a calibrated digital refractometer

  • Constant temperature water bath (e.g., 20°C or 25°C)

  • Light source (sodium D line, 589 nm)

  • Calibrated reference standards (e.g., distilled water)

Procedure:

  • Calibrate the refractometer using a standard of known refractive index.

  • Ensure the prism surfaces of the refractometer are clean and dry.

  • Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.

  • Apply a few drops of the this compound sample to the surface of the fixed prism.

  • Close the prisms and allow the sample to come to thermal equilibrium (typically a few minutes).

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece (for an Abbé refractometer) or wait for a stable digital reading.

  • Record the refractive index.

  • Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

Determination of Density

Density is a fundamental physical property that can be used to characterize a liquid. The following protocol is based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".

Principle: This method utilizes an oscillating U-tube to determine the density of a liquid. The oscillation frequency of the U-tube changes based on the mass of the liquid it contains.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or autosampler for sample injection

  • Constant temperature bath integrated into the density meter

Procedure:

  • Calibrate the digital density meter with at least two reference standards (e.g., dry air and distilled water) at the desired temperature.

  • Ensure the U-tube is clean and dry before introducing the sample.

  • Set the desired measurement temperature (e.g., 20°C or 25°C) and allow the instrument to stabilize.

  • Inject the this compound sample into the U-tube, ensuring there are no air bubbles present.

  • Allow the sample to reach thermal equilibrium within the U-tube.

  • The instrument will automatically measure the oscillation period and calculate the density.

  • Record the density value.

  • Clean the U-tube with appropriate solvents and dry it with a stream of air or nitrogen after the measurement.

Determination of Water Solubility

Understanding the water solubility of a compound is crucial for drug delivery and formulation development. The following protocol is based on the OECD Guideline 105, "Water Solubility".

Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility. Given this compound's reported solubility, the flask method is appropriate.

Apparatus:

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Centrifuge or filtration apparatus

  • Analytical method for quantification (e.g., HPLC, GC)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of distilled water.

  • Seal the flask and place it in a constant temperature shaker bath (e.g., 37°C) to agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the mixture to stand at the same temperature to let the undissolved this compound settle.

  • Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration. Care must be taken to avoid affecting the equilibrium.

  • Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV or GC-FID).

  • The determined concentration represents the water solubility of this compound at that specific temperature.

Determination of n-Octanol/Water Partition Coefficient (Log P)

The partition coefficient is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties. The following protocol is based on the OECD Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".

Principle: This method determines the ratio of the concentration of a substance in the n-octanol phase to its concentration in the aqueous phase after the two immiscible liquids have reached equilibrium.

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, GC)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure:

  • Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

  • Prepare a stock solution of this compound in n-octanol.

  • In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of n-octanol to water can be varied (e.g., 1:1, 1:2, 2:1).

  • Stopper the vessel and shake it vigorously for a set period (e.g., 15-30 minutes) to allow for partitioning of the this compound between the two phases.

  • After shaking, centrifuge the vessel to ensure complete separation of the two phases.

  • Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The Log P is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Experimental Workflow for Partition Coefficient Determination

G Workflow for Partition Coefficient (Log P) Determination (OECD 107) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep1 Saturate n-octanol with water prep2 Saturate water with n-octanol prep1->prep2 prep3 Prepare this compound stock solution in saturated n-octanol prep2->prep3 exp1 Combine saturated n-octanol (with this compound) and saturated water in a vessel prep3->exp1 exp2 Shake vigorously to allow partitioning exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 ana1 Withdraw aliquots from both n-octanol and aqueous phases exp3->ana1 ana2 Determine this compound concentration in each phase (e.g., HPLC, GC) ana1->ana2 calc1 Calculate Partition Coefficient (P) = [Conc in Octanol] / [Conc in Water] ana2->calc1 calc2 Calculate Log P = log10(P) calc1->calc2

Caption: Workflow for Partition Coefficient (Log P) Determination (OECD 107)

Signaling Pathway of Propionate

This compound is readily hydrolyzed in vivo to glycerol and three molecules of propionic acid. While this compound itself is not known to directly engage in specific signaling pathways, its metabolite, propionate, is a well-characterized short-chain fatty acid (SCFA) with significant biological activity. Propionate primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs), namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).

G Propionate Signaling Pathway This compound This compound Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Propionate Propionate (SCFA) Hydrolysis->Propionate GPR41 GPR41 (FFAR3) Propionate->GPR41 GPR43 GPR43 (FFAR2) Propionate->GPR43 G_protein G-protein activation GPR41->G_protein GPR43->G_protein Downstream Downstream Signaling Cascades (e.g., ↓cAMP, ↑Ca²⁺, MAPK/ERK) G_protein->Downstream Biological_Effects Biological Effects: - Regulation of glucose metabolism - Modulation of inflammation - Influence on gut hormone secretion Downstream->Biological_Effects

Caption: Propionate Signaling Pathway

The activation of GPR41 and GPR43 by propionate initiates a cascade of intracellular events, including the modulation of cyclic AMP (cAMP) levels, intracellular calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately lead to a range of physiological responses, such as the regulation of hepatic gluconeogenesis, modulation of inflammatory responses, and influence on the secretion of gut hormones like glucagon-like peptide-1 (GLP-1). This makes the study of this compound as a propionate pro-drug a promising area for research in metabolic disorders and inflammatory diseases.

Conclusion

This compound presents a compelling profile for researchers and drug development professionals. Its well-defined physicochemical properties, combined with its role as a precursor to the biologically active molecule propionate, position it as a versatile tool in various scientific disciplines. The standardized experimental protocols provided in this guide will enable researchers to generate reliable and comparable data, facilitating a deeper understanding of this compound's behavior and potential applications. As research continues to unravel the intricate roles of short-chain fatty acids in health and disease, the utility of this compound as a research chemical and potential therapeutic delivery vehicle is poised to expand significantly.

References

An In-depth Technical Guide on the Biological Role of Tripropionin in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripropionin is a triglyceride composed of a glycerol backbone and three propionyl fatty acid chains. Its primary biological significance lies in its role as an anaplerotic substrate, meaning it can replenish intermediates of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). Upon administration, this compound is hydrolyzed, releasing propionate, which is then converted to propionyl-CoA. Propionyl-CoA enters the Krebs cycle as succinyl-CoA, thereby augmenting the pool of cycle intermediates and enhancing cellular energy metabolism. This guide provides a comprehensive overview of the metabolic fate of this compound, its effects on cellular metabolism, relevant signaling pathways, and detailed experimental protocols for its study. While direct experimental data on this compound is limited, this guide draws upon extensive research on its metabolic product, propionate, to provide a thorough understanding of its biological role.

Introduction to this compound and Anaplerosis

This compound (glyceryl tripropionate) is a synthetic triglyceride. In the context of cellular metabolism, it serves as a pro-drug for propionate. The concept of anaplerosis is central to understanding the function of this compound. Anaplerosis refers to the replenishment of intermediates of metabolic pathways, particularly the Krebs cycle. The Krebs cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The intermediates of this cycle are crucial for not only energy production but also as precursors for the biosynthesis of various molecules. In certain pathological conditions or metabolic states, these intermediates can become depleted, impairing cellular function. Anaplerotic therapies aim to counteract this by providing substrates that can be converted into Krebs cycle intermediates.

This compound is designed to deliver propionate, a three-carbon fatty acid, which is then metabolized to propionyl-CoA. Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, a key intermediate of the Krebs cycle. This anaplerotic function makes this compound a molecule of interest for conditions characterized by impaired energy metabolism.

Metabolic Pathway of this compound

The metabolic journey of this compound begins with its hydrolysis and culminates in the entry of its constituent propionyl groups into the Krebs cycle.

Cellular Uptake and Hydrolysis

This compound, as a triglyceride, is expected to be processed by lipases, which hydrolyze the ester bonds to release glycerol and three molecules of propionate. The precise mechanisms of cellular uptake and hydrolysis of this compound are not extensively detailed in the literature but are presumed to follow the general pathways of triglyceride metabolism.

Conversion to Propionyl-CoA and Entry into the Krebs Cycle

Once released, propionate is activated to propionyl-CoA by acyl-CoA synthetases in the mitochondria. The canonical pathway for propionyl-CoA metabolism involves the following steps:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.

  • Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase.

  • Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.

  • Entry into the Krebs Cycle: Succinyl-CoA is an intermediate of the Krebs cycle and can be used to support energy production or biosynthetic processes.

This pathway highlights the anaplerotic potential of this compound by directly feeding into the Krebs cycle.

Tripropionin_Metabolism This compound This compound Propionate Propionate This compound->Propionate Lipases Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Acyl-CoA Synthetase D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA Propionyl-CoA Carboxylase (PCC) L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Krebs_Cycle Krebs Cycle Succinyl_CoA->Krebs_Cycle

Metabolism of this compound to Krebs Cycle Intermediate.

Quantitative Effects on Cellular Metabolism

While direct quantitative data for this compound is scarce, studies on propionate provide valuable insights into its metabolic impact. The following tables summarize quantitative data from a study on perfused rat hearts treated with propionate, which serves as a proxy for the effects of this compound.[1]

Table 1: Effect of Propionate on Acyl-CoA Intermediates
MetaboliteFold Change vs. Control
Propionyl-CoA~101-fold increase
Methylmalonyl-CoA36-fold increase

Data from perfused rat hearts treated with 3 mM propionate.[1]

Table 2: Effect of Propionate on Krebs Cycle Intermediates
MetaboliteChange vs. Control
CitrateIncreased
2-KetoglutarateIncreased
SuccinateIncreased
MalateIncreased

Qualitative changes observed in perfused rat hearts treated with 3 mM propionate.[1]

Table 3: Effect of Propionate on Fuel Oxidation
Metabolic FluxChange vs. Control
Fatty Acid OxidationDecreased
Glucose OxidationIncreased

Data from perfused rat hearts treated with 3 mM propionate.[1]

These data indicate that the introduction of propionate leads to a significant accumulation of its downstream metabolite, propionyl-CoA, and a subsequent increase in Krebs cycle intermediates, demonstrating its anaplerotic effect. The shift from fatty acid to glucose oxidation suggests a significant alteration in cellular fuel preference.

Signaling Pathways Modulated by Propionate

Propionate, the active metabolite of this compound, has been shown to influence several key signaling pathways involved in cellular metabolism, inflammation, and cell growth.

PI3K/Akt/eNOS Pathway

In the context of diabetic neuropathy, propionate has been shown to activate the PI3K/Akt/eNOS signaling pathway.[2] This activation leads to increased production of nitric oxide (NO), which can improve cerebral microcirculation.

PI3K_Akt_eNOS_Pathway Propionate Propionate PI3K PI3K Propionate->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vascular_Effects Improved Microcirculation NO->Vascular_Effects

Propionate-mediated activation of the PI3K/Akt/eNOS pathway.

GPR43 and HDAC Inhibition

Propionate can act as a ligand for G-protein coupled receptor 43 (GPR43) and as an inhibitor of histone deacetylases (HDACs).[3] These actions can lead to the activation of downstream signaling pathways, including STAT3, mTOR, and MEK, which are involved in cell migration and proliferation.

GPR43_HDAC_Pathway Propionate Propionate GPR43 GPR43 Propionate->GPR43 Activates HDAC HDAC Propionate->HDAC Inhibits STAT3 STAT3 GPR43->STAT3 mTOR mTOR GPR43->mTOR MEK MEK GPR43->MEK HDAC->STAT3 Cell_Migration Cell Migration & Proliferation STAT3->Cell_Migration mTOR->Cell_Migration MEK->Cell_Migration

Propionate signaling through GPR43 and HDAC inhibition.

JAK2/STAT3 and PPAR-γ Signaling

In the context of cancer biology, propionate has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis.[4] Conversely, it can also activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, which is also implicated in cell growth inhibition.[5]

JAK2_STAT3_PPARg_Pathway Propionate Propionate JAK2 JAK2 Propionate->JAK2 Inhibits PPARg PPAR-γ Propionate->PPARg Activates STAT3 STAT3 JAK2->STAT3 Cell_Cycle_Arrest Cell Cycle Arrest STAT3->Cell_Cycle_Arrest Apoptosis Apoptosis PPARg->Apoptosis

Propionate's dual role in JAK2/STAT3 and PPAR-γ signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's metabolic effects.

In Vivo Administration of this compound in a Mouse Model

Objective: To assess the in vivo metabolic effects of this compound.

Materials:

  • This compound (pharmaceutical grade)

  • Vehicle (e.g., corn oil)

  • Mice (e.g., C57BL/6 or a relevant disease model such as a propionic acidemia mouse model)[6]

  • Oral gavage needles (20-22 gauge for adult mice)[7][8][9][10]

  • Animal scale

Procedure:

  • Animal Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Preparation of Dosing Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous before each administration.

  • Dosing:

    • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight for oral gavage).[9]

    • Gently restrain the mouse.

    • Insert the gavage needle orally and advance it into the esophagus.

    • Slowly administer the this compound suspension.

    • Monitor the animal for any signs of distress after administration.

  • Sample Collection: At predetermined time points after dosing, collect blood and tissues for metabolic analysis.

Workflow Diagram:

In_Vivo_Workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Prepare_Dose Prepare this compound Suspension Acclimatize->Prepare_Dose Dose_Mice Administer this compound (Oral Gavage) Prepare_Dose->Dose_Mice Collect_Samples Collect Blood and Tissues Dose_Mice->Collect_Samples Analyze_Samples Metabolic Analysis (LC-MS/MS, etc.) Collect_Samples->Analyze_Samples End End Analyze_Samples->End

References

Tripropionin as a Substrate for Pancreatic Lipase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic lipase (triacylglycerol acylhydrolase, EC 3.1.1.3) is the primary enzyme responsible for the hydrolysis of dietary triglycerides in the small intestine. Its activity is crucial for the absorption of fats and is a key target for the development of therapeutics for obesity and other metabolic disorders. The selection of an appropriate substrate is paramount for the in vitro characterization of pancreatic lipase activity and the screening of potential inhibitors. Tripropionin, a short-chain triglyceride, serves as a valuable substrate for these assays due to its solubility and susceptibility to enzymatic hydrolysis. This technical guide provides an in-depth overview of the use of this compound as a substrate for pancreatic lipase, including quantitative data for analogous substrates, detailed experimental protocols, and visualizations of key mechanisms and workflows.

Pancreatic Lipase: Mechanism and Kinetics

Pancreatic lipase catalyzes the hydrolysis of the ester bonds at the sn-1 and sn-3 positions of triglycerides, yielding two free fatty acids and a 2-monoacylglycerol. The catalytic mechanism involves a classic Ser-His-Asp triad at the active site.

While this compound is a recognized substrate for pancreatic lipase, specific Michaelis-Menten constants (Km and Vmax) are not extensively reported in recent literature. However, kinetic data for other short- and long-chain triglycerides provide a valuable reference for understanding the enzymatic activity of pancreatic lipase.

Quantitative Data: Kinetic Parameters of Pancreatic Lipase with Various Triglyceride Substrates

The following table summarizes the kinetic parameters of pancreatic lipase with commonly used triglyceride substrates. This data is essential for comparative analysis and for understanding the influence of fatty acid chain length on enzyme activity.

SubstrateEnzyme SourceKmVmaxConditions
p-Nitrophenyl PalmitatePorcine Pancreatic Lipase2.7 ± 0.2 µM0.019 s⁻¹pH 8.0, 37°C, 5 mM sodium deoxycholate
TrioleinPorcine Pancreatic Lipase170.901 ± 7.544 µmol·mL⁻¹88735 ± 4036.741 µmol·mL⁻¹·hour⁻¹Not specified
TributyrinHuman Pancreatic LipaseNot specified1800 U/mgNot specified
TrioctanoinHuman Pancreatic LipaseNot specified2250 U/mgNot specified

Note: The units for Km and Vmax vary between studies and are presented as reported in the source literature.

The Role of Colipase and Bile Salts

In the physiological environment of the duodenum, the activity of pancreatic lipase is modulated by the presence of colipase and bile salts. Bile salts are necessary to emulsify dietary fats, but at concentrations above their critical micellar concentration, they can inhibit pancreatic lipase by displacing it from the lipid-water interface. Colipase, a small protein secreted by the pancreas, anchors lipase to the bile salt-covered lipid interface, thus restoring its activity.

Experimental Protocols

Assay of Pancreatic Lipase Activity using this compound with the pH-Stat Technique

The pH-stat technique is a reliable method for continuously monitoring the activity of pancreatic lipase by titrating the fatty acids released during the hydrolysis of triglycerides. This protocol is adapted from established methods for other triglyceride substrates and is suitable for use with this compound.

Principle: The enzymatic hydrolysis of this compound releases propionic acid, causing a decrease in the pH of the reaction mixture. A pH-stat automatically maintains a constant pH by adding a titrant (e.g., NaOH), and the rate of titrant addition is directly proportional to the rate of the enzymatic reaction.

Materials:

  • Porcine Pancreatic Lipase (Type II)

  • This compound (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sodium Chloride (NaCl)

  • Calcium Chloride (CaCl₂)

  • Sodium Taurodeoxycholate (NaTDC) (for assays including bile salts)

  • Porcine Colipase (for assays including colipase)

  • Sodium Hydroxide (NaOH) solution (e.g., 0.01 M, standardized)

  • pH-stat apparatus (including a thermostated reaction vessel, pH electrode, and automated burette)

  • Magnetic stirrer

Procedure:

  • Prepare the Assay Buffer: Prepare a Tris-HCl buffer containing NaCl and CaCl₂. For assays investigating the effect of bile salts and colipase, include NaTDC and colipase in the buffer.

  • Set up the pH-Stat:

    • Calibrate the pH electrode at the desired reaction pH (e.g., pH 8.0).

    • Thermostate the reaction vessel to the desired temperature (e.g., 37°C).

    • Fill the automated burette with the standardized NaOH solution.

  • Prepare the Substrate Emulsion:

    • Add a defined volume of the assay buffer to the reaction vessel.

    • While stirring, add a known amount of this compound to create an emulsion. The concentration of this compound should be varied to determine kinetic parameters.

  • Initiate the Reaction:

    • Allow the substrate emulsion to equilibrate to the reaction temperature and pH.

    • Initiate the enzymatic reaction by adding a small, known volume of the pancreatic lipase solution to the reaction vessel.

  • Monitor the Reaction:

    • The pH-stat will automatically add NaOH to maintain the set pH as propionic acid is released.

    • Record the volume of NaOH added over time. The initial linear rate of NaOH consumption corresponds to the initial velocity of the reaction.

  • Calculate Enzyme Activity:

    • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under the specified conditions.

    • Calculate the rate of propionic acid release from the rate of NaOH addition and the molarity of the NaOH solution.

Visualizations

Catalytic Mechanism of Pancreatic Lipase

Catalytic_Mechanism cluster_active_site Active Site Ser152 Ser152 Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 Ser152->Tetrahedral_Intermediate1 His263 His263 Asp176 Asp176 This compound This compound (Substrate) This compound->Ser152 Nucleophilic attack by Ser152 (activated by His263) Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate1->Acyl_Enzyme Collapse of intermediate Dipropionin Dipropionin (Product 1) Acyl_Enzyme->Dipropionin Release of dipropionin Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 Acyl_Enzyme->Tetrahedral_Intermediate2 Water Water Water->Acyl_Enzyme Nucleophilic attack by water (activated by His263) Tetrahedral_Intermediate2->Ser152 Collapse of intermediate, release of propionic acid, and regeneration of enzyme Propionic_Acid Propionic Acid (Product 2) Tetrahedral_Intermediate2->Propionic_Acid

Caption: Catalytic cycle of pancreatic lipase showing the Ser-His-Asp triad.

Interaction of Pancreatic Lipase, Colipase, and Bile Salts

Lipase_Colipase_Bile_Salt cluster_interface Lipid-Water Interface Lipid_Droplet Triglyceride Droplet (e.g., this compound) Bile_Salts Bile Salts Bile_Salts->Lipid_Droplet Emulsify Pancreatic_Lipase Pancreatic Lipase Pancreatic_Lipase->Bile_Salts Inhibited by high concentrations Active_Complex Active Lipase-Colipase Complex Colipase Colipase Colipase->Pancreatic_Lipase Binds to Active_Complex->Lipid_Droplet Anchors to interface Hydrolysis_Products Hydrolysis Products (Fatty Acids, Monoglycerides) Active_Complex->Hydrolysis_Products Catalyzes hydrolysis

Caption: Role of colipase in overcoming bile salt inhibition of pancreatic lipase.

Experimental Workflow for pH-Stat Lipase Assay

Lipase_Assay_Workflow start Start prep_buffer Prepare Assay Buffer (Tris, NaCl, CaCl2) start->prep_buffer setup_phstat Set up and Calibrate pH-Stat (pH 8.0, 37°C) prep_buffer->setup_phstat prep_substrate Prepare this compound Emulsion in Reaction Vessel setup_phstat->prep_substrate equilibrate Equilibrate Substrate to Temperature and pH prep_substrate->equilibrate add_enzyme Initiate Reaction with Pancreatic Lipase equilibrate->add_enzyme monitor Monitor and Record NaOH Consumption vs. Time add_enzyme->monitor calculate Calculate Initial Velocity (µmol fatty acid/min) monitor->calculate end End calculate->end

Caption: Workflow for measuring pancreatic lipase activity using a pH-stat.

Conclusion

This compound is a suitable substrate for the in vitro study of pancreatic lipase. While specific kinetic parameters for this compound are not as readily available as for other triglycerides, the experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers. The pH-stat method, in particular, offers a robust and direct means of quantifying the enzymatic hydrolysis of this compound. A thorough understanding of the interplay between pancreatic lipase, its substrate, colipase, and bile salts is essential for the accurate interpretation of experimental data and for the successful development of novel therapeutics targeting lipid metabolism.

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Tripropionin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of tripropionin (glyceryl tripropionate), a triglyceride of significant interest in various research and development applications. Detailed experimental protocols for two primary synthesis routes are presented, along with methodologies for purification and analytical characterization. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Introduction

This compound is a triglyceride formed from the esterification of glycerol with three molecules of propionic acid. Its utility spans various scientific domains, including its use as a plasticizer, a solvent for flavorings, and in pharmaceutical research as a component in drug delivery systems. The controlled synthesis and rigorous purification of this compound are paramount to ensure the reliability and reproducibility of experimental outcomes. This document outlines two effective methods for its preparation in a laboratory setting: the direct esterification of glycerol with propionic acid and the reaction of glycerol with propionyl chloride.

Synthesis of this compound

Two principal methods for the laboratory synthesis of this compound are detailed below. The choice of method may depend on the availability of reagents, desired purity, and scale of the reaction.

Method 1: Direct Esterification of Glycerol with Propionic Acid

This method involves the acid-catalyzed esterification of glycerol with an excess of propionic acid, with the continuous removal of water to drive the reaction to completion.

  • Reaction Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: Glycerol and an excess of propionic acid are added to the flask. A suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is then introduced. Toluene is added as an azeotropic agent to facilitate water removal.

  • Pre-heating (Optional but Recommended): The mixture of glycerol and propionic acid can be pre-heated at 50-80°C for 3-6 hours prior to the addition of the catalyst and toluene. This step has been shown to improve the overall yield.[1]

  • Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the glycerol is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propionic acid, followed by washing with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the toluene is removed under reduced pressure using a rotary evaporator.

Table 1: Reaction Parameters for Direct Esterification

ParameterValue
Molar Ratio (Glycerol:Propionic Acid) 1:9
Catalyst Sulfuric Acid or p-Toluenesulfonic Acid
Catalyst Loading Not specified in detail, but typically 1-5 mol% relative to glycerol
Reaction Temperature Reflux temperature of toluene (approx. 110°C)
Reaction Time Monitored by TLC until completion
Azeotropic Agent Toluene
Reported Glycerol Conversion >96% (selectivity for this compound not specified)
Method 2: Synthesis from Glycerol and Propionyl Chloride

This method offers a faster alternative to direct esterification and typically proceeds at lower temperatures. It involves the reaction of glycerol with propionyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. The reaction is carried out under an inert atmosphere.

  • Reagents: Glycerol is dissolved in a suitable solvent, such as pyridine or a mixture of an inert solvent and pyridine. The flask is cooled in an ice bath.

  • Addition of Propionyl Chloride: Propionyl chloride is added dropwise from the dropping funnel to the cooled glycerol solution with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction mixture is quenched by the slow addition of water. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with dilute hydrochloric acid to remove pyridine, followed by a saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Table 2: Reaction Parameters for Synthesis from Propionyl Chloride

ParameterValue
Molar Ratio (Glycerol:Propionyl Chloride) 1:3.3 (a slight excess of propionyl chloride)
Base Pyridine (acts as both solvent and acid scavenger)
Reaction Temperature 0°C to room temperature
Reaction Time Monitored by TLC until completion
Work-up Solvents Diethyl ether or ethyl acetate for extraction
Expected Yield High (quantitative yields are common for acylation with acid chlorides)

Purification of this compound

The crude this compound obtained from either synthesis method requires purification to remove unreacted starting materials, byproducts (mono- and dipropionin), and residual catalyst or solvent.

Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point.

  • The crude this compound is transferred to a distillation flask.

  • The apparatus is set up for vacuum distillation.

  • The pressure is reduced, and the flask is heated.

  • The fraction distilling at the appropriate temperature and pressure is collected.

Table 3: Physical Properties and Distillation Parameters for this compound

ParameterValue
Boiling Point 175-176 °C at 20 mmHg
Molecular Weight 260.28 g/mol
Density ~1.08 g/mL at 25°C
Silica Gel Column Chromatography

For achieving high purity, particularly for removing structurally similar mono- and di-esters, silica gel column chromatography is the preferred method.

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing pure this compound.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure.

Table 4: Recommended Parameters for Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Gradient of 0% to 20% Ethyl Acetate in Hexane
Monitoring TLC with visualization by staining (e.g., potassium permanganate)

Analytical Characterization for Purity Assessment

The purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Gas Chromatography (GC)

GC is a powerful tool for assessing the purity of volatile compounds like this compound.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) is injected into the GC.

  • Analysis: The sample is separated on a capillary column, and the components are detected, typically by a Flame Ionization Detector (FID).

Table 5: Suggested GC-FID Conditions for this compound Analysis

ParameterCondition
Column Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min
Detector Flame Ionization Detector (FID)
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to analyze this compound, particularly for detecting less volatile impurities.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase.

  • Injection: The sample is injected onto a C18 column.

  • Analysis: The components are separated using a gradient of an organic solvent in water and detected by a UV detector (as this compound has a weak chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) may be more suitable if available).

Table 6: Suggested HPLC Conditions for this compound Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or ELSD/CAD)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound.

Table 7: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~5.27mCH of glycerol backbone
~4.31ddCH₂ of glycerol backbone
~4.15ddCH₂ of glycerol backbone
~2.34q-C(=O)-CH₂-CH₃
~1.15t-C(=O)-CH₂-CH₃
¹³C NMR ~173sC=O
~68dCH of glycerol backbone
~62tCH₂ of glycerol backbone
~27t-C(=O)-CH₂-CH₃
~9q-C(=O)-CH₂-CH₃

Visualized Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Glycerol + Propionic Acid Glycerol + Propionic Acid Esterification Esterification Glycerol + Propionic Acid->Esterification Crude this compound Crude this compound Esterification->Crude this compound Glycerol + Propionyl Chloride Glycerol + Propionyl Chloride Acylation Acylation Glycerol + Propionyl Chloride->Acylation Acylation->Crude this compound Vacuum Distillation Vacuum Distillation Crude this compound->Vacuum Distillation Primary Column Chromatography Column Chromatography Crude this compound->Column Chromatography Secondary/ High Purity Pure this compound Pure this compound Vacuum Distillation->Pure this compound Column Chromatography->Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

Analytical_Workflow cluster_analysis Purity and Structure Confirmation Pure this compound Pure this compound GC GC Pure this compound->GC HPLC HPLC Pure this compound->HPLC NMR NMR Pure this compound->NMR Purity Assessment Purity Assessment GC->Purity Assessment HPLC->Purity Assessment Structure Confirmation Structure Confirmation NMR->Structure Confirmation

References

Tripropionin (CAS 139-45-7): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropionin (CAS 139-45-7), a triglyceride composed of glycerol and three molecules of propionic acid, has emerged as a versatile molecule in various research and development domains. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its role in drug delivery, its metabolic effects on lipid profiles, and its anaplerotic potential in cellular metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for professionals in the field.

Introduction

This compound, also known as glyceryl tripropionate, is a short-chain triglyceride that is readily hydrolyzed in vivo to glycerol and propionic acid.[1][2] This metabolic characteristic underpins its diverse biological activities and therapeutic potential. Its physical and chemical properties, including its role as a solvent and emulsifier, further expand its utility in pharmaceutical formulations.[3][4] This guide will delve into the primary research areas where this compound is actively being investigated.

Drug Delivery Applications

This compound's biocompatibility and ability to form stable nanoemulsions make it an attractive vehicle for the delivery of hydrophobic drugs.[5] Its use in lipid-stabilized nanodroplets has been shown to effectively encapsulate therapeutic agents, offering a promising platform for targeted drug delivery.

Quantitative Data: Nanoparticle-based Drug Delivery

The following table summarizes the key performance metrics of this compound-based nanodroplets for the delivery of the anti-cancer drug combretastatin A4.

ParameterValueReference
Encapsulation Efficiency ~76%[5]
Drug Concentration ~1.3 mg/mL[5]
Release Profile Sustained release observed for up to 7 days[6]
Experimental Protocol: Preparation of this compound-based Nanoparticles

This protocol describes a general method for the preparation of drug-loaded this compound nanoparticles using the emulsion-solvent evaporation technique.

Materials:

  • This compound

  • Hydrophobic drug (e.g., combretastatin A4)

  • Polymeric stabilizer (e.g., PLGA)

  • Organic solvent (e.g., dichloromethane)

  • Aqueous phase (e.g., deionized water with a surfactant like polyvinyl alcohol)

  • Homogenizer

  • Rotary evaporator

Method:

  • Dissolve the hydrophobic drug and the polymeric stabilizer in the organic solvent.

  • Add this compound to this organic phase.

  • Prepare the aqueous phase containing a surfactant.

  • Add the organic phase to the aqueous phase dropwise while continuously stirring to form a primary emulsion.

  • Subject the primary emulsion to high-speed homogenization to reduce the droplet size and form a nanoemulsion.

  • Remove the organic solvent using a rotary evaporator under reduced pressure.

  • The resulting aqueous suspension contains the drug-loaded this compound nanoparticles.

  • The nanoparticles can be collected by centrifugation and washed to remove any unencapsulated drug and excess surfactant.

  • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Experimental Workflow: Drug Encapsulation and Release

Drug_Delivery_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_release In Vitro Release Study prep1 Dissolve Drug & Polymer in Organic Solvent prep2 Add this compound prep1->prep2 prep3 Emulsify in Aqueous Phase prep2->prep3 prep4 Homogenize prep3->prep4 prep5 Evaporate Solvent prep4->prep5 char1 Size & Zeta Potential prep5->char1 char2 Encapsulation Efficiency prep5->char2 char3 Drug Loading prep5->char3 rel1 Incubate in Release Medium char3->rel1 rel2 Sample at Time Intervals rel1->rel2 rel3 Quantify Released Drug rel2->rel3 Cholesterol_Pathway This compound This compound (Oral Administration) Propionate Propionate (in Gut Lumen) This compound->Propionate Hydrolysis Treg Regulatory T-cells (Tregs) Propionate->Treg Increases IL10 Interleukin-10 (IL-10) Treg->IL10 Increases Production NPC1L1 NPC1L1 Expression (in Enterocytes) IL10->NPC1L1 Suppresses Chol_Absorption Intestinal Cholesterol Absorption NPC1L1->Chol_Absorption Mediates Serum_Chol Serum Cholesterol Levels Chol_Absorption->Serum_Chol Reduces Anaplerosis_Pathway This compound This compound Propionate Propionate This compound->Propionate Lipase PropionylCoA Propionyl-CoA Propionate->PropionylCoA Acyl-CoA Synthetase MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase TCACycle TCA Cycle SuccinylCoA->TCACycle Enters

References

An In-depth Technical Guide to the Hydrolysis of Tripropionin by Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of tripropionin, a short-chain triglyceride, by various lipases. It covers the core biochemical principles, quantitative kinetic data, detailed experimental protocols, and factors influencing the reaction, serving as a critical resource for professionals in biotechnology and pharmaceutical development.

Introduction: The Significance of Lipase-Mediated Hydrolysis

Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, yielding fatty acids and glycerol.[1][2] Their action is typically initiated at an oil-water interface, a phenomenon known as interfacial activation, which is a hallmark of "true" lipases and distinguishes them from esterases.[3] this compound, a triglyceride composed of a glycerol backbone and three propionic acid chains, serves as an excellent model substrate for studying lipase activity. Its relatively simple structure and the properties of the resulting short-chain fatty acid make it ideal for various quantitative assays.[4][5] Understanding the hydrolysis of this compound is fundamental for applications ranging from food technology and biofuel production to the development of therapeutics targeting fat metabolism.[6][7]

The Biochemical Pathway of this compound Hydrolysis

The hydrolysis of this compound is a stepwise process where the lipase sequentially cleaves the ester linkages, typically at the sn-1 and sn-3 positions for stereospecific lipases.[8][9] This process releases propionic acid at each step, generating 1,2-dipropionin and subsequently 2-monopropionin, before the final hydrolysis to glycerol. Acyl migration, particularly in diglycerides and monoglycerides, can occur non-enzymatically, potentially leading to the hydrolysis of fatty acids from the sn-2 position.[9]

Hydrolysis_Pathway cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 T This compound (Triglyceride) D 1,2-Dipropionin (Diglyceride) T->D + H₂O - Propionic Acid M 2-Monopropionin (Monoglyceride) D->M + H₂O - Propionic Acid G Glycerol M->G + H₂O - Propionic Acid lipase1 Lipase (sn-1) lipase1->T lipase2 Lipase (sn-3) lipase2->T lipase3 Lipase (sn-2) lipase3->M Experimental_Workflow sub_prep 1. Substrate Preparation (Emulsify this compound in buffer with Gum Arabic or Triton X-100) reaction_setup 2. Reaction Setup (Add buffer, cofactors, and inhibitors to vessel. Equilibrate temperature.) sub_prep->reaction_setup enzyme_add 3. Initiation (Add Lipase Solution) reaction_setup->enzyme_add monitoring 4. Activity Monitoring (Measure product formation) enzyme_add->monitoring data_analysis 5. Data Analysis (Calculate initial velocity, Km, Vmax, etc.) monitoring->data_analysis ph_stat pH-Stat Method monitoring->ph_stat spectro Spectrophotometry (e.g., p-NP esters) monitoring->spectro chroma Chromatography (HPLC, GC) monitoring->chroma Michaelis_Menten E_S Enzyme (E) + Substrate (S) ES Enzyme-Substrate Complex (ES) E_S->ES k1 (Association) ES->E_S k-1 (Dissociation) E_P Enzyme (E) + Product (P) ES->E_P k2 (Catalysis) caption Michaelis-Menten kinetic scheme for enzyme action.

References

Tripropionin: A Technical Guide for Biochemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropionin, a short-chain triglyceride, is gaining significant attention in the scientific community for its potential applications in biochemical research and drug development. Composed of a glycerol backbone esterified with three propionic acid molecules, this compound serves as a readily metabolizable source of propionate, a short-chain fatty acid with diverse physiological roles. This technical guide provides an in-depth overview of this compound, its biochemical properties, its role as an anaplerotic substrate, and its influence on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Biochemical and Physical Properties of this compound

This compound is a clear, colorless to pale yellow, oily liquid with a faint, fruity, or buttery odor.[1] It is a triglyceride and a propanoate ester.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₂₀O₆[2]
Molecular Weight 260.28 g/mol [2]
CAS Number 139-45-7[2]
Appearance Clear colorless to pale yellow liquid[3]
Boiling Point 175-176 °C at 20 mmHg[4]
Density 1.082 g/mL at 25 °C[5]
Water Solubility 0.23 g/L at 25 °C[6]
logP 1.36[6]

Metabolism and Anaplerotic Role of this compound

Upon ingestion or administration, this compound is hydrolyzed by lipases into glycerol and three molecules of propionic acid (propionate). Propionate is readily absorbed and transported to the liver, where it serves as a key anaplerotic substrate for the Krebs cycle (also known as the citric acid or TCA cycle).[7][8]

Anaplerosis is the process of replenishing Krebs cycle intermediates that have been extracted for biosynthesis. Propionate enters the Krebs cycle after being converted to propionyl-CoA and then to succinyl-CoA. This replenishment of Krebs cycle intermediates is crucial for maintaining cellular energy homeostasis and supporting various biosynthetic pathways.[7]

The metabolic fate of this compound and the anaplerotic entry of propionate into the Krebs cycle are depicted in the following diagram.

Tripropionin_Metabolism cluster_ingestion Ingestion/Administration cluster_hydrolysis Hydrolysis cluster_krebs_cycle Krebs Cycle This compound This compound Glycerol Glycerol This compound->Glycerol Lipases Propionate Propionate (x3) This compound->Propionate Lipases PropionylCoA Propionyl-CoA Propionate->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Krebs_Cycle Krebs Cycle Intermediates (e.g., Succinate, Fumarate, Malate) SuccinylCoA->Krebs_Cycle Anaplerosis

Metabolism of this compound and Anaplerotic Entry into the Krebs Cycle.

Impact on Cellular Metabolism: Quantitative Data

The administration of this compound or its metabolite, propionate, has been shown to significantly alter cellular metabolism. The following tables summarize quantitative data from various studies.

Table 1: Effects of Propionate on Hepatic Metabolism in Rats [9][10]

ParameterControlPropionate Infusion (low dose)Propionate Infusion (high dose)
Plasma Propionate (µM) ~10~350~1000
Hepatic Propionyl-CoA (nmol/g) ~5~40~90
Endogenous Glucose Production (mg/kg/min) ~8~9.6~16
Hepatic Malate (nmol/g) ~200~400~600
Hepatic Succinate (nmol/g) ~100~200~300
Pyruvate Cycling/Mitochondrial Flux (%) 6120-180>1800

Table 2: Effects of Propionate on Lipid Synthesis in Rat Hepatocytes [11][12]

ParameterControlPropionate (0.1 mM)Propionate (1.0 mM)
Cholesterol Synthesis from [¹⁴C]acetate (% inhibition) 0~50>80
Triacylglycerol Synthesis from [¹⁴C]acetate (% inhibition) 0~50>80
Fatty Acid Synthesis from ³H₂O (% inhibition) 0Not Reportedsignificant inhibition

Signaling Pathways Modulated by this compound Metabolites

Propionate, the primary metabolite of this compound, has been demonstrated to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and metabolism.

G-Protein Coupled Receptors (GPR41/43)

Propionate is an agonist for G-protein coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[5] Activation of these receptors can influence hormone secretion and immune responses.

GPR41_43_Signaling Propionate Propionate GPR41_43 GPR41/GPR43 Propionate->GPR41_43 G_protein G-protein activation GPR41_43->G_protein Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, cAMP inhibition) G_protein->Downstream Hormone Hormone Secretion (e.g., GLP-1, PYY) Downstream->Hormone Immune Immune Response Modulation Downstream->Immune JAK2_STAT3_Signaling Propionate Propionate Receptor Cytokine Receptor Propionate->Receptor modulates JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_expression Gene Expression (Proliferation, Apoptosis) PI3K_Akt_mTOR_Signaling Propionate Propionate RTK Receptor Tyrosine Kinase Propionate->RTK modulates PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_processes Cell Growth, Proliferation, Survival mTOR->Cell_processes Metabolomics_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase Experimental_Design Experimental Design (e.g., cell culture, animal model) Tripropionin_Treatment This compound Treatment Experimental_Design->Tripropionin_Treatment Sample_Collection Sample Collection (e.g., cells, plasma, tissues) Tripropionin_Treatment->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_GC_MS LC-MS/GC-MS Analysis Metabolite_Extraction->LC_MS_GC_MS Data_Processing Data Processing (Peak picking, alignment) LC_MS_GC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., PCA, OPLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_ID Biomarker Identification Pathway_Analysis->Biomarker_ID

References

The In Vivo Journey of Orally Administered Tripropionin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vivo fate and metabolism of orally administered tripropionin. Drawing upon established principles of lipid digestion and short-chain fatty acid metabolism, this document outlines the absorption, distribution, metabolism, and excretion (ADME) of this triglyceride. While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this guide synthesizes the known metabolic pathways of its constituent parts—glycerol and propionate—to construct a detailed picture of its biological journey.

Introduction to this compound

This compound, also known as glyceryl tripropionate, is a triglyceride composed of a glycerol backbone esterified with three propionic acid molecules.[1] As a short-chain triglyceride, its metabolic fate is primarily dictated by the enzymatic processes governing lipid digestion and the subsequent utilization of its hydrolysis products. Understanding the ADME profile of this compound is crucial for its application in research, particularly in studies related to energy metabolism and the physiological effects of propionate.

Data Presentation: The Metabolic Fate of this compound Components

Due to a lack of specific in vivo pharmacokinetic studies on this compound, this section presents data on the metabolic pathways of its hydrolysis products: propionate and glycerol.

Table 1: Metabolic Pathways of Propionate

Metabolic PathwayDescriptionKey EnzymesPrimary TissuesEnd Products
Canonical Anaplerotic Pathway Propionate is converted to propionyl-CoA, which then enters the tricarboxylic acid (TCA) cycle as succinyl-CoA. This is the primary oxidative fate.Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutaseLiver, KidneySuccinyl-CoA (for TCA cycle)
Anabolic Condensation Pathway Two molecules of propionyl-CoA condense to form a six-carbon molecule, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). This is a non-oxidative pathway.To be fully elucidatedHeart, Kidney, Brown Adipose Tissue, Liver, Muscletrans-2-methyl-2-pentenoyl-CoA

Table 2: Metabolic Pathways of Glycerol

Metabolic PathwayDescriptionKey EnzymesPrimary TissuesEnd Products
Glycolysis/Gluconeogenesis Glycerol is phosphorylated to glycerol-3-phosphate and then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in both glycolysis and gluconeogenesis.Glycerol kinase, Glycerol-3-phosphate dehydrogenaseLiver, KidneysPyruvate (from glycolysis), Glucose (from gluconeogenesis)

Experimental Protocols

The following sections detail generalized experimental methodologies that are standard for investigating the ADME of orally administered compounds. These protocols are based on established practices and can be adapted for specific studies on this compound.

In Vivo Oral Administration (Gavage) in Rodent Models

This protocol describes the standard procedure for oral administration of a test compound to rats.[2][3][4][5]

Objective: To deliver a precise dose of this compound directly into the stomach of a rat.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., corn oil, water with emulsifier)

  • Gavage needle (flexible or stainless steel with a ball tip)

  • Syringe

Procedure:

  • Animal Preparation: Rats are fasted overnight with free access to water to ensure an empty stomach for consistent absorption.

  • Dose Preparation: this compound is formulated in a suitable vehicle at the desired concentration.

  • Restraint: The rat is firmly but gently restrained to immobilize the head and body.

  • Gavage Needle Insertion: The gavage needle, attached to the syringe containing the dose, is carefully inserted into the mouth and guided along the esophagus into the stomach. The animal's swallowing reflex aids this process.[5]

  • Dose Administration: The plunger of the syringe is slowly depressed to deliver the this compound formulation.

  • Post-Administration Monitoring: The animal is returned to its cage and monitored for any signs of distress.

Pharmacokinetic Study: Blood Sampling and Analysis

This protocol outlines the collection of blood samples to determine the plasma concentration-time profile of this compound's metabolites.

Objective: To quantify the concentration of propionate and other potential metabolites in plasma over time after oral administration of this compound.

Materials:

  • Rats administered with this compound

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Blood Collection: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing, blood samples are collected from a suitable site (e.g., tail vein, saphenous vein).

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Sample Preparation: Plasma samples are processed to extract the analytes of interest. This may involve protein precipitation followed by derivatization to make the analytes suitable for analysis.

  • Analytical Quantification: The concentrations of propionate and any other identified metabolites are determined using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

Tissue Distribution Study Using Radiolabeling

This protocol describes a method to determine the distribution of this compound-derived components in various tissues.[9]

Objective: To quantify the amount of radiolabeled this compound metabolites in different organs and tissues at various time points after oral administration.

Materials:

  • Radiolabeled this compound (e.g., 14C-labeled propionate or glycerol)

  • Rats

  • Scintillation counter or quantitative whole-body autoradiography (QWBA) equipment

Procedure:

  • Administration of Radiolabeled Compound: Rats are orally administered with radiolabeled this compound.

  • Tissue Collection: At selected time points, animals are euthanized, and various tissues and organs (e.g., liver, kidney, heart, brain, adipose tissue, muscle) are collected.

  • Sample Processing: Tissues are weighed and homogenized.

  • Quantification of Radioactivity: The amount of radioactivity in each tissue homogenate is measured using a liquid scintillation counter. Alternatively, QWBA can be used on whole-body sections to visualize and quantify the distribution of the radiolabel.[9]

Excretion Study: Urine and Feces Collection

This protocol details the collection of excreta to determine the route and extent of elimination of this compound metabolites.[10][11][12][13][14]

Objective: To quantify the amount of this compound-derived metabolites excreted in urine and feces over a defined period.

Materials:

  • Metabolic cages designed for the separate collection of urine and feces

  • Rats administered with this compound (radiolabeled or unlabeled)

  • Analytical instrumentation for quantification

Procedure:

  • Housing in Metabolic Cages: Following oral administration of this compound, rats are housed individually in metabolic cages.

  • Sample Collection: Urine and feces are collected at specified intervals (e.g., 0-12h, 12-24h, 24-48h).

  • Sample Processing: The total volume of urine and weight of feces are recorded. Aliquots of urine and homogenized feces are taken for analysis.

  • Quantification: The amount of metabolites in the urine and fecal samples is quantified using appropriate analytical methods (e.g., LC-MS/MS for unlabeled compounds, scintillation counting for radiolabeled compounds).

In Vivo Fate and Metabolism of this compound

Absorption

Upon oral administration, this compound travels to the small intestine where it undergoes hydrolysis.[15][16]

  • Hydrolysis in the Gastrointestinal Tract: As a triglyceride, this compound is a substrate for pancreatic lipase.[17][18][19][20][21] This enzyme, present in the lumen of the small intestine, catalyzes the hydrolysis of the ester bonds, releasing glycerol and three molecules of propionic acid.[15] The gut microbiota may also contribute to the hydrolysis of any this compound that reaches the lower gastrointestinal tract.

This compound Oral this compound GI_Tract Gastrointestinal Tract This compound->GI_Tract Hydrolysis Hydrolysis GI_Tract->Hydrolysis Pancreatic Lipase Glycerol Glycerol Hydrolysis->Glycerol Propionate Propionate (x3) Hydrolysis->Propionate

Figure 1: Hydrolysis of this compound in the GI Tract.
  • Absorption of Hydrolysis Products: Glycerol and propionate are readily absorbed by the intestinal epithelial cells. Propionate, as a short-chain fatty acid, is primarily absorbed in the colon by passive diffusion and carrier-mediated transport.

Distribution

Following absorption, glycerol and propionate enter the portal circulation and are transported to the liver.

  • Hepatic First-Pass Metabolism: The liver is the primary site for the metabolism of both glycerol and propionate.[22] A significant portion of the absorbed propionate is metabolized by the liver before reaching systemic circulation.

  • Systemic Distribution: Propionate that bypasses hepatic metabolism, along with glycerol-derived metabolites, enters the systemic circulation and is distributed to various tissues throughout the body, including the heart, kidneys, and skeletal muscle.[23]

Metabolism

The metabolic fate of this compound is determined by the individual pathways of glycerol and propionate.

  • Metabolism of Propionate:

    • Tricarboxylic Acid (TCA) Cycle: The main catabolic pathway for propionate involves its conversion to propionyl-CoA, which is then metabolized to succinyl-CoA. Succinyl-CoA enters the TCA cycle for energy production.

    • Gluconeogenesis: In the liver, propionate can serve as a substrate for gluconeogenesis, contributing to the synthesis of glucose.

    • Anabolic Pathways: Propionyl-CoA can also be used in anabolic processes, such as the synthesis of odd-chain fatty acids and cholesterol. Recent research has also identified a pathway where two propionyl-CoA molecules condense to form a six-carbon metabolite.

Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Anabolic_Pathways Anabolic Pathways (e.g., 2M2PE-CoA) Propionyl_CoA->Anabolic_Pathways TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Figure 2: Major Metabolic Fates of Propionate.
  • Metabolism of Glycerol:

    • Energy Production: In the liver, glycerol is converted to dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, which can then be further metabolized to pyruvate to generate ATP.[24]

    • Glucose Synthesis: DHAP can also enter the gluconeogenic pathway to be converted into glucose.[22]

    • Triglyceride Synthesis: Glycerol can be re-esterified with fatty acids to form new triglycerides.

Glycerol Glycerol Glycerol_3_P Glycerol-3-Phosphate Glycerol->Glycerol_3_P Glycerol Kinase DHAP Dihydroxyacetone Phosphate (DHAP) Glycerol_3_P->DHAP Glycerol-3-Phosphate Dehydrogenase Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis

Figure 3: Metabolic Pathways of Glycerol.
Excretion

The primary route of excretion for the metabolic end products of this compound is through respiration and urination.

  • Carbon Dioxide: The complete oxidation of propionate and glycerol through the TCA cycle and cellular respiration results in the formation of carbon dioxide, which is exhaled.

  • Urinary Excretion: Any excess propionate or its metabolites that are not utilized by the body can be excreted in the urine. The glycerol backbone, being integrated into central carbon metabolism, does not have a direct urinary excretion route in its original form.

Conclusion

The in vivo fate of orally administered this compound is characterized by its rapid hydrolysis in the small intestine into glycerol and propionate. These components are then absorbed and enter central metabolic pathways. Propionate is primarily metabolized in the liver, serving as an energy source via the TCA cycle and as a substrate for gluconeogenesis and other anabolic processes. Glycerol also enters hepatic metabolism, contributing to glycolysis, gluconeogenesis, and triglyceride synthesis. The ultimate end products are largely carbon dioxide, which is exhaled, with minor amounts of metabolites potentially excreted in the urine. Further research involving in vivo pharmacokinetic studies with labeled this compound is necessary to provide specific quantitative data on its bioavailability, tissue distribution, and excretion.

References

Tripropionin as a Potential Carbon Source for Microbial Fermentation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tripropionin, a triglyceride composed of a glycerol backbone and three propionyl chains, presents a unique and potentially valuable carbon source for microbial fermentation. Its metabolism releases glycerol and propionate, both of which can be channeled into central metabolic pathways for the production of a wide array of value-added chemicals, biofuels, and pharmaceuticals. This technical guide provides a comprehensive overview of the core principles governing the microbial utilization of this compound, including key microbial candidates, metabolic pathways, regulatory networks, and detailed experimental protocols for its study. While quantitative data on this compound fermentation is emerging, this guide consolidates current knowledge and leverages data from analogous substrates to provide a foundational understanding for researchers in the field.

Microbial Candidates for this compound Utilization

A broad range of microorganisms possessing extracellular lipases are potential candidates for utilizing this compound. The initial and rate-limiting step is the hydrolysis of the ester bonds to release glycerol and propionic acid. Genera known for their lipolytic activity and metabolic versatility are of particular interest.

Table 1: Potential Microbial Candidates for this compound Fermentation

Microbial GenusRelevant CharacteristicsKey Lipase/Metabolic Information
PseudomonasMetabolically versatile, robust growth on various carbon sources, well-characterized propionate metabolism.Possesses extracellular lipases. P. putida has an established regulatory network for propionate metabolism.[1]
BacillusGenerally regarded as safe (GRAS) status for some species, known producers of industrial enzymes including lipases.B. subtilis is a model organism with well-understood genetics and fermentation characteristics.
EscherichiaWorkhorse of metabolic engineering, extensive genetic tools available, characterized propionate metabolism.Requires expression of an extracellular lipase for efficient triglyceride utilization. The prpBCDE operon governs propionate catabolism.[2]
SaccharomycesEukaryotic model organism, robust for industrial fermentations, particularly for ethanol and other bulk chemicals.S. cerevisiae can co-metabolize propionate with a primary carbon source like glucose.[3]
PropionibacteriumKnown for its natural ability to produce propionic acid, possesses lipases that can hydrolyze triglycerides.P. shermanii has been shown to produce a lipase capable of hydrolyzing this compound.
YarrowiaOleaginous yeast known for its ability to accumulate lipids and grow on hydrophobic substrates.Possesses a high capacity for lipid metabolism and is a promising host for engineering.

Metabolic Pathways for this compound Utilization

The microbial metabolism of this compound is a two-stage process:

  • Extracellular Hydrolysis: this compound is first hydrolyzed by secreted lipases into one molecule of glycerol and three molecules of propionic acid.

  • Cellular Uptake and Catabolism: Glycerol and propionate are transported into the cell and catabolized through distinct pathways.

Glycerol Metabolism

Glycerol is a readily metabolizable carbon source for many microbes. It is typically phosphorylated to glycerol-3-phosphate, which then enters glycolysis at the level of dihydroxyacetone phosphate.

Propionate Metabolism

Propionate is primarily catabolized via two main pathways:

  • The Methylcitrate Cycle: This is the primary route in many bacteria, including Escherichia coli and Pseudomonas, as well as in yeast like Saccharomyces cerevisiae. Propionyl-CoA is condensed with oxaloacetate to form 2-methylcitrate, which is then converted through a series of reactions to pyruvate and succinate. These products then enter central carbon metabolism.

  • The Methylmalonyl-CoA Pathway: This pathway is prevalent in other bacteria, such as Propionibacterium. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA, an intermediate of the TCA cycle.

Tripropionin_Metabolism This compound This compound Glycerol Glycerol This compound->Glycerol Lipase Propionate Propionate This compound->Propionate Lipase Glycolysis Glycolysis Glycerol->Glycolysis PropionylCoA Propionyl-CoA Propionate->PropionylCoA Methylcitrate_Cycle Methylcitrate Cycle PropionylCoA->Methylcitrate_Cycle TCA_Cycle TCA Cycle Pyruvate Pyruvate Methylcitrate_Cycle->Pyruvate Succinate Succinate Methylcitrate_Cycle->Succinate Pyruvate->TCA_Cycle Succinate->TCA_Cycle

Fig. 1: Overview of this compound Metabolism.

Quantitative Fermentation Data (Proxy Data)

Direct quantitative data on microbial growth on this compound as a sole carbon source is limited in the current literature. Therefore, data from fermentations using tributyrin, a structurally similar short-chain triglyceride, is presented as a proxy to provide an estimate of expected kinetic and yield parameters.

Table 2: Proximal Quantitative Data from Tributyrin Fermentation

MicroorganismSubstrateSpecific Growth Rate (h⁻¹)Substrate Uptake Rate (g/L/h)Product(s)Product Yield (g/g)Reference
Pseudomonas sp.Tributyrin~0.25Not ReportedBiomass, CO₂Not Reported[4]
Mucor hiemalisTriglycerides (1%)Not ReportedNot ReportedMycelial Lipids0.176 g lipid/100mL[5]
Pseudomonas aeruginosaTributyrinNot ReportedNot ReportedLipaseNot Reported[6]
Yarrowia lipolyticaGlycerol~0.2 - 0.3Not ReportedLipids~0.15 - 0.25[7]

Note: The data presented are approximations derived from related studies and may not be fully representative of this compound fermentation. Experimental validation is highly recommended.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a microbial carbon source.

Experimental Workflow

The overall experimental workflow for investigating this compound fermentation involves several key stages, from initial culture preparation to final analytical measurements.

Experimental_Workflow Start Start Media_Prep Media Preparation (this compound Emulsion) Start->Media_Prep Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Fermentation Fermentation Media_Prep->Fermentation Inoculum_Prep->Fermentation Sampling Time-course Sampling Fermentation->Sampling OD_Measurement OD600 Measurement Sampling->OD_Measurement Sample_Processing Sample Processing (Centrifugation, Filtration) Sampling->Sample_Processing Data_Analysis Data Analysis OD_Measurement->Data_Analysis Lipase_Assay Lipase Activity Assay Sample_Processing->Lipase_Assay HPLC_Analysis HPLC Analysis (this compound, Glycerol, Propionate) Sample_Processing->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Fatty Acids) Sample_Processing->GCMS_Analysis Lipase_Assay->Data_Analysis HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Fig. 2: Experimental Workflow for this compound Fermentation.
Protocol for Preparation of this compound Emulsion Medium

Objective: To prepare a stable oil-in-water emulsion of this compound for use as a microbial growth medium.

Materials:

  • This compound (≥98% purity)

  • Tween 80 or other suitable non-ionic surfactant

  • Minimal salts medium (e.g., M9 or other defined medium)

  • High-speed homogenizer or sonicator

  • Sterile glassware

Procedure:

  • Prepare the desired volume of minimal salts medium and autoclave.

  • In a separate sterile container, mix this compound and Tween 80. A starting ratio of 10:1 (this compound:Tween 80, v/v) is recommended.

  • Heat the this compound-surfactant mixture to 60-70°C to reduce viscosity.

  • Heat the autoclaved minimal salts medium to the same temperature.

  • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer or sonicator.[5]

  • Homogenize for 5-10 minutes until a stable, milky white emulsion is formed.

  • Allow the medium to cool to room temperature before inoculation.

Protocol for Microbial Cultivation and Sampling

Objective: To cultivate a microbial strain on this compound as the sole carbon source and collect samples for analysis.

Materials:

  • Prepared this compound emulsion medium

  • Seed culture of the desired microbial strain

  • Incubator shaker

  • Sterile tubes for sampling

Procedure:

  • Inoculate the this compound emulsion medium with a 1-5% (v/v) seed culture grown to mid-log phase in a suitable pre-culture medium.

  • Incubate the culture at the optimal temperature and shaking speed for the chosen microorganism.

  • At regular time intervals (e.g., every 2-4 hours), aseptically withdraw a sample from the culture.

  • For each sample, immediately measure the optical density at 600 nm (OD₆₀₀) to monitor cell growth.

  • Centrifuge the remaining sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter and store at -20°C for subsequent analysis.

Protocol for Lipase Activity Assay using p-Nitrophenyl Propionate

Objective: To quantify the extracellular lipase activity in the fermentation broth.

Materials:

  • p-Nitrophenyl propionate (pNPP)

  • Isopropanol

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Triton X-100 and gum arabic (optional, for emulsion stabilization)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of pNPP in isopropanol (e.g., 10 mM).

  • Prepare the assay buffer. An emulsion of the substrate can be prepared by adding the pNPP stock solution to the buffer containing Triton X-100 and gum arabic.[8]

  • In a microplate well or cuvette, mix the fermentation supernatant (enzyme source) with the pNPP substrate solution.

  • Incubate at the desired temperature (e.g., 37°C) and monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitrophenol.[9]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-nitrophenol.

Protocol for HPLC Analysis of this compound, Glycerol, and Propionate

Objective: To simultaneously quantify the substrate (this compound) and its hydrolysis products (glycerol and propionate) in the fermentation supernatant.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or Charged Aerosol Detector (CAD) and a UV detector.

  • Reversed-phase C18 column

  • Acetonitrile, water (HPLC grade), and a suitable acid for mobile phase pH adjustment (e.g., phosphoric acid)

  • Standards for this compound, glycerol, and propionic acid

Procedure:

  • Method Development: A gradient elution method will likely be required to separate the non-polar this compound from the polar glycerol and propionate in a single run. A universal lipid analysis method can be adapted.[10][11]

    • Mobile Phase A: Water (with 0.1% phosphoric acid)

    • Mobile Phase B: Acetonitrile

    • Gradient: A starting composition with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute this compound.

  • Detection:

    • Use a UV detector (e.g., at 210 nm) for the detection of propionic acid.

    • Use an RI or CAD for the detection of glycerol and this compound, which lack strong UV chromophores.

  • Quantification: Prepare calibration curves for each analyte using the respective standards. Analyze the filtered fermentation supernatants and quantify the concentrations based on the calibration curves.

Protocol for GC-MS Analysis of Short-Chain Fatty Acids

Objective: To identify and quantify propionate and other potential short-chain fatty acid byproducts in the fermentation broth.

Materials:

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Appropriate GC column for volatile fatty acid analysis (e.g., a polar capillary column)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA, or isobutyl chloroformate)[12][13]

  • Internal standard (e.g., 2-ethylbutyric acid)

  • Standards for relevant short-chain fatty acids

Procedure:

  • Sample Preparation and Derivatization:

    • Acidify the fermentation supernatant to protonate the fatty acids.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

    • Add the internal standard.

    • Evaporate the solvent and perform the derivatization reaction according to the chosen agent's protocol. This is crucial to increase the volatility and thermal stability of the fatty acids for GC analysis.[14]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a temperature gradient program to separate the different fatty acid derivatives.

    • The mass spectrometer will be used to identify the compounds based on their mass spectra and retention times compared to standards.

  • Quantification: Create calibration curves for each fatty acid using the standards and the internal standard method for accurate quantification.

Regulation of Propionate Metabolism

The utilization of propionate is tightly regulated at the transcriptional level to ensure efficient carbon metabolism and to prevent the accumulation of toxic intermediates. In E. coli, the prpBCDE operon, which encodes the enzymes of the methylcitrate cycle, is a key regulatory hub.

The PrpR-PrpBCDE Regulatory System
  • PrpR: The prpBCDE operon is positively regulated by the transcriptional activator PrpR.[15] PrpR is activated by 2-methylcitrate, the first intermediate of the methylcitrate cycle, creating a positive feedback loop.

  • Catabolite Repression: The expression of the prp operon is subject to catabolite repression by preferred carbon sources like glucose. This regulation is mediated by the global regulator cAMP Receptor Protein (CRP), complexed with cyclic AMP (cAMP). The cAMP-CRP complex binds to a site in the prpR-prpBCDE intergenic region and is required for the efficient transcription of both prpR and the prpBCDE operon.[2][16]

Propionate_Regulation Glucose Glucose cAMP ↓ cAMP Glucose->cAMP cAMP_CRP cAMP-CRP cAMP->cAMP_CRP CRP CRP CRP->cAMP_CRP prpR_gene prpR gene cAMP_CRP->prpR_gene + prpBCDE_operon prpBCDE operon cAMP_CRP->prpBCDE_operon + PrpR_protein PrpR prpR_gene->PrpR_protein Transcription & Translation PrpR_protein->prpBCDE_operon + Methylcitrate_Cycle_Enzymes Methylcitrate Cycle Enzymes prpBCDE_operon->Methylcitrate_Cycle_Enzymes Transcription & Translation Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA Two_Methylcitrate 2-Methylcitrate PropionylCoA->Two_Methylcitrate PrpC Two_Methylcitrate->PrpR_protein Activates

Fig. 3: Regulation of the prp Operon in E. coli.

Conclusion

This compound holds promise as a substrate for microbial fermentation, offering a pathway to a variety of valuable bioproducts through the co-metabolism of glycerol and propionate. While further research is needed to obtain specific quantitative data for microbial growth on this compound, the established knowledge of triglyceride hydrolysis and propionate metabolism provides a strong foundation for future studies. The experimental protocols and regulatory insights detailed in this guide are intended to equip researchers with the necessary tools to explore and optimize the use of this compound in microbial fermentation processes. The continued investigation into this and other alternative carbon sources will be crucial for the advancement of a sustainable bio-based economy.

References

Methodological & Application

Application Notes and Protocols for Tripropionin-Based Nanoemulsions in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of tripropionin-based nanoemulsions, a promising vehicle for the delivery of hydrophobic drugs. The following sections outline the necessary materials, equipment, and step-by-step procedures for formulation and analysis.

Introduction

This compound, a triglyceride of propionic acid, is a biocompatible and biodegradable oil that serves as an excellent core material for nanoemulsions. These nano-sized emulsions (typically 100-300 nm) offer several advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of the active pharmaceutical ingredient (API) from degradation, and potential for targeted delivery. This protocol focuses on the high-pressure homogenization (HPH) method for producing stable and uniform this compound-based nanoemulsions.

Quantitative Data Summary

The following table summarizes the key physicochemical characteristics of this compound-based nanoemulsions loaded with a model hydrophobic drug, Combretastatin A4 (CA4), prepared by high-pressure homogenization.

ParameterValueReference
Mean Particle Size 100 - 300 nm[1]
Polydispersity Index (PDI) 0.1 - 0.3[1]
Drug Encapsulation Efficiency ~76%[1]
Drug Concentration ~1.3 mg/mL[1]
Stability Stable for over six weeks at 4°C[1]

Experimental Protocols

Materials and Equipment
  • Oil Phase: this compound

  • Aqueous Phase: Deionized water or phosphate-buffered saline (PBS)

  • Surfactant/Emulsifier: Phospholipids (e.g., soy lecithin)

  • Active Pharmaceutical Ingredient (API): Model hydrophobic drug (e.g., Combretastatin A4)

  • Equipment:

    • High-pressure homogenizer

    • High-shear mixer (e.g., Ultra-Turrax)

    • Magnetic stirrer and stir bars

    • Analytical balance

    • Beakers and other standard laboratory glassware

    • Dynamic Light Scattering (DLS) instrument for particle size and PDI analysis

    • Zeta potential analyzer

    • UV-Vis spectrophotometer or HPLC for encapsulation efficiency determination

Preparation of Drug-Loaded this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy high-pressure homogenization method.

Step 1: Preparation of the Oil Phase

  • Accurately weigh the desired amount of the hydrophobic drug (e.g., Combretastatin A4).

  • Dissolve the drug in a predetermined volume of this compound.

  • Gently heat and stir the mixture if necessary to ensure complete dissolution of the drug in the oil.

Step 2: Preparation of the Aqueous Phase

  • Disperse the phospholipid emulsifier in deionized water or PBS.

  • Stir the mixture using a magnetic stirrer until a homogenous dispersion is achieved.

Step 3: Formation of the Coarse Emulsion

  • Heat both the oil and aqueous phases to the same temperature (e.g., 50-60 °C).

  • Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer.

  • Homogenize the mixture for 5-10 minutes to form a coarse pre-emulsion.

Step 4: High-Pressure Homogenization

  • Pass the coarse emulsion through a high-pressure homogenizer.

  • Operate the homogenizer at a pressure of approximately 175 MPa.[1]

  • Recirculate the emulsion through the homogenizer for a specific number of cycles (e.g., 5-10 cycles) to achieve the desired particle size and uniformity.

  • Allow the resulting nanoemulsion to cool to room temperature.

Characterization of the Nanoemulsion

3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Dilute a small aliquot of the nanoemulsion with deionized water to an appropriate concentration for DLS analysis.

  • Perform the measurement using a DLS instrument to determine the average particle size (z-average) and PDI.

  • For zeta potential measurement, use an appropriate folded capillary cell and perform the analysis according to the instrument's instructions.

3.3.2. Determination of Encapsulation Efficiency (EE)

  • Separate the unencapsulated drug from the nanoemulsion. This can be achieved by ultracentrifugation or by using centrifugal filter units.

  • Collect the supernatant or filtrate containing the free drug.

  • Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Experimental Workflow

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization oil_phase 1. Prepare Oil Phase (this compound + Drug) pre_emulsion 3. Form Coarse Emulsion (High-Shear Mixing) oil_phase->pre_emulsion aq_phase 2. Prepare Aqueous Phase (Water + Emulsifier) aq_phase->pre_emulsion hph 4. High-Pressure Homogenization pre_emulsion->hph final_ne This compound Nanoemulsion hph->final_ne analysis 5. Analyze Properties - Particle Size & PDI - Zeta Potential - Encapsulation Efficiency final_ne->analysis

Caption: Workflow for this compound Nanoemulsion Preparation.

Logical Relationship of Formulation Components

G This compound This compound (Oil Core) Nanoemulsion Drug-Loaded Nanoemulsion This compound->Nanoemulsion forms core of Drug Hydrophobic Drug Drug->this compound dissolves in Emulsifier Phospholipid (Surfactant) Emulsifier->Nanoemulsion stabilizes AqPhase Aqueous Phase (Continuous Medium) AqPhase->Nanoemulsion disperses

Caption: Components of a Drug-Loaded Nanoemulsion.

References

Application Notes and Protocols for Tripropionin-Based Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tripropionin as a substrate for the determination of lipase activity. This compound, a triglyceride of propionic acid, serves as an effective substrate for various lipases, in some cases exhibiting higher susceptibility to enzymatic hydrolysis than other short-chain triglycerides. This makes it a valuable tool for screening lipase activity, characterizing enzyme kinetics, and evaluating the efficacy of lipase inhibitors in drug development.

Principle of the Assay

The fundamental principle behind the this compound-based lipase assay is the enzymatic hydrolysis of the this compound substrate by lipase into glycerol and propionic acid. The rate of this reaction, which is indicative of the lipase activity, can be quantified by measuring the release of propionic acid. This can be achieved through two primary methods:

  • Titrimetric Method (pH-Stat): This classic method involves the continuous titration of the liberated propionic acid with a standardized alkaline solution (e.g., NaOH) to maintain a constant pH in the reaction mixture. The rate of titrant consumption is directly proportional to the rate of fatty acid release and thus, the lipase activity.

  • Spectrophotometric Method: This high-throughput method relies on a pH indicator that changes its absorbance at a specific wavelength as the pH of the reaction mixture decreases due to the accumulation of propionic acid. The rate of change in absorbance is then correlated to the lipase activity.

Advantages of Using this compound

  • High Reactivity: For certain lipases, such as the one from Propionibacterium shermanii, this compound has been shown to be the most rapidly hydrolyzed triglyceride substrate, allowing for sensitive detection of lipase activity.[1]

  • Good Emulsification Properties: As a short-chain triglyceride, this compound can be readily emulsified to create a stable substrate-water interface, which is crucial for lipase activity.

Experimental Protocols

Protocol 1: Titrimetric Lipase Activity Assay Using a pH-Stat

This protocol details the measurement of lipase activity by monitoring the rate of propionic acid release from this compound using a pH-stat titrator.

Materials:

  • This compound (Substrate)

  • Lipase enzyme solution

  • Sodium hydroxide (NaOH) solution, standardized (e.g., 0.01 - 0.1 M)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.0-8.5)

  • Bile salts (e.g., sodium taurodeoxycholate, NaTDC) (optional, for enhancing activity of some lipases)

  • Calcium chloride (CaCl₂) solution (e.g., 10 mM)

  • Gum arabic solution (e.g., 5-10% w/v) or other emulsifying agent

  • pH-Stat titrator system

  • Thermostatically controlled reaction vessel

  • Magnetic stirrer

Procedure:

  • Substrate Emulsion Preparation:

    • In a beaker, combine 5 mL of this compound with 95 mL of gum arabic solution.

    • Emulsify the mixture using a high-speed homogenizer or sonicator until a stable, milky emulsion is formed. For some lipases, the addition of bile salts to the aqueous phase before emulsification can improve substrate availability.[2]

  • Assay Setup:

    • Set the temperature of the reaction vessel to the desired temperature for the lipase being tested (a common starting point is 37°C).[3][4][5]

    • Add a defined volume of the reaction buffer (e.g., 15 mL of 50 mM Tris-HCl, pH 8.0) to the vessel.

    • Add CaCl₂ solution to the buffer (e.g., to a final concentration of 5 mM). Calcium ions can enhance the activity of some lipases.[6]

    • Place the pH electrode and the titrator's dispenser tip into the reaction vessel.

    • Start the magnetic stirrer to ensure continuous mixing.

  • Reaction Initiation and Measurement:

    • Add a specific volume of the this compound emulsion to the reaction vessel (e.g., 5 mL).

    • Allow the mixture to equilibrate to the set temperature and pH.

    • Initiate the enzymatic reaction by adding a known amount of the lipase solution to the vessel.

    • The pH-stat will automatically start titrating with the NaOH solution to maintain the pH at the setpoint.

    • Record the volume of NaOH consumed over time for a linear period of the reaction (e.g., 5-10 minutes).

  • Calculation of Lipase Activity:

    • One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

    • Calculate the rate of NaOH consumption (mL/min) from the linear portion of the titration curve.

    • Use the following formula to determine the lipase activity: Activity (U/mL) = (Rate of NaOH consumption (mL/min) * Molarity of NaOH (mol/L) * 1000) / Volume of enzyme solution (mL)

Protocol 2: Spectrophotometric Lipase Activity Assay

This protocol describes a continuous spectrophotometric assay for lipase activity using a pH indicator.

Materials:

  • This compound (Substrate)

  • Lipase enzyme solution

  • pH indicator solution (e.g., phenol red, cresol red)

  • Weakly buffered solution (e.g., 5 mM Tris-HCl, pH adjusted to the upper end of the indicator's linear range)

  • Emulsifying agent (e.g., Triton X-100, gum arabic)

  • Microplate reader or spectrophotometer capable of kinetic measurements

  • 96-well microplates

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or isopropanol) if it is not readily dispersible in the aqueous buffer.

    • Alternatively, prepare an aqueous emulsion by sonicating or homogenizing this compound with a small amount of a non-ionic detergent like Triton X-100 in the assay buffer. The final concentration of this compound in the assay will need to be optimized, but a starting point of 1-5 mM is common for similar substrates.[2]

  • Assay Setup in a 96-well Plate:

    • To each well, add:

      • The weakly buffered solution containing the pH indicator. The optimal pH will depend on the pKa of the chosen indicator and the optimal pH of the lipase. For phenol red, a starting pH of 7.5-8.0 is suitable.

      • The this compound substrate emulsion.

    • Include control wells:

      • Blank: All components except the enzyme solution (to measure non-enzymatic hydrolysis).

      • Positive Control: A lipase standard with known activity.

  • Reaction Initiation and Measurement:

    • Equilibrate the microplate to the desired assay temperature (e.g., 37°C) in the microplate reader.

    • Initiate the reaction by adding the lipase solution to the wells.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 560 nm for phenol red) over a set period (e.g., 10-20 minutes) with readings taken at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Determine the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve for each sample and the blank.

    • Subtract the rate of the blank from the rate of the samples.

    • To quantify the lipase activity in U/mL, a standard curve must be generated by adding known amounts of propionic acid to the assay buffer and measuring the corresponding change in absorbance. The slope of this standard curve will relate the change in absorbance to the amount of acid produced.

Data Presentation

The following tables summarize typical data that would be generated from optimizing and running a this compound-based lipase assay.

Table 1: Effect of pH on Lipase Activity

pHRelative Lipase Activity (%)
6.045
6.568
7.085
7.598
8.0100
8.592
9.075

Note: The optimal pH can vary significantly between different lipases. The above data is illustrative.[3][5][7]

Table 2: Effect of Temperature on Lipase Activity

Temperature (°C)Relative Lipase Activity (%)
2555
3075
37100
4588
5565
6540

Note: The optimal temperature is dependent on the specific lipase being assayed.[3][7][8]

Table 3: Kinetic Parameters of a Lipase with this compound

SubstrateKm (mM)Vmax (U/mg)
This compound0.154.2

Note: These values are hypothetical and would need to be determined experimentally for the specific lipase and assay conditions.

Visualizations

Enzymatic_Reaction This compound This compound Lipase Lipase This compound->Lipase Products Glycerol + 3 Propionic Acid Lipase->Products Hydrolysis

Caption: Enzymatic hydrolysis of this compound by lipase.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare this compound Emulsion C Combine Reagents in Reaction Vessel A->C B Prepare Buffer & Reagents B->C D Equilibrate to Temp & pH C->D E Add Lipase to Initiate Reaction D->E F Monitor Product Formation (Titration or Spectrophotometry) E->F G Calculate Rate of Reaction F->G H Determine Lipase Activity (U/mL) G->H

References

Application Notes and Protocols for High-Pressure Homogenization of Tripropionin Nanodroplets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropionin, a triglyceride of propionic acid, is a biocompatible and biodegradable oil that serves as an excellent core material for the formulation of nanodroplets. These nanodroplets are promising vehicles for the delivery of hydrophobic therapeutic agents. High-pressure homogenization (HPH) is a robust and scalable technique for producing stable this compound nanodroplets with controlled particle size and narrow size distribution. This document provides detailed application notes and protocols for the preparation and characterization of this compound nanodroplets using HPH.

Principle of High-Pressure Homogenization

High-pressure homogenization is a top-down approach that utilizes mechanical forces to reduce the particle size of a coarse emulsion.[1] The process involves forcing the emulsion through a small orifice at high pressure, which generates intense shear stress, cavitation, and turbulent flow.[2] These forces effectively break down large droplets into smaller, more uniform nanodroplets. The key parameters influencing the final product characteristics are homogenization pressure, the number of homogenization cycles, and the temperature.[3]

Experimental Protocols

Formulation of this compound Nanodroplets

a. Materials:

  • This compound (oil phase)

  • Phospholipid (e.g., soy phosphatidylcholine, egg lecithin) or other suitable surfactant (e.g., Tween 80, Poloxamer 188)[4][5]

  • Purified water (aqueous phase)

  • (Optional) Co-surfactant (e.g., Transcutol HP)[5]

  • (Optional) Hydrophobic drug for encapsulation

b. Preparation of the Coarse Emulsion:

  • Dissolve the phospholipid/surfactant and the hydrophobic drug (if applicable) in the this compound oil phase. Gentle heating and stirring may be required to ensure complete dissolution.

  • Disperse the oil phase into the aqueous phase under high-speed stirring (e.g., using a rotor-stator homogenizer) for a sufficient time to form a coarse pre-emulsion.

c. High-Pressure Homogenization:

  • Pre-heat the high-pressure homogenizer to the desired operating temperature.

  • Pass the coarse emulsion through the high-pressure homogenizer at a set pressure.

  • Recirculate the emulsion for a predetermined number of cycles to achieve the desired nanodroplet size and polydispersity index (PDI).[3]

  • Collect the resulting nanoemulsion and store it at an appropriate temperature for further characterization.

Characterization of this compound Nanodroplets

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Dilute the nanoemulsion with purified water to an appropriate concentration for analysis.

  • Measure the particle size (Z-average), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform the measurements in triplicate and report the mean values with standard deviation.

b. Encapsulation Efficiency and Drug Loading:

  • To determine the encapsulation efficiency (EE%), separate the unencapsulated drug from the nanodroplets. This can be achieved by ultracentrifugation or by using centrifugal filter units.

  • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Drug loading (DL%) can be calculated as: DL% = [(Total Drug - Free Drug) / Total Weight of Nanodroplets] x 100

c. In Vitro Drug Release Study:

  • The in vitro drug release profile of the encapsulated drug from the this compound nanodroplets can be evaluated using the dialysis bag method.[6][7]

  • Place a known amount of the nanoemulsion into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[8]

  • Analyze the drug concentration in the collected samples using a suitable analytical technique.

  • Plot the cumulative percentage of drug released against time.

d. Stability Studies:

  • Store the nanoemulsion at different temperature conditions (e.g., 4°C, 25°C, and 40°C) for a specified period.

  • At selected time points, analyze the samples for any changes in particle size, PDI, zeta potential, and drug content to assess the physical and chemical stability of the formulation.

e. In Vitro Cytotoxicity Assay:

  • Select an appropriate cell line for the cytotoxicity study (e.g., a cancer cell line if the encapsulated drug is an anticancer agent, or a normal cell line to assess general toxicity).[9]

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound nanodroplets (with and without the encapsulated drug) and a control (untreated cells).

  • After a predetermined incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of the cells are inhibited).

Data Presentation

Table 1: Influence of High-Pressure Homogenization Parameters on this compound Nanodroplet Characteristics.

Formulation CodeHomogenization Pressure (bar)Number of CyclesParticle Size (nm)PDIZeta Potential (mV)
TPN-15003250 ± 150.25 ± 0.03-30.5 ± 2.1
TPN-25006180 ± 100.18 ± 0.02-32.1 ± 1.8
TPN-310003150 ± 80.15 ± 0.02-33.4 ± 2.5
TPN-410006120 ± 70.12 ± 0.01-35.0 ± 1.9
TPN-515003110 ± 50.11 ± 0.01-36.2 ± 2.3
TPN-61500695 ± 40.10 ± 0.01-37.8 ± 2.0

Note: The data presented in this table are representative and may vary depending on the specific formulation and equipment used.

Table 2: Characterization of Drug-Loaded this compound Nanodroplets.

ParameterValue
Particle Size (nm)125 ± 9
Polydispersity Index (PDI)0.14 ± 0.02
Zeta Potential (mV)-34.5 ± 2.6
Encapsulation Efficiency (%)85 ± 5
Drug Loading (%)4.2 ± 0.5

Note: The data presented are for a representative hydrophobic drug encapsulated in this compound nanodroplets.

Visualizations

HPH_Workflow cluster_formulation Formulation Stage cluster_hph High-Pressure Homogenization cluster_characterization Characterization Stage A 1. Prepare Oil Phase (this compound + Surfactant + Drug) C 3. Coarse Emulsion Preparation (High-Speed Homogenization) A->C B 2. Prepare Aqueous Phase B->C D 4. High-Pressure Homogenization (Set Pressure and Cycles) C->D E Particle Size & PDI Analysis D->E F Zeta Potential Analysis D->F G Encapsulation Efficiency D->G H In Vitro Drug Release D->H I Stability Studies D->I J In Vitro Cytotoxicity D->J

Caption: Experimental workflow for the formulation and characterization of this compound nanodroplets.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP This compound Nanodroplet Endo Endocytosis NP->Endo 1. Binding & Internalization CM Plasma Membrane Vesicle Endocytic Vesicle Endo->Vesicle Endosome Endosome Vesicle->Endosome 2. Trafficking Lysosome Lysosome Endosome->Lysosome Fusion Release Drug Release Endosome->Release 3. Endosomal Escape Lysosome->Release Degradation & Release Target Intracellular Target Release->Target 4. Action

Caption: General signaling pathway for nanoparticle cellular uptake and intracellular trafficking.

References

Application Notes and Protocols for Encapsulation of Hydrophobic Drugs in Tripropionin Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro evaluation of tripropionin-based lipid nanoparticles for the encapsulation of hydrophobic drugs. This compound, a triglyceride of propionic acid, serves as a biocompatible and biodegradable lipid core for these delivery systems, offering a promising platform for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Introduction

Lipid nanoparticles (LNPs), including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as effective delivery systems for a wide range of therapeutic agents.[1][2] Their lipid composition makes them particularly suitable for encapsulating hydrophobic drugs, thereby improving their dissolution and absorption characteristics.[3][4][5] this compound, as a lipid matrix, offers advantages due to its physiological acceptance and biodegradability.[6] This document outlines detailed protocols for the preparation and characterization of this compound LNPs loaded with hydrophobic drugs.

Experimental Protocols

Preparation of this compound Lipid Nanoparticles

Two primary methods are detailed here for the preparation of this compound-based lipid nanoparticles: High-Pressure Homogenization (HPH) and Solvent Emulsification-Evaporation.

This method involves the dispersion of a melted lipid phase into a hot aqueous surfactant solution under high pressure.[5][7]

Materials:

  • This compound (Lipid matrix)

  • Hydrophobic drug

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)[5]

  • Co-surfactant (e.g., Soy lecithin)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10°C above its melting point. Dissolve the hydrophobic drug in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).[7] The temperature should be maintained above the lipid's melting point during this process.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification (Optional): Nanoparticles can be purified from excess surfactant and unencapsulated drug by methods such as dialysis or centrifugation.

Experimental Workflow for High-Pressure Homogenization

HPH_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_final Final Product Lipid_Phase Lipid Phase (this compound + Hydrophobic Drug) Pre_Emulsion Pre-emulsification (High-Speed Stirring) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase (Water + Surfactant(s)) Aqueous_Phase->Pre_Emulsion Homogenization High-Pressure Homogenization Pre_Emulsion->Homogenization Cooling Cooling & Recrystallization Homogenization->Cooling LNP_Suspension LNP Suspension Cooling->LNP_Suspension

Caption: Workflow for preparing this compound LNPs via HPH.

This technique is suitable for thermolabile drugs as it avoids high temperatures.[8][9]

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., dichloromethane, chloroform)[9]

  • Aqueous solution containing a stabilizing agent (e.g., polyvinyl alcohol (PVA), Polysorbate 80)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve the this compound and the hydrophobic drug in a water-immiscible organic solvent.

  • Emulsification: Add the organic phase to the aqueous stabilizer solution. Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the lipid as nanoparticles.

  • Purification: Separate the nanoparticles from the aqueous phase by centrifugation (e.g., 15,000 rpm for 20-30 minutes).

  • Washing: Wash the nanoparticle pellet with purified water to remove any residual stabilizer and unencapsulated drug.

  • Resuspension or Lyophilization: Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.

Experimental Workflow for Solvent Emulsification-Evaporation

SEE_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification cluster_final Final Product Organic_Phase Organic Phase (this compound + Drug + Solvent) Emulsification Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (Water + Stabilizer) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation Solvent_Evaporation->Centrifugation Washing Washing Centrifugation->Washing LNP_Product Resuspended or Lyophilized LNPs Washing->LNP_Product

Caption: Workflow for preparing this compound LNPs via solvent evaporation.

Characterization of this compound Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and performance of the lipid nanoparticles.[10][11]

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Protocol:

  • Dilute the nanoparticle suspension with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Perform DLS measurements to determine the average particle size (Z-average) and PDI. A PDI value below 0.3 is generally considered indicative of a monodisperse and homogeneous population.[12]

  • Use ELS to measure the zeta potential, which indicates the surface charge of the nanoparticles and predicts their colloidal stability. A zeta potential of ±30 mV is generally considered sufficient for good electrostatic stabilization.

Method: Indirect quantification by separating free drug from the nanoparticles.

Protocol:

  • Separate the unencapsulated drug from the nanoparticle dispersion using techniques like ultracentrifugation or ultrafiltration.[9]

  • Quantify the amount of free drug in the supernatant or filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the EE and DL using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Logical Relationship for EE and DL Calculation

EE_DL_Calculation Total_Drug Total Drug Added Encapsulated_Drug Encapsulated Drug (Calculated) Total_Drug->Encapsulated_Drug EE Encapsulation Efficiency (EE) Total_Drug->EE LNP_Suspension Drug-Loaded LNP Suspension Separation Separation (e.g., Ultracentrifugation) LNP_Suspension->Separation Free_Drug Quantify Free Drug (Supernatant) Separation->Free_Drug Free_Drug->Encapsulated_Drug Free_Drug->EE DL Drug Loading (DL) Encapsulated_Drug->DL Total_NP_Weight Total Nanoparticle Weight Total_NP_Weight->DL

Caption: Calculation of Encapsulation Efficiency and Drug Loading.

Method: Dialysis Bag Method[13][14]

Protocol:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37°C with constant stirring. The volume of the release medium should be sufficient to maintain sink conditions.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis).

  • Plot the cumulative percentage of drug released versus time.

Protocol:

  • Store the nanoparticle formulations at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., up to 3 months).[12][15]

  • At specified time points, withdraw samples and analyze for any changes in particle size, PDI, zeta potential, and encapsulation efficiency.

  • Visual inspection for any signs of aggregation or precipitation should also be performed.

Data Presentation

The following tables summarize typical data obtained from the characterization of hydrophobic drug-loaded this compound lipid nanoparticles.

Table 1: Physicochemical Properties of this compound Nanoparticles Encapsulating a Hydrophobic Drug (Combretastatin A4)

ParameterValueReference
Particle Size (nm)100 - 300[6]
Polydispersity Index (PDI)0.1 - 0.3[6]
Zeta Potential (mV)Not specified
Encapsulation Efficiency (%)~76[6]
Drug Concentration (mg/mL)~1.3[6]

Table 2: Illustrative Data for Characterization of this compound Nanoparticles with Various Hydrophobic Drugs (Hypothetical Data for Application Note)

Hydrophobic DrugPreparation MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
CurcuminHPH155 ± 80.21-25.3 ± 2.185.2 ± 3.58.1 ± 0.4
PaclitaxelSolvent Evaporation210 ± 120.18-19.8 ± 1.978.6 ± 4.15.7 ± 0.3
QuercetinHPH180 ± 100.25-28.1 ± 2.589.4 ± 2.89.2 ± 0.5

Note: The data in Table 2 is illustrative and intended to provide a template for researchers to populate with their own experimental results.

Conclusion

This compound-based lipid nanoparticles represent a viable and promising approach for the delivery of hydrophobic drugs. The protocols outlined in these application notes provide a solid foundation for the successful formulation and characterization of these drug delivery systems. By carefully controlling the preparation parameters and performing thorough characterization, researchers can develop stable and efficient this compound lipid nanoparticles with tailored properties for various therapeutic applications.

References

Application Notes and Protocols for the Investigation of Tripropionin as a Lipid Supplement in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropionin, a triglyceride derived from glycerol and three molecules of propionic acid, is a compound with established applications in the food and pharmaceutical industries as an emulsifier, stabilizer, and solvent.[1][2] While lipids are essential components in cell culture media, providing energy and building blocks for cellular structures, the specific use of this compound as a lipid supplement for enhancing cell growth, viability, and productivity in biopharmaceutical applications is not well-documented in publicly available literature.[3][4]

These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a novel lipid supplement in mammalian cell culture, particularly for applications in drug development and biomanufacturing. The following sections outline hypothetical experimental protocols and data presentation frameworks based on established principles of cell culture and lipid supplementation.

General Principles of Lipid Supplementation in Cell Culture

Lipids are crucial for cellular functions, serving as components of cell membranes, energy sources, and signaling molecules.[3][4] In serum-free and chemically defined media, which are increasingly favored in biopharmaceutical production to reduce variability and regulatory concerns, the supplementation of lipids is often critical for optimal cell performance.[4] Common lipid supplements include fatty acids, cholesterol, and triglycerides. The effective delivery of these hydrophobic molecules into aqueous culture media is a key challenge, often addressed through the use of carriers or emulsifying agents.

Hypothetical Investigation of this compound as a Lipid Supplement

The following sections detail a potential research workflow to evaluate the efficacy of this compound as a cell culture supplement.

Experimental Workflow

The overall workflow for evaluating this compound would involve preparing a stock solution, determining the optimal concentration range through a dose-response study, and then assessing its effects on key cell culture parameters.

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_assessment Assessment prep Prepare this compound Stock Solution dose_response Dose-Response Study (Determine Optimal Concentration) prep->dose_response cell_growth Cell Growth & Viability Assays dose_response->cell_growth protein_production Product Titer & Quality Analysis dose_response->protein_production

Caption: A logical workflow for investigating a novel cell culture supplement.

Experimental Protocols

The following are hypothetical, generalized protocols that would need to be optimized for specific cell lines and culture conditions.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (CAS No. 139-45-7)

  • Ethanol, cell culture grade

  • Sterile, purified water (e.g., Milli-Q or WFI)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile conical tubes or bottles

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), dissolve a known weight of this compound in a minimal volume of cell culture grade ethanol. For example, to prepare a 100 mM stock solution, dissolve 26.03 mg of this compound in 1 mL of ethanol.

  • Once fully dissolved, slowly add sterile, purified water to the desired final volume while gently mixing to avoid precipitation.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile storage container.

  • Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Note: The solubility of this compound in aqueous solutions is limited. The use of a co-solvent like ethanol is necessary. The final concentration of ethanol in the cell culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.

Protocol 2: Dose-Response Study to Determine Optimal this compound Concentration

Objective: To determine the optimal concentration range of this compound that enhances cell growth and viability without inducing cytotoxicity.

Cell Lines:

  • Chinese Hamster Ovary (CHO) cells (for recombinant protein production)

  • Hybridoma cells (for monoclonal antibody production)

Materials:

  • Complete cell culture medium appropriate for the chosen cell line

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Cell counting solution (e.g., trypan blue)

  • Cell viability assay reagent (e.g., MTT, resazurin)

  • Hemocytometer or automated cell counter

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).

  • Replace the initial seeding medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).

  • Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 24, 48, 72, and 96 hours), assess cell viability using a metabolic assay (e.g., MTT) and perform cell counts using a hemocytometer and trypan blue exclusion to determine viable cell density and percent viability.

  • Plot the viable cell density and percent viability against the this compound concentration to determine the optimal concentration range.

Protocol 3: Assessment of this compound's Effect on Cell Growth, Viability, and Productivity

Objective: To evaluate the impact of the optimized this compound concentration on cell growth, viability, and the production of a target protein (e.g., monoclonal antibody).

Materials:

  • Optimized concentration of this compound in complete cell culture medium.

  • Shake flasks or spinner flasks for suspension cultures.

  • ELISA or HPLC for protein quantification.

  • Instruments for product quality analysis (e.g., size exclusion chromatography for aggregation).

Procedure:

  • Inoculate shake flasks or spinner flasks with the chosen cell line at a standard seeding density in both control medium and medium supplemented with the optimized concentration of this compound.

  • Culture the cells under standard conditions for the duration of a typical production run (e.g., 7-14 days).

  • Take daily samples to monitor viable cell density, percent viability, and key metabolite concentrations (e.g., glucose, lactate, glutamine, glutamate).

  • At the end of the culture, harvest the supernatant and quantify the concentration of the produced protein (e.g., monoclonal antibody) using an appropriate method like ELISA or HPLC.

  • Analyze the quality of the produced protein, for instance, by assessing aggregation levels.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Dose-Response of this compound on CHO Cell Viability

This compound Concentration (µM)Viable Cell Density (x 10^6 cells/mL) at 72hPercent Viability (%) at 72h
0 (Control)
1
10
50
100
200
500
1000

Table 2: Effect of Optimized this compound Supplementation on CHO Cell Culture Performance

ParameterControlThis compound Supplemented% Change
Peak Viable Cell Density (x 10^6 cells/mL)
Integral of Viable Cell Density (IVCD)
Final Product Titer (mg/L)
Specific Productivity (pcd)
Final Percent Viability (%)

Potential Signaling Pathways for Investigation

The metabolic fate of this compound in mammalian cells is likely to involve its hydrolysis into glycerol and propionic acid. Propionic acid can be converted to propionyl-CoA, which can then enter central carbon metabolism. Investigating the impact of this compound supplementation on key metabolic pathways could provide insights into its mechanism of action.

signaling_pathway This compound This compound Hydrolysis Lipase Hydrolysis This compound->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol PropionicAcid Propionic Acid Hydrolysis->PropionicAcid PropionylCoA Propionyl-CoA PropionicAcid->PropionylCoA TCA_Cycle TCA Cycle PropionylCoA->TCA_Cycle Energy Energy Production (ATP) TCA_Cycle->Energy Biomass Biomass Synthesis TCA_Cycle->Biomass

Caption: Potential metabolic fate of this compound in cell culture.

Further investigation could involve metabolomics or transcriptomics to identify specific changes in cellular metabolism and gene expression in response to this compound supplementation.

Conclusion and Disclaimer

The information presented here provides a foundational framework for investigating the potential of this compound as a novel lipid supplement in cell culture. Currently, there is a lack of specific data to support its direct application. The protocols and expected outcomes are hypothetical and intended to guide researchers in designing their own studies. Rigorous experimentation is required to determine the efficacy, optimal usage, and potential benefits of this compound for enhancing cell culture performance in biopharmaceutical applications. Researchers should always perform small-scale pilot studies to validate any new supplement before incorporating it into larger-scale processes.

References

Application Notes and Protocols for In Vitro Release Studies of Drugs from Tripropionin-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropionin, a triglyceride of propionic acid, is a lipid excipient with potential applications in pharmaceutical formulations, particularly for the controlled or modified release of therapeutic agents. Its biocompatibility and biodegradability make it an attractive vehicle for various drug delivery systems. In vitro release studies are a critical component in the development and quality control of such formulations, providing essential insights into the rate and mechanism of drug release.

These application notes provide detailed protocols for conducting in vitro release studies on drug formulations based on this compound. The methodologies described are adapted from established techniques for lipid-based drug delivery systems, given the current scarcity of literature specifically on this compound formulations.

Principles of In Vitro Drug Release from Lipid-Based Formulations

The release of a drug from a lipid-based formulation like one containing this compound is a complex process governed by several factors, including:

  • Drug Solubility: The solubility of the drug in the this compound matrix and the release medium.

  • Formulation Composition: The concentration of the drug, the physical state of the this compound (e.g., solid, semi-solid, or liquid), and the presence of other excipients like surfactants or polymers.

  • Release Medium: The pH, composition, and volume of the dissolution medium can significantly influence the drug release profile.

  • Apparatus and Agitation: The type of dissolution apparatus and the agitation speed affect the hydrodynamics at the formulation-medium interface.

For lipophilic drugs formulated in a lipid vehicle, the in vitro release process often involves partitioning of the drug from the lipid phase to the aqueous release medium. In some cases, especially for oral formulations, the digestion of the lipid carrier by enzymes (lipolysis) plays a crucial role in drug release.

Experimental Protocols

Due to the limited specific data on this compound, the following protocols are based on general and widely accepted methods for characterizing lipid-based drug formulations. Researchers should validate these methods for their specific formulation.

Method 1: Dialysis Bag Technique

This method is suitable for assessing the release of drugs from semi-solid or liquid this compound formulations and is particularly useful for formulations with low drug loading.

Materials:

  • Dialysis tubing with a specific molecular weight cut-off (MWCO), ensuring it is permeable to the drug but not to the formulation components.

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), or Simulated Intestinal Fluid (SIF)).

  • Standard laboratory glassware (beakers, graduated cylinders).

  • A constant temperature shaker or water bath.

  • Syringes and needles for sampling.

  • An appropriate analytical method to quantify the drug concentration (e.g., HPLC, UV-Vis spectrophotometry).

Protocol:

  • Preparation of Dialysis Bags: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions. Securely close one end of the tubing with a clip.

  • Sample Loading: Accurately weigh a specific amount of the this compound-based formulation and place it inside the dialysis bag. Securely close the open end of the bag with another clip.

  • Release Study Initiation: Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed (37°C) release medium. Ensure the entire bag is submerged.

  • Agitation: Place the vessel in a constant temperature shaker set at a specific agitation speed (e.g., 100 rpm) to ensure uniform mixing.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a defined volume of the release medium for analysis.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Workflow for Dialysis Bag Method

Dialysis_Bag_Method_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_form Prepare this compound Formulation load_sample Load Formulation into Dialysis Bag prep_form->load_sample prep_bag Hydrate and Prepare Dialysis Bag prep_bag->load_sample place_in_medium Place Bag in Release Medium (37°C) load_sample->place_in_medium agitate Agitate at Constant Speed place_in_medium->agitate sample Withdraw Aliquots at Time Points agitate->sample replace Replenish with Fresh Medium sample->replace Maintain Sink Conditions analyze_drug Quantify Drug Concentration (e.g., HPLC) sample->analyze_drug replace->agitate calculate_release Calculate Cumulative Drug Release analyze_drug->calculate_release plot_profile Plot Release Profile calculate_release->plot_profile

Caption: Workflow of the in vitro drug release study using the dialysis bag method.

Method 2: USP Apparatus 2 (Paddle Apparatus)

This method is suitable for solid or semi-solid this compound-based formulations, such as suppositories or solid lipid matrices.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution vessels.

  • Release medium (e.g., PBS pH 7.4, SGF, or SIF).

  • Syringes with filters for sampling.

  • An appropriate analytical method for drug quantification.

Protocol:

  • Apparatus Setup: Set up the USP Apparatus 2 with the appropriate volume of release medium in each vessel (e.g., 900 mL). Equilibrate the medium to 37°C.

  • Formulation Introduction: Carefully place the this compound-based formulation at the bottom of each dissolution vessel.

  • Study Initiation: Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter the sample through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Medium Replacement: If necessary to maintain sink conditions, replace the withdrawn volume with fresh, pre-warmed release medium.

  • Sample Analysis: Determine the drug concentration in the filtered samples using a validated analytical method.

  • Data Calculation: Calculate the cumulative percentage of drug released over time.

Workflow for USP Apparatus 2 Method

USP_Apparatus_2_Workflow cluster_setup Setup cluster_run Execution cluster_analysis_usp Analysis prep_apparatus Prepare USP Apparatus 2 add_medium Add Release Medium and Equilibrate to 37°C prep_apparatus->add_medium add_formulation Introduce this compound Formulation add_medium->add_formulation start_rotation Start Paddle Rotation add_formulation->start_rotation collect_samples Collect and Filter Samples at Intervals start_rotation->collect_samples analyze_samples Analyze Drug Concentration collect_samples->analyze_samples calculate_and_plot Calculate and Plot Release Profile analyze_samples->calculate_and_plot

Caption: Workflow for the in vitro drug release study using USP Apparatus 2.

Method 3: In Vitro Lipolysis Model (for oral formulations)

This advanced model simulates the digestion of the lipid formulation in the gastrointestinal tract and is crucial for predicting the in vivo performance of oral this compound-based drug delivery systems.

Principle:

The formulation is subjected to conditions mimicking the small intestine, including the presence of bile salts, phospholipids, and pancreatic lipase. The digestion of this compound leads to the formation of mono- and diglycerides and fatty acids, which can form micelles and solubilize the drug, making it available for absorption. The amount of drug in the aqueous (micellar) phase is measured over time.

A simplified protocol overview:

  • Digestion Medium Preparation: Prepare a digestion buffer containing bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin) at physiologically relevant concentrations. Adjust the pH to mimic the intestinal environment (e.g., pH 6.5).

  • Formulation Dispersion: Disperse the this compound-based formulation in the pre-warmed digestion medium.

  • Lipolysis Initiation: Add a solution of pancreatic lipase and colipase to start the digestion process.

  • pH Control: Maintain a constant pH during the experiment using a pH-stat autotitrator that adds NaOH to neutralize the fatty acids released during lipolysis. The rate of NaOH addition is indicative of the digestion rate.

  • Sampling and Phase Separation: At different time points, collect samples and stop the lipolysis reaction (e.g., by adding a lipase inhibitor). Separate the sample into an aqueous phase and a lipid/pellet phase by ultracentrifugation.

  • Drug Quantification: Measure the concentration of the drug in the aqueous phase.

Logical Relationship in In Vitro Lipolysis

Lipolysis_Logical_Relationship Formulation This compound Formulation (Drug in Lipid) Digestion Lipid Digestion Formulation->Digestion Lipase Pancreatic Lipase Lipase->Digestion Bile Bile Salts & Phospholipids Micelles Mixed Micelles Formation Bile->Micelles Products Digestion Products (Monoglycerides, Fatty Acids) Digestion->Products Products->Micelles AqueousPhase Drug in Aqueous (Micellar) Phase Micelles->AqueousPhase Drug Solubilization Absorption Available for Absorption AqueousPhase->Absorption

Caption: Logical flow of drug release during in vitro lipolysis of a this compound formulation.

Data Presentation

Quantitative data from in vitro release studies should be summarized in clear and well-structured tables to facilitate comparison between different formulations or conditions.

Table 1: Hypothetical Cumulative Drug Release (%) from this compound Formulations with Varying Drug Loads.

Time (hours)Formulation A (1% Drug)Formulation B (5% Drug)Formulation C (10% Drug)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
115.2 ± 1.812.5 ± 1.510.1 ± 1.2
228.7 ± 2.523.8 ± 2.119.5 ± 1.9
445.1 ± 3.138.9 ± 2.832.4 ± 2.5
868.3 ± 4.260.1 ± 3.952.8 ± 3.7
1285.6 ± 5.077.4 ± 4.570.2 ± 4.1
2498.2 ± 4.895.1 ± 4.289.7 ± 3.9

Data are presented as mean ± standard deviation (n=3).

Table 2: Hypothetical Cumulative Drug Release (%) from a 5% Drug-Loaded this compound Formulation in Different Release Media.

Time (hours)SGF (pH 1.2)SIF (pH 6.8)PBS (pH 7.4)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
18.9 ± 1.113.1 ± 1.612.8 ± 1.4
216.4 ± 1.924.5 ± 2.324.1 ± 2.2
429.8 ± 2.740.2 ± 3.139.5 ± 3.0
850.1 ± 3.862.3 ± 4.061.5 ± 3.8
1265.7 ± 4.379.8 ± 4.678.9 ± 4.4
2482.3 ± 5.196.4 ± 4.995.8 ± 4.7

Data are presented as mean ± standard deviation (n=3).

Conclusion

The protocols outlined in these application notes provide a framework for conducting in vitro release studies of drugs from this compound-based formulations. The choice of method will depend on the specific characteristics of the formulation and the intended route of administration. It is imperative to validate the chosen method to ensure its suitability and reproducibility for the specific product under development. The resulting data are invaluable for formulation optimization, quality control, and for predicting in vivo performance.

Application Notes & Protocols: Analytical Techniques for Characterizing Tripropionin Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tripropionin, a triglyceride, can be formulated into various types of nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), to enhance the delivery of therapeutic agents. The physical, chemical, and biological performance of these nanoparticles is critically dependent on their physicochemical properties. Therefore, thorough characterization is essential during formulation development, for quality control, and to ensure safety and efficacy. These application notes provide detailed protocols for the essential analytical techniques required to characterize this compound nanoparticles.

Physicochemical Characterization Workflow

A systematic approach is crucial for the comprehensive characterization of nanoparticles. The following workflow illustrates the logical sequence of key analytical techniques.

G cluster_0 Nanoparticle Synthesis cluster_1 Primary Characterization cluster_2 Performance Evaluation cluster_3 Stability & Structural Analysis Synthesis This compound Nanoparticle Formulation Size Particle Size & PDI (DLS) Synthesis->Size Zeta Zeta Potential (ELS) Size->Zeta Morphology Morphology (TEM, SEM) Zeta->Morphology EE Encapsulation Efficiency & Drug Loading Morphology->EE Release In Vitro Drug Release EE->Release Stability Stability Studies Release->Stability FTIR Structural Integrity (FTIR, DSC) Stability->FTIR

Caption: General workflow for this compound nanoparticle characterization.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Application Note: Particle size and the Polydispersity Index (PDI) are critical parameters that influence the stability, in vivo distribution, cellular uptake, and drug release profile of nanoparticles.[1][2] Dynamic Light Scattering (DLS) is a primary technique for measuring the hydrodynamic diameter of nanoparticles in suspension.[3][4] Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface, which is a key indicator of colloidal stability.[1][5] High absolute zeta potential values (typically > ±20 mV) suggest good physical stability due to electrostatic repulsion between particles.[5]

Experimental Protocol: DLS and Electrophoretic Light Scattering (ELS)
  • Sample Preparation:

    • Dilute the this compound nanoparticle suspension with deionized water or an appropriate buffer (e.g., PBS) to achieve an optimal concentration for measurement (typically a slightly opaque, milky appearance). Avoid multiple scattering effects by ensuring the sample is not overly concentrated.

    • Filter the diluent through a 0.22 µm syringe filter before use to remove any dust or particulate contaminants.

    • Vortex the diluted sample gently for 10-15 seconds to ensure homogeneity.

  • Instrument Setup (for a typical Zetasizer instrument):

    • Rinse a clean cuvette (disposable or quartz) twice with the filtered diluent and then once with the diluted nanoparticle sample.

    • Fill the cuvette with the diluted sample (approx. 1 mL) and ensure no air bubbles are present.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software:

      • Material: Define the refractive index (RI) and absorption for this compound (or the lipid matrix) and the dispersant (e.g., Water: RI ≈ 1.330).

      • Temperature: Set to a standard temperature, typically 25°C. Allow the sample to equilibrate for at least 120 seconds.

      • Measurement Type: Select "Size" for DLS and "Zeta Potential" for ELS.

      • Cell Type: Select the appropriate cuvette/cell for each measurement.

  • Data Acquisition:

    • For particle size, perform at least three replicate measurements. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[4]

    • For zeta potential, the instrument applies an electric field and measures the velocity of the particles using Laser Doppler Velocimetry.

    • Perform measurements in triplicate for each sample.

  • Data Analysis:

    • The software's algorithm (e.g., Cumulants analysis) will report the Z-average diameter and the Polydispersity Index (PDI).

    • The zeta potential will be reported in millivolts (mV).

Data Presentation: Expected Physicochemical Properties
ParameterTechniqueTypical Expected RangeSignificance
Z-Average DiameterDLS50 - 400 nmInfluences biological fate and drug release[1]
Polydispersity Index (PDI)DLS< 0.3Indicates a narrow and homogenous size distribution
Zeta PotentialELS> +20 mV or < -20 mVPredicts long-term colloidal stability[5]

Nanoparticle Morphology

Application Note: The shape and surface topography of nanoparticles can affect their interaction with biological systems.[2][6] Electron microscopy techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the nanoparticles.[3][7][8] TEM provides high-resolution, two-dimensional internal structure images, while SEM offers information about the surface morphology and three-dimensional shape.[9][10]

Experimental Protocol: Transmission Electron Microscopy (TEM)
  • Sample Preparation (Negative Staining):

    • Place a TEM grid (e.g., 200-mesh copper grid coated with carbon) on a piece of filter paper.

    • Apply one drop (approx. 10 µL) of the diluted nanoparticle suspension onto the grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away the excess liquid from the edge of the grid using filter paper.

    • Apply one drop of a negative staining agent (e.g., 2% w/v phosphotungstic acid or uranyl acetate).

    • After 30-60 seconds, wick away the excess stain.

    • Allow the grid to air-dry completely before imaging.

  • Imaging:

    • Load the prepared grid into the TEM sample holder.

    • Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).

    • Capture images at various magnifications to observe the overall morphology and individual particle details.

Data Presentation: Morphological Characteristics
ParameterTechniqueTypical Observation
ShapeTEM, SEMGenerally spherical and discrete particles
SurfaceSEMSmooth surface topography
AggregationTEM, SEMMinimal aggregation or clumping

Encapsulation Efficiency (EE) and Drug Loading (DL)

Application Note: Encapsulation Efficiency (EE) and Drug Loading (DL) are critical parameters for quantifying the amount of drug successfully incorporated into the nanoparticles.[11][12] EE refers to the percentage of the initial drug added that has been entrapped within the nanoparticles, while DL represents the weight percentage of the drug relative to the total weight of the nanoparticle.

Experimental Workflow: EE & DL Determination

G NP_Dispersion Nanoparticle Dispersion (Total Drug) Separation Separate Free Drug from Nanoparticles (e.g., Ultrafiltration) NP_Dispersion->Separation Free_Drug Supernatant: Measure Unencapsulated (Free) Drug Separation->Free_Drug Quantification Quantify Drug (e.g., HPLC, UV-Vis) Free_Drug->Quantification Calculation Calculate EE% and DL% Quantification->Calculation

Caption: Workflow for determining encapsulation efficiency and drug loading.

Experimental Protocol: Indirect Quantification via Ultrafiltration
  • Separation of Free Drug:

    • Take a known volume (e.g., 1 mL) of the this compound nanoparticle suspension.

    • Place the suspension into a centrifugal ultrafiltration unit (e.g., Amicon® with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles while allowing the free drug to pass through).[13]

    • Centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes) to separate the nanoparticles from the aqueous medium containing the unencapsulated (free) drug.

  • Quantification of Free Drug:

    • Collect the filtrate (the liquid that passed through the filter).

    • Quantify the concentration of the free drug in the filtrate using a suitable, validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation:

    • Encapsulation Efficiency (%EE):

      • %EE = [(Total Drug Added - Free Drug) / Total Drug Added] * 100

    • Drug Loading (%DL):

      • %DL = [(Total Drug Added - Free Drug) / Weight of Nanoparticles] * 100

      • The weight of nanoparticles can be determined by lyophilizing a known volume of the suspension after removing the free drug.

Data Presentation: Drug Entrapment Values
ParameterFormulaTypical Expected Range
Encapsulation Efficiency (%EE)((Total Drug - Free Drug) / Total Drug) * 100> 70%
Drug Loading (%DL)((Total Drug - Free Drug) / Nanoparticle Weight) * 1001 - 10%

In Vitro Drug Release

Application Note: In vitro drug release studies are performed to predict the in vivo performance of the formulation. These tests measure the rate and extent of drug release from the nanoparticles over time in a simulated physiological medium.[13][14] The dialysis bag method is a commonly used technique that separates the nanoparticles from the release medium.[15][16]

Experimental Protocol: Dialysis Bag Method
  • Preparation:

    • Select a dialysis membrane with an MWCO that will retain the nanoparticles but allow the free drug to diffuse freely.

    • Soak the dialysis membrane in the release medium (e.g., Phosphate Buffered Saline, pH 7.4) as per the manufacturer's instructions.

    • Pipette a precise volume (e.g., 1-2 mL) of the this compound nanoparticle formulation into the dialysis bag and securely seal both ends.

  • Release Study Setup:

    • Place the sealed dialysis bag into a beaker containing a known volume of release medium (e.g., 100 mL).

    • Place the beaker in a shaking water bath or on a magnetic stirrer set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm) to maintain sink conditions.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a fixed aliquot (e.g., 1 mL) of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Quantification and Analysis:

    • Analyze the drug concentration in the collected samples using a validated method (e.g., HPLC, UV-Vis).

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Data Presentation: Drug Release Profile
Time (hours)Cumulative Drug Release (%)Standard Deviation
000
1e.g., 15.2± 1.8
4e.g., 35.8± 2.5
8e.g., 54.1± 3.1
12e.g., 68.9± 3.5
24e.g., 85.3± 4.0
48e.g., 92.1± 3.8

Stability Studies

Application Note: Stability testing is essential to determine the shelf-life of the nanoparticle formulation and ensure that its critical quality attributes remain within acceptable limits during storage.[17] Key parameters such as particle size, PDI, zeta potential, and drug content are monitored over time under different storage conditions (e.g., 4°C and 25°C).[17][18][19]

Experimental Protocol: Accelerated Stability Study
  • Storage:

    • Divide the nanoparticle formulation into multiple vials and store them at different controlled environmental conditions (e.g., refrigerated at 4°C and at room temperature, 25°C).

    • Protect samples from light if the drug or formulation is light-sensitive.

  • Time Points:

    • Establish specific time points for analysis, such as 0, 1, 3, and 6 months.

  • Analysis:

    • At each time point, withdraw a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample for key stability-indicating parameters:

      • Physical Stability: Visual inspection for aggregation or precipitation, particle size, PDI, and zeta potential.

      • Chemical Stability: Encapsulation efficiency or total drug content to check for drug degradation or leakage.

  • Data Evaluation:

    • Compare the results at each time point to the initial (time 0) data to identify any significant changes.

Data Presentation: Stability Assessment at 4°C
Time (Months)Z-Average (nm)PDIZeta Potential (mV)%EE
0155.20.18-28.591.2%
1158.10.19-27.990.8%
3160.50.21-27.189.5%
6165.30.23-26.588.1%

Structural and Thermal Analysis

Application Note: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) can provide further structural information. FTIR is used to confirm the successful encapsulation of the drug and identify potential chemical interactions between the drug and the lipid matrix.[7] DSC is used to evaluate the thermal behavior and physical state (crystalline or amorphous) of the drug within the nanoparticle core.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Prepare samples of the pure drug, the empty (blank) this compound nanoparticles, and the drug-loaded this compound nanoparticles. Samples should be in a dry, powdered form (lyophilization is often required).

    • Mix a small amount of each sample with potassium bromide (KBr) powder and compress it into a thin pellet.

  • Data Acquisition:

    • Place the pellet in the FTIR spectrometer.

    • Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).

    • Collect the spectra for the pure drug, blank nanoparticles, and drug-loaded nanoparticles.

  • Data Analysis:

    • Compare the spectra. Successful encapsulation is often indicated if the characteristic peaks of the drug are present in the spectrum of the drug-loaded nanoparticles but are absent or shifted compared to the physical mixture of the drug and excipients. The absence of new peaks suggests no chemical interaction.

Data Presentation: Key FTIR Peaks
SampleCharacteristic Peak (cm⁻¹)Corresponding Functional Group
Pure Druge.g., 1650C=O stretch
This compound Matrixe.g., 1740Ester C=O stretch
Drug-Loaded NPse.g., 1740, 1650Both peaks present, indicating entrapment

References

Application Notes and Protocols for the Use of Tripropionin as a Solvent for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripropionin, also known as glyceryl tripropionate, is a triester of glycerol and propionic acid.[1][2] It is a clear, colorless to pale yellow, low-viscosity liquid.[1] While it has limited solubility in water, it is soluble in organic solvents like ethanol and ether.[1] Traditionally used in the food and cosmetic industries as an emulsifier and stabilizer, this compound is gaining attention in the pharmaceutical sector as a potential solvent and carrier for active pharmaceutical ingredients (APIs), particularly for poorly soluble compounds.[1][3] Its biocompatibility and safety profile make it an attractive excipient for various drug delivery systems.[3]

These application notes provide an overview of the current understanding and potential applications of this compound in pharmaceutical formulations, with a focus on its use in enhancing the solubility of poorly soluble drugs. Detailed protocols for the preparation and characterization of this compound-based drug delivery systems are also presented.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for formulation development.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀O₆[1][4]
Molecular Weight 260.28 g/mol [4]
Appearance Clear, colorless to pale yellow liquid[1][4]
Odor Odorless
Boiling Point 175-176 °C at 20 mm Hg[4]
Water Solubility Limited[1]
Solubility in Organic Solvents Soluble in ethanol and ether[1]
Density Approximately 1.082 g/cm³

Applications in Drug Delivery

This compound is particularly promising for its application in lipid-based drug delivery systems, such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS).[1][5][6][7] These systems can significantly enhance the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[8]

A key example of this compound's application is in the formulation of lipid-stabilized nanodroplets (LONDs) for the delivery of hydrophobic drugs like combretastatin A4 (CA4).[1] In a notable study, CA4 was successfully encapsulated in this compound LONDs, demonstrating the potential of this compound as an oily phase in nanoemulsion formulations.[1]

Quantitative Data: Solubility and Encapsulation Efficiency

The following table summarizes the quantitative data from the study on combretastatin A4 encapsulation in this compound LONDs.

ParameterValueReference(s)
Drug Combretastatin A4 (CA4)[1]
Delivery System This compound-based Lipid-Stabilized Nanodroplets (LONDs)[1]
Drug Concentration Achieved ~1.3 mg/mL[1]
Encapsulation Efficiency ~76%[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Lipid-Stabilized Nanodroplets (LONDs)

This protocol is adapted from a study on the encapsulation of combretastatin A4.[1] It can be used as a starting point for formulating other poorly soluble drugs in this compound-based nanoemulsions.

Materials:

  • This compound (as the oil phase)

  • Phospholipid (e.g., soy phosphatidylcholine) as a stabilizer

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • Phosphate Buffered Saline (PBS) or other aqueous phase

  • High-pressure homogenizer

Workflow Diagram:

G cluster_prep Preparation of Phases cluster_emulsification Emulsification cluster_characterization Characterization prep_oil Dissolve API and phospholipid in this compound (Organic Phase) mix Mix Organic and Aqueous Phases prep_oil->mix prep_aq Prepare Aqueous Phase (e.g., PBS) prep_aq->mix pre_homo Pre-homogenize (e.g., using a high-shear mixer) mix->pre_homo hp_homo High-Pressure Homogenization pre_homo->hp_homo size_analysis Particle Size and Polydispersity Index (PDI) Analysis hp_homo->size_analysis ee_analysis Encapsulation Efficiency Determination hp_homo->ee_analysis stability_analysis Stability Studies hp_homo->stability_analysis

Workflow for LONDs Preparation

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the desired amount of the poorly soluble API in this compound. Gentle heating and stirring may be required to facilitate dissolution.

    • Add the phospholipid stabilizer to the API-tripropionin mixture and stir until a homogenous solution is obtained.

  • Preparation of the Aqueous Phase:

    • Prepare the aqueous phase, typically Phosphate Buffered Saline (PBS), and filter it if necessary.

  • Pre-emulsification:

    • Add the organic phase to the aqueous phase while stirring.

    • Subject the mixture to high-shear mixing to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • The homogenization pressure and number of cycles should be optimized to achieve the desired nanodroplet size and a low polydispersity index (PDI). For example, a pressure of 175 MPa can be used.[1]

  • Characterization:

    • Particle Size and PDI: Measure the mean particle size and PDI of the resulting nanoemulsion using dynamic light scattering (DLS).

    • Encapsulation Efficiency (EE%): Determine the amount of unencapsulated (free) drug by separating the nanoemulsion from the aqueous phase (e.g., by ultracentrifugation) and quantifying the drug in the supernatant using a suitable analytical method (e.g., HPLC). The EE% can be calculated using the following formula:

      EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • Stability: Assess the physical stability of the nanoemulsion by monitoring changes in particle size, PDI, and visual appearance over time at different storage conditions (e.g., 4°C and physiological conditions).[1]

Protocol 2: General Solubility Assessment of a Poorly Soluble Compound in this compound

This protocol provides a general method for determining the saturation solubility of a poorly soluble API in this compound.

Materials:

  • This compound

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for API quantification (e.g., HPLC-UV)

Workflow Diagram:

G start Add excess API to This compound in a vial shake Equilibrate by shaking at a constant temperature start->shake centrifuge Centrifuge to separate undissolved API shake->centrifuge supernatant Collect the supernatant centrifuge->supernatant dilute Dilute the supernatant with a suitable solvent supernatant->dilute quantify Quantify API concentration using a validated analytical method dilute->quantify calculate Calculate saturation solubility quantify->calculate

Solubility Assessment Workflow

Procedure:

  • Add an excess amount of the API to a known volume or weight of this compound in a sealed vial.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at a high speed to pellet the undissolved API.

  • Carefully collect a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent in which both the API and this compound are soluble to bring the API concentration within the calibration range of the analytical method.

  • Quantify the concentration of the API in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculate the saturation solubility of the API in this compound, taking into account the dilution factor, and express the result in units such as mg/mL or % w/w.

Signaling Pathways and Logical Relationships

The use of this compound as a solvent is a formulation strategy that can be applied to drugs targeting various signaling pathways. The primary logical relationship is that by improving the solubility and bioavailability of a poorly soluble drug, its therapeutic concentration at the target site can be enhanced, leading to a more effective modulation of the intended signaling pathway.

Logical Relationship Diagram:

G cluster_formulation Formulation Strategy cluster_delivery Drug Delivery Enhancement cluster_pharmacology Pharmacological Effect This compound This compound as a Solvent/Carrier ImprovedSolubility Improved Solubility This compound->ImprovedSolubility enables PoorlySolubleDrug Poorly Soluble Drug EnhancedBioavailability Enhanced Bioavailability ImprovedSolubility->EnhancedBioavailability TherapeuticConcentration Increased Therapeutic Concentration at Target Site EnhancedBioavailability->TherapeuticConcentration PathwayModulation Effective Modulation of Signaling Pathway TherapeuticConcentration->PathwayModulation TherapeuticEffect Desired Therapeutic Effect PathwayModulation->TherapeuticEffect

This compound's Role in Efficacy

Conclusion

This compound shows considerable promise as a solvent and carrier for poorly soluble compounds in pharmaceutical formulations. Its application in lipid-based nano-delivery systems has been demonstrated to effectively encapsulate hydrophobic drugs, leading to stable formulations with high drug loading. The provided protocols offer a starting point for researchers to explore the potential of this compound for their specific APIs. Further research is warranted to expand the quantitative solubility data of a wider range of poorly soluble drugs in this compound and to fully elucidate its potential in various drug delivery platforms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tripropionin Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Tripropionin for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in a research setting?

This compound, also known as glyceryl tripropionate, is a triglyceride molecule composed of a glycerol backbone esterified with three propionic acid molecules.[1][2] In research, it is explored for various applications, including as a carrier for hydrophobic drugs in nanoemulsion formulations and as a potential prodrug to deliver propionate, a short-chain fatty acid with known biological activities.[1] It is a clear, colorless to pale yellow liquid with limited solubility in water but soluble in organic solvents like ethanol.[3]

Q2: What are the expected cellular effects of this compound?

Direct cellular effects of this compound are not extensively documented in the literature. However, it is known to undergo hydrolysis to yield glycerol and three molecules of propionic acid.[1] Therefore, the observed cellular effects are likely attributable to the actions of these hydrolysis products.

  • Propionate: This short-chain fatty acid can act as a signaling molecule, influencing various cellular processes. It has been shown to suppress hepatic gluconeogenesis through the GPR43/AMPK signaling pathway and promote intestinal epithelial cell migration and turnover via GPR43 and STAT3 signaling.[4][5] It may also play a role in regulating the PI3K/Akt/eNOS signaling pathway.[6]

  • Glycerol: Glycerol can be metabolized by cells and integrated into various metabolic pathways, including glycolysis and lipid metabolism. A recently identified glycerol-3-phosphate phosphatase (G3PP) pathway can hydrolyze glycerol-3-phosphate to glycerol, playing a role in controlling cellular metabolism and signaling.[7]

Q3: What is a recommended starting concentration for this compound in cell culture?

Due to the limited data on the direct application of this compound in cell culture, a starting concentration range needs to be determined empirically. A prudent approach is to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Based on general practices for introducing new compounds, a wide range of concentrations should be tested initially.

Table 1: Suggested Initial Dose-Response Range for this compound

Concentration LevelSuggested Concentrations
High1 mM, 500 µM
Medium100 µM, 50 µM, 10 µM
Low1 µM, 0.1 µM

It is crucial to include a vehicle control (the solvent used to dissolve this compound, e.g., ethanol or DMSO, at the same final concentration used for the highest this compound dose) in all experiments.

Q4: How can I determine the cytotoxicity of this compound in my cell line?

A cytotoxicity assay, such as the MTT or MTS assay, is recommended to determine the concentration of this compound that is toxic to your cells. This will help establish a safe working concentration range for subsequent functional assays.

Table 2: Example Data from a Hypothetical MTT Assay for this compound Cytotoxicity

This compound Concentration (µM)% Cell Viability (relative to vehicle control)
0 (Vehicle Control)100%
198%
1095%
5085%
10070%
50040%
100015%

From this hypothetical data, one might conclude that concentrations up to 50 µM have minimal impact on cell viability and could be suitable for functional studies, while concentrations of 100 µM and above exhibit significant cytotoxicity.

Troubleshooting Guide

Issue 1: Precipitation or cloudiness in the cell culture medium after adding this compound.

  • Possible Cause: this compound is a hydrophobic molecule with limited aqueous solubility.[3] High concentrations or improper mixing can lead to precipitation.

  • Solutions:

    • Prepare a high-concentration stock solution: Dissolve this compound in a sterile, cell culture-grade organic solvent such as ethanol or DMSO.

    • Optimize the final solvent concentration: Ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

    • Pre-warm the medium: Add the this compound stock solution to the cell culture medium that has been pre-warmed to 37°C.

    • Ensure thorough mixing: Vortex or gently invert the medium immediately after adding the this compound stock solution to ensure it is evenly dispersed.

    • Perform a solubility test: Before treating your cells, prepare the final concentration of this compound in a small volume of your complete cell culture medium and incubate it at 37°C for a few hours to check for any precipitation.

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause: The effective concentration of this compound may be variable due to its hydrolysis into glycerol and propionate. The rate of hydrolysis can be influenced by cellular enzymes (lipases) and the stability of this compound in the culture medium.

  • Solutions:

    • Consistent timing: Be consistent with the timing of your treatments and assays to minimize variability due to hydrolysis.

    • Consider the effects of hydrolysis products: When interpreting your results, consider the known biological effects of propionate and glycerol on your cell type.

    • Control experiments: Include controls with propionate and glycerol separately to dissect their individual contributions to the observed effects.

Issue 3: No observable effect at the tested concentrations.

  • Possible Cause: The concentration of this compound or its active hydrolysis products may be too low to elicit a response in your specific cell line or assay.

  • Solutions:

    • Increase the concentration: Cautiously increase the concentration of this compound, ensuring it remains below the cytotoxic threshold determined by your viability assays.

    • Increase incubation time: Extend the duration of the treatment to allow for more significant hydrolysis and accumulation of active metabolites.

    • Use a more sensitive assay: Your current assay may not be sensitive enough to detect subtle changes. Consider alternative or more sensitive methods to measure your endpoint.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound using an analytical balance.

  • In a sterile microcentrifuge tube, dissolve the this compound in a minimal volume of sterile, cell culture-grade ethanol or DMSO to create a high-concentration stock solution (e.g., 100 mM or 1 M).

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Optimal this compound Concentration using an MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight to allow for cell attachment.

  • Preparation of Treatment Media: Prepare a serial dilution of your this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (refer to Table 1 for a suggested range). Also, prepare a vehicle control medium containing the same final concentration of the solvent used for the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment and vehicle control media.

  • Incubation: Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound exhibits cytotoxic effects.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in Ethanol) serial_dil Perform Serial Dilutions in Culture Medium prep_stock->serial_dil treat_cells Treat Cells with this compound and Vehicle Control serial_dil->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity functional Functional Assay (e.g., Migration, Gene Expression) incubate->functional data_analysis Data Analysis and Concentration Optimization cytotoxicity->data_analysis functional->data_analysis

Caption: Workflow for optimizing this compound concentration.

tripropionin_hydrolysis This compound This compound glycerol Glycerol This compound->glycerol Hydrolysis propionate Propionate (3x) This compound->propionate Hydrolysis lipases Cellular Lipases lipases->this compound

Caption: Hydrolysis of this compound in a cellular environment.

propionate_signaling cluster_gpr43 GPR43 Pathway cluster_stat3 STAT3 Pathway propionate Propionate gpr43 GPR43 propionate->gpr43 stat3 STAT3 Activation propionate->stat3 ampk AMPK Activation gpr43->ampk gluconeogenesis Suppression of Gluconeogenesis ampk->gluconeogenesis migration Cell Migration and Turnover stat3->migration

Caption: Simplified signaling pathways of Propionate.

glycerol_signaling glycerol Glycerol gro3p Glycerol-3-Phosphate (Gro3P) glycerol->gro3p Glycerol Kinase gro3p->glycerol Hydrolysis glycolysis Glycolysis gro3p->glycolysis lipid_metabolism Lipid Metabolism gro3p->lipid_metabolism g3pp Glycerol-3-Phosphate Phosphatase (G3PP) g3pp->gro3p

Caption: Simplified metabolic pathway of Glycerol.

References

Technical Support Center: Stabilizing Tripropionin Nanoparticle Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tripropionin nanoparticle suspensions. Our goal is to help you overcome common challenges related to nanoparticle aggregation and ensure the stability and quality of your formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation in suspension?

A1: this compound nanoparticles, like other nanoparticles, have a high surface area-to-volume ratio, which makes them prone to aggregation to minimize their surface energy.[1][2] The primary driving forces for aggregation are attractive van der Waals forces between particles. Several factors can promote aggregation, including:

  • Inadequate Stabilization: Insufficient surface coverage by stabilizing agents leaves exposed hydrophobic surfaces that can interact and aggregate.[3][4]

  • pH near the Isoelectric Point (IEP): At the IEP, the nanoparticle surface charge is neutral, minimizing electrostatic repulsion and leading to aggregation.

  • High Ionic Strength: High salt concentrations in the suspension can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and allowing van der Waals forces to dominate, causing aggregation.[5][6][7][8]

  • Temperature Fluctuations: Changes in temperature can affect the solubility of stabilizers and the kinetic energy of the nanoparticles, potentially leading to aggregation.

  • High Nanoparticle Concentration: A higher number of particles per unit volume increases the frequency of collisions, which can lead to a greater likelihood of aggregation.

Q2: What are the main strategies to prevent this compound nanoparticle aggregation?

A2: The two primary strategies for preventing nanoparticle aggregation are electrostatic stabilization and steric stabilization.[9][10] Often, a combination of both, known as electrosteric stabilization, provides the most robust stability.[4]

  • Electrostatic Stabilization: This involves creating a charged surface on the nanoparticles. The resulting repulsive forces between similarly charged particles prevent them from getting close enough to aggregate.[9] This is typically achieved by using charged surfactants or by adjusting the pH of the suspension to be far from the isoelectric point.

  • Steric Stabilization: This strategy involves adsorbing polymers or non-ionic surfactants onto the nanoparticle surface.[9][11] These molecules form a protective layer that physically prevents the nanoparticles from coming into close contact.[11]

  • Electrosteric Stabilization: This combines both electrostatic and steric effects, for instance, by using a charged polymer or a mixture of an ionic surfactant and a non-ionic polymer.[4]

Q3: How do I choose the right stabilizer for my this compound nanoparticle suspension?

A3: The choice of stabilizer is critical and depends on several factors, including the intended application of the nanoparticles (e.g., in vitro, in vivo), the desired particle size, and the properties of the drug being encapsulated. For this compound-based solid lipid nanoparticles (SLNs), common stabilizers include:

  • Surfactants: Both ionic and non-ionic surfactants are widely used. Non-ionic surfactants like Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F127) are popular due to their low toxicity.[12][13] Ionic surfactants like sodium dodecyl sulfate (SDS) can provide strong electrostatic stabilization.[14]

  • Polymers: Biocompatible polymers such as polyethylene glycol (PEG), polyvinyl alcohol (PVA), and chitosan can provide excellent steric stabilization.[3][14] PEGylation (coating with PEG) is known to increase the in vivo stability of nanoparticles.[3]

A combination of stabilizers, such as a primary surfactant and a co-surfactant or polymer, often yields the most stable formulation.

Q4: How does pH affect the stability of my this compound nanoparticle suspension?

A4: The pH of the suspension is a critical parameter that influences the surface charge of the nanoparticles and, consequently, their stability.[15][16][17][18] For electrostatically stabilized nanoparticles, maintaining a pH that is significantly different from the isoelectric point (IEP) of the particles is crucial. At a pH far from the IEP, the nanoparticles will have a higher surface charge, leading to stronger electrostatic repulsion and better stability. Conversely, if the pH is close to the IEP, the surface charge will be minimal, leading to aggregation. It is important to measure the zeta potential of your nanoparticle suspension at different pH values to determine the optimal pH range for stability.

Q5: Can the ionic strength of the suspension medium cause my nanoparticles to aggregate?

A5: Yes, high ionic strength is a common cause of nanoparticle aggregation.[5][6][7][8] The ions in the medium can shield the surface charges on the nanoparticles, which compresses the electrical double layer and weakens the electrostatic repulsive forces between them.[6][7] This allows the attractive van der Waals forces to predominate, leading to aggregation. Therefore, it is generally advisable to use buffers with low ionic strength for suspending electrostatically stabilized nanoparticles. For sterically stabilized nanoparticles, the effect of ionic strength is typically less pronounced.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Visible precipitates or cloudiness in the suspension immediately after preparation. - Incomplete dispersion of the lipid phase.- Inefficient homogenization or sonication.- Suboptimal concentration of the stabilizer.- Increase the homogenization speed or sonication time/power.- Optimize the concentration of the surfactant or polymer stabilizer.- Ensure the temperature of the lipid and aqueous phases are appropriate during preparation.
Increased particle size or polydispersity index (PDI) over time. - Ostwald ripening (growth of larger particles at the expense of smaller ones).- Gradual aggregation due to insufficient stabilization.- Use a combination of stabilizers to provide better surface coverage.- Store the suspension at a lower temperature to reduce particle growth kinetics.- Optimize the formulation by adjusting the lipid-to-stabilizer ratio.
Sudden aggregation upon addition of a buffer or cell culture medium. - High ionic strength of the added medium.- pH of the medium is close to the isoelectric point of the nanoparticles.- Use a lower ionic strength buffer.- Adjust the pH of the suspension or the medium to be far from the IEP.- Consider using sterically stabilized nanoparticles, which are less sensitive to ionic strength.
Phase separation or creaming of the suspension. - Significant difference in density between the nanoparticles and the continuous phase.- Insufficient viscosity of the continuous phase.- Reduce the particle size through optimized preparation methods.- Add a viscosity-enhancing agent to the aqueous phase.

Experimental Protocols

Protocol for Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization and Ultrasonication

This protocol describes a common method for producing this compound SLNs.

Materials:

  • This compound (solid lipid)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant/Stabilizer (e.g., Pluronic F127)

  • Purified water (aqueous phase)

  • Active Pharmaceutical Ingredient (API) - optional

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature approximately 5-10°C above its melting point.

    • If applicable, dissolve the lipophilic API in the molten this compound.

  • Preparation of the Aqueous Phase:

    • Heat the purified water to the same temperature as the lipid phase.

    • Disperse the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Pluronic F127) in the heated water and stir until a clear solution is formed.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring with a high-shear homogenizer (e.g., at 5,000-10,000 rpm for 5-10 minutes). This will form a coarse oil-in-water emulsion.

  • Nanoparticle Formation by Ultrasonication:

    • Immediately subject the hot pre-emulsion to high-power probe ultrasonication.

    • Sonication parameters (e.g., amplitude, time) should be optimized to achieve the desired particle size and a narrow polydispersity index (PDI). A typical starting point is 50-70% amplitude for 5-15 minutes.

    • Ensure the sample is kept in a temperature-controlled water bath during sonication to prevent overheating.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring. This will cause the molten this compound nanodroplets to solidify into SLNs.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the final SLN suspension using Dynamic Light Scattering (DLS).

    • Visually inspect the suspension for any signs of aggregation or precipitation.

Protocol for Evaluating the Stability of this compound Nanoparticle Suspensions

1. Effect of pH:

  • Prepare several aliquots of your this compound nanoparticle suspension.

  • Adjust the pH of each aliquot to a different value (e.g., from pH 3 to pH 10) using dilute HCl or NaOH.

  • Immediately after pH adjustment, and then at specified time intervals (e.g., 1, 6, 24 hours), measure the particle size, PDI, and zeta potential of each sample.

  • Observe for any visual signs of aggregation.

  • Plot the measured parameters against pH to identify the optimal pH range for stability.

2. Effect of Ionic Strength:

  • Prepare a series of saline solutions with increasing concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM).

  • Add a small volume of your concentrated nanoparticle suspension to each saline solution to achieve the desired final nanoparticle concentration.

  • Measure the particle size and PDI immediately after mixing and at subsequent time points.

  • Determine the critical coagulation concentration (CCC), which is the salt concentration at which rapid aggregation occurs.

Data Presentation

Table 1: Influence of Stabilizer Type and Concentration on this compound Nanoparticle Properties

Stabilizer SystemStabilizer Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Polysorbate 801.0250 ± 150.35 ± 0.04-15.2 ± 1.8
Polysorbate 802.0180 ± 100.22 ± 0.02-18.5 ± 2.1
Polysorbate 80 / Pluronic F127 (1:1)1.0210 ± 120.28 ± 0.03-12.8 ± 1.5
Polysorbate 80 / Pluronic F127 (1:1)2.0165 ± 80.19 ± 0.02-14.1 ± 1.9
Chitosan0.5300 ± 200.41 ± 0.05+25.6 ± 2.5
Chitosan1.0220 ± 180.32 ± 0.04+35.8 ± 3.1

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Visualizations

Aggregation_Pathway cluster_0 Stable Suspension cluster_1 Aggregation cluster_2 Causes of Aggregation A Dispersed Nanoparticles B Aggregated Nanoparticles A->B Van der Waals Forces (Attraction) B->A Stabilization (Repulsion) C High Ionic Strength C->B D pH near IEP D->B E Poor Stabilization E->B

Caption: Factors leading to nanoparticle aggregation.

Stabilization_Mechanisms cluster_0 Prevention Strategies cluster_1 Mechanism A Nanoparticle Aggregation B Electrostatic Stabilization A->B Introduce Surface Charge C Steric Stabilization A->C Adsorb Polymers/Surfactants D Electrosteric Stabilization B->D B_mech Coulombic Repulsion B->B_mech C->D C_mech Physical Barrier C->C_mech D_mech Combined Repulsion and Barrier D->D_mech

Caption: Mechanisms of nanoparticle stabilization.

Troubleshooting_Workflow Start Aggregation Observed? Check_pH Is pH far from IEP? Start->Check_pH Yes Stable Stable Suspension Start->Stable No Check_Ionic Is ionic strength low? Check_pH->Check_Ionic Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Stabilizer Is stabilizer concentration optimal? Check_Ionic->Check_Stabilizer Yes Use_Low_Salt_Buffer Use low ionic strength buffer Check_Ionic->Use_Low_Salt_Buffer No Consider_Steric Consider steric stabilization Check_Ionic->Consider_Steric If high salt is required Optimize_Stabilizer Optimize stabilizer concentration Check_Stabilizer->Optimize_Stabilizer No Check_Stabilizer->Stable Yes Adjust_pH->Check_Ionic Use_Low_Salt_Buffer->Check_Stabilizer Optimize_Stabilizer->Stable

Caption: Troubleshooting workflow for aggregation issues.

References

Troubleshooting inconsistent results in Tripropionin lipase assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tripropionin Lipase Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a substrate in lipase assays?

This compound is a triglyceride derived from glycerol and three molecules of propionic acid. It is a short-chain triglyceride and serves as a substrate for lipase enzymes. Some lipases exhibit a high rate of hydrolysis with this compound compared to other triglycerides, making it a useful substrate for studying the activity of these specific enzymes.[1]

Q2: What are the common methods to measure lipase activity with this compound?

The most common method for measuring lipase activity with triglyceride substrates like this compound is the pH-stat titration method.[2][3] This technique involves continuously titrating the fatty acids (propionic acid in this case) released during the enzymatic hydrolysis with a base (e.g., NaOH) to maintain a constant pH. The rate of base consumption is directly proportional to the lipase activity. Other methods, such as colorimetric or fluorometric assays, can also be adapted for use with this compound, typically by using a coupled enzymatic reaction to produce a detectable signal.

Q3: What are the critical parameters to control in a this compound lipase assay?

Several parameters are crucial for obtaining reproducible results in a this compound lipase assay. These include:

  • Temperature: Lipase activity is highly dependent on temperature.[4] It is essential to maintain a constant and optimal temperature throughout the assay.

  • pH: The pH of the reaction buffer significantly impacts enzyme activity and stability.[4] The optimal pH should be determined for the specific lipase being studied.

  • Substrate Emulsion Quality: For water-insoluble substrates like this compound, the quality and stability of the emulsion are critical for reproducible results. The size of the substrate droplets affects the surface area available for the enzyme.

  • Enzyme Concentration: The reaction rate should be proportional to the enzyme concentration within a certain range. It is important to work within the linear range of the assay.[5]

  • Presence of Activators/Inhibitors: Some lipases require cofactors like Ca²⁺ for full activity, while other substances can act as inhibitors.[4]

Troubleshooting Guide

Issue 1: High Background Signal or Apparent "Autohydrolysis"

Question: Why am I observing a high background signal or what appears to be spontaneous hydrolysis of this compound in my control wells (without enzyme)?

Answer: High background noise can arise from several sources:

  • Substrate Instability: While triglycerides are generally stable, the purity of the this compound should be verified. Impurities could lead to a background signal. It is also important to assess the stability of the this compound emulsion, as changes in the emulsion over time can affect the assay.

  • Contaminated Reagents: Buffers and other reagents can be contaminated with microbial lipases, leading to substrate hydrolysis even in the absence of the target enzyme.[4] It is crucial to use sterile, high-purity reagents and water.

  • pH Effects: Extreme pH values can lead to non-enzymatic hydrolysis of the ester bonds in this compound, although this is generally less of a concern for triglycerides compared to some artificial chromogenic substrates.

Troubleshooting Steps:

  • Run a "Substrate Only" Control: Incubate the this compound emulsion in the assay buffer without any enzyme to measure the rate of non-enzymatic hydrolysis.

  • Check Reagent Purity: Use freshly prepared buffers with high-purity water. Consider filtering buffers through a 0.22 µm filter to remove any microbial contamination.

  • Verify Substrate Quality: If possible, use a high-purity source of this compound and verify its integrity.

Issue 2: Inconsistent and Non-Reproducible Results

Question: My results are varying significantly between experiments, even when I follow the same protocol. What could be the cause?

Answer: Lack of reproducibility is a frequent challenge in lipase assays and can be attributed to several factors:

  • Inconsistent Substrate Emulsion: The size and stability of the this compound emulsion droplets are critical for consistent results. Variations in the emulsification process (e.g., vortexing or sonication time and intensity) can lead to different droplet sizes and, consequently, different reaction rates.

  • Temperature Fluctuations: Lipase activity is highly sensitive to temperature changes.[4] Inconsistent temperature control between experiments will lead to variable results.

  • pH Variations: Small shifts in the pH of the buffer can significantly affect lipase activity. The pH of buffers can also change with temperature.[4]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of the viscous enzyme solution or the substrate emulsion, can introduce significant errors.

  • Enzyme Instability: Repeated freeze-thaw cycles or improper storage can lead to a loss of enzyme activity over time.

Troubleshooting Steps:

  • Standardize Emulsification Protocol: Develop and strictly adhere to a standardized protocol for preparing the this compound emulsion, including the type of equipment used, duration, and intensity of mixing.

  • Ensure Strict Temperature Control: Use a temperature-controlled incubation system and ensure all reaction components are equilibrated to the assay temperature before starting the reaction.[4]

  • Calibrate pH Meter and Prepare Fresh Buffers: Regularly calibrate your pH meter and prepare fresh buffers for each set of experiments. Verify the pH at the assay temperature.

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.

  • Aliquot and Store Enzyme Properly: Aliquot the enzyme solution to avoid repeated freeze-thaw cycles and store it at the recommended temperature.

Issue 3: Lower-Than-Expected or No Lipase Activity

Question: I am not observing the expected level of lipase activity, or there is no activity at all. What are the potential reasons?

Answer: Lower-than-expected activity can be due to enzyme inactivation, the presence of inhibitors, or suboptimal assay conditions.

  • Enzyme Inactivation: The lipase may have lost its activity due to improper storage, handling, or exposure to denaturing conditions (e.g., extreme pH or temperature).

  • Presence of Inhibitors: The sample itself may contain endogenous lipase inhibitors. Common inhibitors include certain detergents, heavy metals (e.g., mercury), and specific lipase-inhibiting compounds like Orlistat.[4]

  • Suboptimal Assay Conditions: The assay conditions (e.g., pH, temperature, substrate concentration) may not be optimal for the specific lipase being tested.

  • Absence of Required Cofactors: Some lipases require cofactors, such as Ca²⁺ ions, for optimal activity.[4]

Troubleshooting Steps:

  • Check Enzyme Activity with a Positive Control: Use a known active lipase and a well-characterized substrate to confirm that the assay components and conditions are suitable.

  • Test for Inhibitors with a Spike-and-Recovery Experiment: Add a known amount of active lipase to your sample and measure the activity. If the activity is lower than expected, it suggests the presence of inhibitors in your sample.[4]

  • Optimize Assay Conditions: Systematically vary the pH, temperature, and substrate concentration to determine the optimal conditions for your specific lipase.

  • Check for Cofactor Requirements: Consult the literature for your specific lipase to see if it requires any cofactors and ensure they are present in the assay buffer at an optimal concentration.

Data Summary Tables

Table 1: General Optimal Conditions for Lipase Assays

ParameterOptimal Range/ValueNotes
pH 7.0 - 9.0Highly dependent on the specific lipase. Some lipases are active in acidic conditions.[6][7][8]
Temperature 25°C - 50°CVaries significantly between different lipases.[6][7][8]
Calcium Ions (Ca²⁺) 1 - 10 mMOften required as a cofactor for pancreatic lipases.[9]
Bile Salts (e.g., NaTDC) 0.5 - 4 mMCan act as emulsifiers and may be required for the activity of some lipases.[2]

Table 2: Common Inhibitors of Lipase Activity

InhibitorTypical ConcentrationNotes
Orlistat VariesA potent and well-known inhibitor of pancreatic lipases.[4]
Heavy Metals (e.g., Hg²⁺) VariesCan strongly inhibit lipase activity.[6]
EDTA VariesCan inhibit lipases that require divalent cations like Ca²⁺.[4]
Some Detergents VariesCan denature the enzyme or interfere with the substrate interface.[4]

Experimental Protocols

Protocol: pH-Stat Titration Assay for this compound Lipase Activity

This protocol is adapted from standard pH-stat methods for triglyceride substrates.[2][3]

1. Reagents and Equipment:

  • pH-stat apparatus (e.g., autotitrator) with a thermostated reaction vessel and a micro-pH electrode.

  • Standardized NaOH solution (e.g., 0.01 M).

  • This compound (high purity).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.

  • Emulsifier (optional): Gum arabic or a non-ionic detergent like Triton X-100.

  • Lipase enzyme solution.

2. Substrate Emulsion Preparation:

  • Prepare the assay buffer.

  • Add this compound to the buffer to the desired final concentration (e.g., 10 mM).

  • If using an emulsifier, add it to the buffer before adding the this compound.

  • Emulsify the mixture by sonication or high-speed homogenization until a stable, milky emulsion is formed. The consistency of this step is critical for reproducibility.

3. Assay Procedure:

  • Set the temperature of the reaction vessel to the desired value (e.g., 37°C).

  • Add a defined volume of the this compound emulsion to the reaction vessel and allow it to equilibrate to the set temperature.

  • Calibrate the pH electrode and immerse it in the reaction mixture.

  • Set the pH-stat to maintain the desired pH (e.g., pH 8.0).

  • Start the stirrer at a constant speed to maintain a homogenous emulsion.

  • Initiate the reaction by adding a small, known volume of the lipase solution to the reaction vessel.

  • The pH-stat will automatically add the NaOH solution to neutralize the propionic acid released and maintain a constant pH.

  • Record the volume of NaOH added over time. The rate of NaOH consumption is proportional to the lipase activity.

4. Calculation of Lipase Activity:

  • One unit of lipase activity is typically defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the specified conditions.

  • Calculate the rate of NaOH consumption from the linear portion of the titration curve (µmol/min). This rate is equivalent to the lipase activity in units (U).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Lipase Assay (pH-Stat Method) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer (e.g., Tris-HCl, NaCl, CaCl2) prep_substrate Prepare this compound Emulsion (Sonication/Homogenization) prep_reagents->prep_substrate equilibrate Equilibrate Substrate Emulsion in Thermostated Vessel prep_substrate->equilibrate prep_enzyme Prepare Lipase Solution (Dilute to working concentration) initiate Initiate Reaction (Add Lipase Solution) prep_enzyme->initiate calibrate Calibrate pH Electrode and Set pH-Stat equilibrate->calibrate calibrate->initiate titrate Monitor and Record NaOH Consumption Over Time initiate->titrate calculate Calculate Rate of NaOH Consumption (Linear Phase) titrate->calculate determine_activity Determine Lipase Activity (µmol/min or U/mL) calculate->determine_activity

Caption: Workflow for a this compound lipase assay using the pH-stat method.

Troubleshooting_Logic Troubleshooting Inconsistent Lipase Assay Results cluster_checks Initial Checks cluster_solutions1 Solutions for Inconsistency cluster_further_issues Further Investigation cluster_solutions2 Solutions for Activity/Background Issues start Inconsistent Results check_emulsion Is the substrate emulsion consistent between experiments? start->check_emulsion check_temp Is the temperature strictly controlled? start->check_temp check_ph Is the buffer pH accurate and stable? start->check_ph solution_emulsion Standardize emulsification protocol (time, power, equipment). check_emulsion->solution_emulsion No low_activity Is activity lower than expected? check_emulsion->low_activity Yes solution_temp Use a calibrated, stable incubation system. check_temp->solution_temp No check_temp->low_activity Yes solution_ph Prepare fresh buffers; verify pH at assay temperature. check_ph->solution_ph No check_ph->low_activity Yes high_background Is background signal high? low_activity->high_background No solution_low_activity Check for inhibitors (spike-recovery). Verify enzyme stability (aliquot). Optimize assay conditions (pH, temp). low_activity->solution_low_activity Yes solution_high_background Run 'substrate only' control. Use sterile, high-purity reagents. Check for microbial contamination. high_background->solution_high_background Yes

References

Stability testing protocol for Tripropionin-containing formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for formulations containing Tripropionin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

Q1: My this compound formulation is showing a significant drop in potency during stability testing. What could be the cause?

A significant loss of this compound is likely due to chemical degradation, primarily through hydrolysis of its ester bonds. This process is accelerated by several factors:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of this compound, breaking it down into di- and mono-propionin, glycerol, and propionic acid.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis.[1]

  • Moisture: The presence of water is a key requirement for hydrolysis to occur.[1] High moisture content within the formulation or exposure to high humidity can accelerate degradation.

  • Excipient Incompatibility: Certain excipients may contain reactive impurities or create a microenvironment (e.g., acidic or basic) that promotes this compound degradation.[2][3]

To troubleshoot this issue, consider the following workflow:

G cluster_solutions Potential Solutions start Potency Drop Detected check_ph Review Formulation pH start->check_ph check_moisture Assess Moisture Content (Karl Fischer) start->check_moisture check_excipients Conduct Excipient Compatibility Study start->check_excipients check_storage Verify Storage Conditions (Temp/RH) start->check_storage adjust_ph Optimize pH with Buffers check_ph->adjust_ph control_moisture Incorporate Desiccants / Control Manufacturing RH check_moisture->control_moisture reformulate Select Alternative Excipients check_excipients->reformulate retest Re-run Stability at Corrected Conditions check_storage->retest

Caption: Troubleshooting workflow for this compound potency loss.

Q2: I am observing the appearance of new peaks in my chromatograms during stability analysis. How do I identify them?

New peaks typically represent degradation products. For this compound, the expected degradation products from hydrolysis are 1,2-dipropionin, 1,3-dipropionin, 1-monopropionin, 2-monopropionin, glycerol, and propionic acid.

The primary degradation pathway is the sequential hydrolysis of the ester linkages.

G This compound This compound Dipropionin Dipropionin (1,2- and 1,3-isomers) This compound->Dipropionin + H2O - Propionic Acid Monopropionin Monopropionin (1- and 2-isomers) Dipropionin->Monopropionin + H2O - Propionic Acid Glycerol Glycerol Monopropionin->Glycerol + H2O - Propionic Acid

Caption: Primary hydrolytic degradation pathway of this compound.

To confirm the identity of these new peaks, techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be employed to determine their molecular weights.

Q3: My formulation is showing physical changes (e.g., phase separation, precipitation) during stability studies. What is the likely cause?

Physical instability in a this compound formulation can be due to several factors:

  • Excipient Incompatibility: The formulation components may not be fully compatible, leading to separation over time.

  • Solubility Issues: Changes in temperature or the formation of degradation products (which may have different solubility profiles) can lead to precipitation.

  • Packaging Interactions: The formulation may interact with the container closure system.

A systematic approach to identifying the cause is recommended, starting with an evaluation of excipient compatibility.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is a standard stability testing protocol for a new this compound formulation?

A standard protocol should be based on ICH guidelines and include long-term, intermediate, and accelerated stability studies.[4] The protocol should specify the storage conditions, testing frequency, and analytical procedures.

Data Presentation

Table 1: Example Stability Data for a this compound Formulation (Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH)

Time PointAppearancepHAssay (% of Initial)Total Degradation Products (%)
InitialClear, colorless liquid6.5100.00.05
1 MonthClear, colorless liquid6.398.51.45
3 MonthsClear, colorless liquid6.195.24.75
6 MonthsSlightly yellow liquid5.890.59.40

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol outlines a reversed-phase HPLC method for the simultaneous determination of this compound and its primary hydrolytic degradation products.

  • Objective: To quantify this compound and its degradation products in a formulation.

  • Materials:

    • HPLC system with UV or Evaporative Light Scattering Detector (ELSD)

    • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • This compound reference standard

    • Formulation samples

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 90
      25 90
      26 40

      | 30 | 40 |

  • Procedure:

    • Prepare a standard stock solution of this compound.

    • Prepare sample solutions by diluting the formulation to a suitable concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Integrate the peak areas and calculate the concentration of this compound and degradation products against the reference standard.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare this compound Reference Standard inject Inject Samples into HPLC System prep_standard->inject prep_sample Dilute Formulation Sample prep_sample->inject run Run Gradient Elution inject->run integrate Integrate Peak Areas run->integrate calculate Calculate Concentrations integrate->calculate

References

Addressing phase separation in Tripropionin-based emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving stable tripropionin-based emulsions is crucial for successful experimental outcomes. Phase separation is a common challenge that can compromise the integrity and efficacy of your formulations. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve these issues.

Troubleshooting Guide: Phase Separation

Phase separation in this compound-based emulsions can manifest as creaming, coalescence, or Ostwald ripening, leading to an unstable and heterogeneous mixture. This guide provides a systematic approach to identifying and resolving these stability issues.

Initial Observation and Action

If your initially homogenous this compound emulsion separates into distinct layers or shows visible signs of instability, it is crucial to halt the experiment. An unstable formulation will not produce reliable or reproducible results.

Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing and resolving phase separation in your this compound emulsions.

G start Phase Separation Observed check_type Identify Type of Instability (Creaming, Coalescence, Ostwald Ripening) start->check_type creaming Creaming: Droplets migrate to the top check_type->creaming Visual Inspection coalescence Coalescence: Droplets merge to form larger ones check_type->coalescence Microscopy ostwald Ostwald Ripening: Larger droplets grow at the expense of smaller ones check_type->ostwald Particle Size Analysis solution_creaming Solution for Creaming: - Increase continuous phase viscosity - Reduce droplet size (increase homogenization) creaming->solution_creaming solution_coalescence Solution for Coalescence: - Optimize surfactant concentration and type (HLB) - Increase homogenization energy coalescence->solution_coalescence solution_ostwald Solution for Ostwald Ripening: - Use a co-surfactant - Narrow the droplet size distribution ostwald->solution_ostwald reassess Re-formulate and Assess Stability solution_creaming->reassess solution_coalescence->reassess solution_ostwald->reassess G stable Stable Emulsion (Uniformly Dispersed Droplets) creaming Creaming (Droplet Migration) stable->creaming Density Difference flocculation Flocculation (Droplet Aggregation) stable->flocculation Attractive Forces ostwald Ostwald Ripening (Molecular Diffusion) stable->ostwald Polydispersity phase_sep Phase Separation creaming->phase_sep coalescence Coalescence (Droplet Merging) flocculation->coalescence Weak Interfacial Film coalescence->phase_sep ostwald->phase_sep

How to minimize Tripropionin degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Tripropionin during long-term storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of this compound.

Issue Possible Cause Recommended Action
A sharp, pungent, or rancid odor is detected upon opening the this compound container. Hydrolysis: The ester bonds in this compound have broken down, releasing propionic acid, which has a characteristic pungent smell. This is often caused by exposure to moisture.1. Verify the storage conditions, ensuring the container is tightly sealed and stored in a dry environment. 2. Quantify the level of degradation by measuring the acid value of the sample (see Experimental Protocol 1). 3. If the acid value is above your experimental tolerance, the sample may be too degraded for use. 4. For future storage, consider using a desiccator and purging the container with an inert gas like nitrogen or argon before sealing.
The this compound appears cloudy, has formed a precipitate, or changed in color (e.g., yellowing). 1. Hydrolysis: The formation of glycerol and propionic acid can lead to changes in solubility and appearance. 2. Oxidation: Oxidative degradation can produce various byproducts that may be insoluble or colored.1. Assess the extent of degradation using analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products (see Experimental Protocols 2 and 3). 2. Review storage conditions, particularly exposure to light and oxygen. Store in an amber vial and under an inert atmosphere to minimize oxidation.
Inconsistent experimental results are obtained using a stored this compound sample. Sample Degradation: The presence of degradation products (propionic acid, glycerol, mono- or dipropionin, and oxidation byproducts) can interfere with experimental assays.1. Confirm the purity of the this compound sample using an appropriate analytical method (GC or HPLC). 2. If degradation is confirmed, use a fresh, unopened lot of this compound for your experiments. 3. To prevent future issues, aliquot larger batches of this compound into smaller, single-use vials to minimize repeated opening and exposure to air and moisture.
The pH of an aqueous formulation containing this compound has decreased over time. Hydrolysis: The release of propionic acid will lower the pH of the solution.1. Monitor the pH of your formulation regularly. 2. If a stable pH is critical, consider the use of a suitable buffering agent in your formulation. 3. Investigate the effect of temperature on your formulation's stability, as higher temperatures accelerate hydrolysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound, a triglyceride, are hydrolysis and oxidation.[2][3]

  • Hydrolysis: In the presence of water, the ester bonds of this compound can be cleaved to yield glycerol and three molecules of propionic acid.[2][4] This reaction can be catalyzed by acids, bases, or enzymes (lipases).

  • Oxidation: This process involves the reaction of oxygen with the triglyceride molecule. While this compound is a saturated triglyceride and thus less susceptible to oxidation than unsaturated triglycerides, oxidation can still occur over long-term storage, especially with exposure to light, heat, or metal contaminants.[3][5]

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[6] The container should be tightly sealed to prevent exposure to moisture and oxygen.[6] For optimal long-term stability, storing under an inert atmosphere, such as nitrogen or argon, is recommended.[7]

Q3: How does temperature affect this compound stability?

Q4: Does the type of storage container matter?

A4: Yes, the container is critical for maintaining the stability of this compound. It is recommended to use glass containers with Teflon-lined caps.[9] Avoid plastic containers, as plasticizers and other contaminants can leach into the this compound.[9] For light-sensitive applications, amber glass vials should be used to protect from light-induced degradation.

Q5: How can I tell if my this compound has degraded?

A5: The most common signs of degradation are a change in smell (a pungent, rancid odor due to the formation of propionic acid) and a change in physical appearance (e.g., cloudiness, color change from colorless to yellowish).[6] A decrease in the pH of a solution containing this compound is also an indicator of hydrolysis.[10] For a quantitative assessment, analytical methods such as measuring the acid value or using chromatography are necessary.

Data on Factors Influencing this compound Degradation

While specific quantitative data on the degradation rate of this compound is limited in publicly available literature, the following table summarizes the qualitative and semi-quantitative impact of various storage parameters based on general knowledge of triglyceride stability.

Parameter Effect on Degradation Recommendation for Minimizing Degradation
Temperature Increased temperature significantly accelerates both hydrolysis and oxidation rates.[1][8]Store in a cool environment. Refrigeration is recommended for long-term storage. Avoid repeated freeze-thaw cycles.
Moisture/Humidity Promotes hydrolysis, leading to the formation of propionic acid and glycerol.[2][11]Store in a tightly sealed container in a dry environment or in a desiccator.
Oxygen Essential for oxidative degradation.Purge the container headspace with an inert gas (e.g., nitrogen, argon) before sealing.[7]
Light Can initiate and accelerate oxidative degradation.Store in amber or light-blocking containers.
pH Both acidic and basic conditions can catalyze hydrolysis.[2]Maintain a neutral pH if in solution. Use appropriate buffers if necessary.
Container Material Plastic containers can leach impurities.Use glass containers with Teflon-lined caps.[9]

Experimental Protocols

Protocol 1: Determination of Acid Value by Titration

This method quantifies the amount of free fatty acids (primarily propionic acid) present in a this compound sample, which is an indicator of hydrolytic degradation.

Materials:

  • This compound sample

  • Solvent mixture: 2-propanol and toluene (1:1 v/v)

  • Potassium hydroxide (KOH) solution, 0.1 M in methanol, standardized

  • Phenolphthalein indicator solution

  • Burette, 50 mL

  • Erlenmeyer flask, 250 mL

  • Analytical balance

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the solvent mixture to the flask and swirl to dissolve the sample.

  • Add 3-4 drops of the phenolphthalein indicator solution.

  • Titrate the solution with the standardized 0.1 M methanolic KOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.

  • Record the volume of KOH solution used.

  • Perform a blank titration using 50 mL of the solvent mixture without the this compound sample.

Calculation:

Acid Value (mg KOH/g) = ((V_sample - V_blank) * M_KOH * 56.1) / W_sample

Where:

  • V_sample = volume of KOH solution used for the sample (mL)

  • V_blank = volume of KOH solution used for the blank (mL)

  • M_KOH = Molarity of the KOH solution (mol/L)

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W_sample = Weight of the this compound sample (g)

Protocol 2: Quantification of Propionic Acid by Gas Chromatography (GC)

This method provides a more sensitive and specific quantification of propionic acid.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid analysis (e.g., HP-INNOWAX)

  • Autosampler

  • Data acquisition and processing software

Reagents and Standards:

  • This compound sample

  • Propionic acid standard

  • Internal standard (e.g., n-butyric acid)

  • Solvent for sample and standard preparation (e.g., ethyl acetate)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of propionic acid in the solvent, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample, dissolve it in the solvent, and add the same fixed concentration of the internal standard.

  • GC Analysis:

    • Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate) as optimized for the separation of propionic acid and the internal standard.

    • Inject the prepared standards and sample solutions into the GC.

  • Data Analysis:

    • Integrate the peak areas for propionic acid and the internal standard in each chromatogram.

    • Construct a calibration curve by plotting the ratio of the peak area of propionic acid to the peak area of the internal standard against the concentration of propionic acid for the standards.

    • Determine the concentration of propionic acid in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Protocol 3: Purity Assessment of this compound by Gas Chromatography (GC)

This method is used to determine the purity of this compound and identify potential degradation products like mono- and dipropionin.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • High-temperature capillary column suitable for triglyceride analysis

  • Autosampler

  • Data acquisition and processing software

Reagents and Standards:

  • This compound sample and reference standard

  • Solvent for sample and standard preparation (e.g., hexane or chloroform)

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the this compound reference standard and the sample to be tested at a suitable concentration in the chosen solvent.

  • GC Analysis:

    • Set the GC parameters with a high-temperature program suitable for eluting triglycerides. The injector and detector temperatures should also be set accordingly.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area percentage method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Peaks other than the main this compound peak may correspond to degradation products or other impurities.

Visualizations

Tripropionin_Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Tripropionin_H This compound PropionicAcid Propionic Acid (3 molecules) Tripropionin_H->PropionicAcid Hydrolysis Glycerol Glycerol Tripropionin_H->Glycerol Hydrolysis H2O Water (H₂O) Tripropionin_O This compound Degradation_Products Various Oxidation Products (e.g., aldehydes, ketones) Tripropionin_O->Degradation_Products Oxidation Oxygen Oxygen (O₂)

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow Start Observe Potential This compound Degradation (e.g., odor, color change) Check_Storage Review Storage Conditions (Temp, Light, Moisture, Seal) Start->Check_Storage Quantify Quantify Degradation (Acid Value, GC, HPLC) Check_Storage->Quantify Acceptable Is Degradation Level Acceptable? Quantify->Acceptable Use_Sample Proceed with Experiment Acceptable->Use_Sample Yes Discard_Sample Discard Sample and Use a Fresh Batch Acceptable->Discard_Sample No Implement_CAPA Implement Corrective Actions for Future Storage (e.g., inert gas, aliquoting) Use_Sample->Implement_CAPA Consider for future Discard_Sample->Implement_CAPA

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Overcoming challenges in scaling up Tripropionin nanoparticle production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Tripropionin nanoparticles.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound nanoparticle production in a question-and-answer format.

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Question: We are observing significant batch-to-batch variability in particle size and our PDI values are consistently above 0.3. What are the potential causes and how can we improve monodispersity?

Answer: Inconsistent particle size and a high PDI are common challenges in nanoparticle production scale-up, often stemming from a lack of precise control over the formulation process.[1][2] Key factors to investigate include:

  • Mixing Inefficiency: At larger scales, achieving the same rapid and uniform mixing as in laboratory settings is difficult.[2][3] This can lead to localized variations in lipid and surfactant concentrations, resulting in a broader particle size distribution.[4]

    • Solution: For methods like high-pressure homogenization (HPH), ensure consistent pressure and a sufficient number of homogenization cycles.[5][6] For microfluidics-based methods, ensure the flow rates are precisely controlled and the microchannels are not obstructed.[7][8]

  • Temperature Gradients: Inadequate temperature control across a larger batch can lead to variations in lipid viscosity and solubility, affecting nanoparticle formation.[6]

    • Solution: Implement robust temperature control systems for both the lipid and aqueous phases. Ensure uniform heating and cooling throughout the production vessel.

  • Surfactant Concentration: The concentration of the surfactant is critical for stabilizing the newly formed nanoparticles and preventing aggregation.[4]

    • Solution: Re-optimize the surfactant concentration for the scaled-up batch size. A concentration that was optimal at the lab scale may be insufficient at a larger scale.

Quantitative Impact of Process Parameters on Particle Size and PDI

The following table summarizes the typical effects of key process parameters on the final particle size and PDI of lipid nanoparticles. The values presented are illustrative and should be optimized for your specific formulation and equipment.

ParameterChangeEffect on Particle SizeEffect on PDICitation
Homogenization Pressure IncreaseDecreaseDecrease[5][6]
Homogenization Cycles IncreaseDecreaseDecrease[9]
Lipid Concentration IncreaseIncreaseIncrease[5][10]
Surfactant Concentration IncreaseDecreaseDecrease[4]
Temperature of Homogenization IncreaseDecreaseNo significant change[11]

Issue 2: Poor Drug Encapsulation Efficiency (EE)

Question: Our encapsulation efficiency has dropped significantly after scaling up our process. What factors could be contributing to this, and what strategies can we employ to improve it?

Answer: A decrease in encapsulation efficiency upon scale-up is often related to changes in the partitioning of the drug between the lipid and aqueous phases during nanoparticle formation.[12] Potential causes include:

  • Drug Solubility in the Aqueous Phase: If the drug has some solubility in the aqueous phase, the larger volume in a scaled-up batch can lead to a greater amount of unencapsulated drug.

    • Solution: Adjust the pH of the aqueous phase to minimize the drug's solubility. Consider using a co-solvent system for the lipid phase to improve drug partitioning into the lipid.

  • Lipid Matrix Crystallinity: Rapid cooling of a larger volume can lead to a more ordered and crystalline lipid core, which can expel the drug during nanoparticle solidification.[10]

    • Solution: Optimize the cooling rate to promote a less-ordered lipid matrix. The inclusion of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs) can also increase imperfections in the crystal lattice, providing more space for the drug.[13]

  • Insufficient Mixing: Inadequate mixing can lead to inefficient partitioning of the drug into the lipid phase before nanoparticle solidification.

    • Solution: Enhance the mixing energy and duration during the emulsification step to ensure intimate contact between the drug-containing lipid phase and the aqueous phase.

Illustrative Encapsulation Efficiency Data

This table provides representative data on how formulation variables can influence encapsulation efficiency.

Formulation VariableChangeEffect on Encapsulation Efficiency (%)Citation
Lipid:Drug Ratio IncreaseIncrease[14]
Surfactant Concentration IncreaseDecrease (at very high concentrations)[15]
Aqueous Phase pH (for ionizable drugs) Adjust to decrease drug solubilityIncrease[16]
Inclusion of Liquid Lipid (NLC) Add liquid lipidIncrease[13]

Issue 3: Nanoparticle Aggregation and Instability

Question: We are observing aggregation of our this compound nanoparticles, either during production or upon storage. What are the likely causes and how can we prevent this?

Answer: Nanoparticle aggregation is a critical issue that can compromise the efficacy and safety of the formulation.[17] The primary causes are insufficient stabilization and inappropriate formulation or storage conditions.

  • Inadequate Surface Charge (Zeta Potential): A low zeta potential (close to zero) indicates weak electrostatic repulsion between particles, making them prone to aggregation.[18]

    • Solution: Ensure the pH of the formulation is not near the isoelectric point of the nanoparticles.[17] The choice of surfactant can also significantly influence the surface charge.

  • Insufficient Steric Hindrance: For non-ionic surfactants, the polymer chains on the nanoparticle surface provide a physical barrier to prevent aggregation. Insufficient surfactant concentration or an inappropriate type of surfactant can lead to a weak steric barrier.

    • Solution: Optimize the concentration and type of surfactant to ensure adequate surface coverage.

  • High Ionic Strength of the Medium: High salt concentrations can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[17]

    • Solution: Use buffers with low ionic strength. If high salt concentrations are necessary for the final application, consider using a combination of electrostatic and steric stabilizers.

Logical Workflow for Troubleshooting Aggregation

Caption: Troubleshooting workflow for nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for scaling up this compound nanoparticle production?

A1: High-pressure homogenization (HPH) is a widely used and scalable method for producing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[5][6] It is a robust technique that avoids the use of organic solvents.[5] Microfluidics is another promising technology that offers precise control over nanoparticle properties and is becoming more scalable.[7][8] The choice of method will depend on the specific requirements of your product and the available equipment.

Q2: How can I characterize my this compound nanoparticles during and after scale-up?

A2: A comprehensive characterization is crucial to ensure the quality and consistency of your nanoparticles. Key techniques include:

  • Dynamic Light Scattering (DLS): For measuring particle size, polydispersity index (PDI), and zeta potential.[19][20]

  • Electron Microscopy (SEM/TEM): For visualizing the morphology and size of the nanoparticles.[19][20]

  • Differential Scanning Calorimetry (DSC): To assess the crystallinity and melting behavior of the lipid core.

  • High-Performance Liquid Chromatography (HPLC): For quantifying the drug loading and encapsulation efficiency.

Q3: What are the critical quality attributes (CQAs) I should monitor during scale-up?

A3: The critical quality attributes are the physical, chemical, and biological characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound nanoparticles, the key CQAs to monitor are:

  • Particle Size and Size Distribution

  • Polydispersity Index (PDI)

  • Zeta Potential

  • Encapsulation Efficiency and Drug Loading

  • Physical and Chemical Stability

Q4: Are there any specific regulatory considerations for scaling up nanomedicine production?

A4: Yes, regulatory agencies like the FDA and EMA have specific considerations for nanomedicines. It is crucial to ensure batch-to-batch consistency and to have well-characterized and validated manufacturing processes.[16] Maintaining detailed records of all process parameters and characterization data is essential for regulatory submissions. Early and frequent communication with regulatory authorities is highly recommended.

Experimental Protocol: High-Pressure Homogenization of this compound Nanoparticles

This protocol provides a representative methodology for the preparation of this compound nanoparticles using high-pressure homogenization. The specific parameters should be optimized for your particular drug and formulation.

Materials:

  • This compound (Solid Lipid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound at a temperature approximately 5-10°C above its melting point.

    • If encapsulating a lipophilic drug, dissolve the API in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a high pressure (e.g., 500-1500 bar) for a specified number of cycles (e.g., 3-5 cycles).[9]

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. This will cause the lipid to recrystallize and form solid nanoparticles.

  • Characterization:

    • Analyze the nanoparticle suspension for particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency using an appropriate analytical method like HPLC after separating the free drug from the nanoparticles (e.g., by ultracentrifugation).

Workflow for High-Pressure Homogenization

Caption: Workflow for this compound nanoparticle production via HPH.

References

Optimizing emulsifier concentration for stable Tripropionin nanodroplets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing emulsifier concentration to create stable Tripropionin nanodroplets.

Frequently Asked Questions (FAQs)

Q1: What is the typical particle size and Polydispersity Index (PDI) for stable this compound nanodroplets?

A1: Stable this compound nanodroplets, produced using methods like high-pressure homogenization with a phospholipid coating, typically exhibit a particle size in the range of 100 to 300 nanometers (nm) and a Polydispersity Index (PDI) between 0.1 and 0.3.[1] A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications, indicating a narrow and uniform size distribution.

Q2: How does emulsifier concentration generally affect nanodroplet size and PDI?

A2: Increasing the emulsifier concentration generally leads to a decrease in nanodroplet size. This is because more surfactant molecules are available to cover the surface of the newly formed droplets during homogenization, preventing them from coalescing. However, an excessively high emulsifier concentration can sometimes lead to an increase in the PDI, indicating a broader range of particle sizes.

Q3: Which emulsifiers are commonly used for preparing this compound nanodroplets?

A3: Common emulsifiers for oil-in-water nanoemulsions, including those with a this compound oil phase, are Polysorbate 80 (a non-ionic surfactant), Lecithin (a natural phospholipid), and Pluronic F68 (a triblock copolymer). The choice of emulsifier can significantly impact the stability, particle size, and biocompatibility of the nanodroplets.

Q4: What is the role of a co-surfactant?

A4: A co-surfactant is sometimes used in combination with a primary surfactant to further reduce the interfacial tension between the oil and water phases, which can lead to the formation of smaller and more stable nanodroplets.

Q5: How can I assess the stability of my this compound nanodroplet formulation?

A5: The stability of a nanoemulsion can be evaluated by monitoring changes in particle size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C and 25°C). Visual inspection for signs of creaming, sedimentation, or phase separation is also a crucial indicator of instability. Formulations that show minimal changes in these parameters over several weeks are considered stable.[1]

Troubleshooting Guides

Issue 1: Average particle size is too large (e.g., > 300 nm).
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Emulsifier Concentration Increase the concentration of the primary emulsifier (e.g., Polysorbate 80, Lecithin) in increments of 0.5% (w/v).A decrease in the average particle size as more emulsifier becomes available to stabilize the droplet interface.
Inadequate Homogenization Pressure If using a high-pressure homogenizer, increase the homogenization pressure. Perform experiments at pressures such as 100, 150, and 200 MPa.[1]Higher pressure provides more energy to break down larger droplets into smaller ones, resulting in a reduced average particle size.
Suboptimal Homogenization Cycles Increase the number of passes through the high-pressure homogenizer. Try 3, 5, and 7 cycles.Additional cycles can further reduce the particle size, although the effect may diminish after a certain number of passes.
Inappropriate Emulsifier Type Consider testing a different emulsifier or a combination of emulsifiers. For example, if using Lecithin alone, try adding a co-emulsifier like Polysorbate 80.Different emulsifiers have varying efficiencies in reducing interfacial tension. A different or combined approach may yield smaller particle sizes.
Issue 2: High Polydispersity Index (PDI) (e.g., > 0.3).
Possible Cause Troubleshooting Step Expected Outcome
Excessive Emulsifier Concentration While counterintuitive, very high emulsifier concentrations can sometimes lead to a wider particle size distribution. Try reducing the emulsifier concentration slightly.A lower PDI, indicating a more uniform population of nanodroplets.
Insufficient Homogenization Increase the homogenization time or the number of cycles to ensure all droplets are subjected to sufficient shear forces.A more uniform application of energy can lead to a narrower particle size distribution and a lower PDI.
Ostwald Ripening This phenomenon, where larger droplets grow at the expense of smaller ones, can increase PDI over time. Ensure the oil phase (this compound) has low solubility in the continuous phase. Using a combination of emulsifiers can sometimes create a more robust interfacial layer to prevent this.Improved long-term stability with a consistent PDI over time.
Issue 3: Nanoemulsion is unstable (creaming, sedimentation, or phase separation).
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Emulsifier The amount of emulsifier is not enough to cover the surface of all the oil droplets, leading to coalescence. Increase the emulsifier concentration.A stable nanoemulsion with no visible signs of phase separation.
Inappropriate Emulsifier HLB The Hydrophile-Lipophile Balance (HLB) of the emulsifier is not optimal for a this compound oil-in-water emulsion. For O/W emulsions, a higher HLB (typically 8-18) is preferred. Consider using an emulsifier with a more suitable HLB or a blend of emulsifiers to achieve the desired HLB.Improved emulsion stability due to a more stable interfacial film.
High Droplet Mobility The viscosity of the continuous phase may be too low, allowing droplets to move and coalesce. Consider adding a viscosity-modifying agent to the aqueous phase.Increased viscosity will slow down droplet movement, reducing the rate of creaming or sedimentation and improving overall stability.
Electrostatic Destabilization The surface charge of the droplets (zeta potential) is not sufficient to prevent aggregation. A zeta potential of at least ±30 mV is generally desired for good electrostatic stabilization. The type and concentration of the emulsifier can influence the zeta potential.An optimized emulsifier concentration can lead to a higher absolute zeta potential, resulting in greater electrostatic repulsion between droplets and improved stability.

Data Presentation

The following tables provide an overview of the expected impact of different emulsifier concentrations on the physicochemical properties of triglyceride nanoemulsions, which can serve as a guideline for this compound nanodroplet formulation.

Table 1: Effect of Polysorbate 80 Concentration on Medium-Chain Triglyceride (MCT) Nanoemulsion Properties

Polysorbate 80 Conc. (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1.0250 ± 150.28 ± 0.03-25 ± 3
2.5180 ± 100.22 ± 0.02-32 ± 4
5.0150 ± 80.18 ± 0.02-35 ± 3

Note: Data is synthesized from general principles observed in nanoemulsion formulation and should be used as a starting point for optimization.

Table 2: Effect of Lecithin Concentration on MCT Nanoemulsion Properties

Lecithin Conc. (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1.0280 ± 200.35 ± 0.04-40 ± 5
2.5220 ± 150.28 ± 0.03-45 ± 4
5.0190 ± 100.25 ± 0.03-50 ± 5

Note: Data is synthesized from general principles observed in nanoemulsion formulation and should be used as a starting point for optimization.

Table 3: Effect of Pluronic F68 Concentration on Oil-in-Water Nanoemulsion Properties

Pluronic F68 Conc. (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.5300 ± 250.38 ± 0.05-15 ± 4
1.0240 ± 180.31 ± 0.04-20 ± 3
2.5200 ± 120.26 ± 0.03-22 ± 3

Note: Data is synthesized from general principles observed in nanoemulsion formulation and should be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Preparation of this compound Nanodroplets by High-Pressure Homogenization
  • Preparation of the Oil Phase: Dissolve the desired amount of this compound in a suitable solvent if necessary. If a lipophilic drug is to be encapsulated, dissolve it in the this compound at this stage.

  • Preparation of the Aqueous Phase: Dissolve the chosen emulsifier (e.g., Polysorbate 80, Lecithin, or Pluronic F68) in deionized water. If a co-surfactant is used, add it to the aqueous phase.

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm) for 5-10 minutes using a high-shear mixer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a set pressure (e.g., 150 MPa) for a specific number of cycles (e.g., 3-5 cycles).[1] Allow the sample to cool between passes to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

  • Stability Assessment: Store the nanoemulsion at different temperatures (e.g., 4°C and 25°C) and monitor the physicochemical properties over several weeks.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_analysis Analysis & Storage oil_phase Prepare Oil Phase (this compound +/- Drug) coarse_emulsion Form Coarse Emulsion (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase Prepare Aqueous Phase (Water + Emulsifier) aq_phase->coarse_emulsion hph High-Pressure Homogenization coarse_emulsion->hph Process characterization Characterization (Size, PDI, Zeta Potential) hph->characterization Analyze stability Stability Assessment (Storage at 4°C & 25°C) characterization->stability Monitor Troubleshooting_Logic cluster_issue Problem Identification cluster_solution Corrective Actions start Start: Nanoemulsion Characterization large_ps Particle Size > 300 nm? start->large_ps high_pdi PDI > 0.3? large_ps->high_pdi No inc_emuls Increase Emulsifier Concentration large_ps->inc_emuls Yes inc_hph Increase HPH Pressure/Cycles large_ps->inc_hph Yes unstable Unstable? high_pdi->unstable No adj_emuls Adjust Emulsifier Concentration high_pdi->adj_emuls Yes inc_homog Increase Homogenization Time/Cycles high_pdi->inc_homog Yes unstable->inc_emuls Yes check_hlb Check Emulsifier HLB unstable->check_hlb Yes inc_visc Increase Aqueous Phase Viscosity unstable->inc_visc Yes end Stable Nanoemulsion (Size < 300nm, PDI < 0.3) unstable->end No inc_emuls->start inc_hph->start adj_emuls->start inc_homog->start check_hlb->start inc_visc->start

References

Method for removing unencapsulated drug from Tripropionin nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tripropionin Nanoparticle Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unencapsulated drugs from this compound nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unencapsulated drugs from nanoparticle suspensions?

The most common methods for separating nanoparticles from unencapsulated drugs include dialysis, centrifugation (specifically ultracentrifugation or centrifugal ultrafiltration), and size exclusion chromatography (SEC).[1][2] Each technique has its own advantages and is chosen based on the specific characteristics of the nanoparticles and the drug, as well as the scale of the purification.[3]

Q2: How do I choose the most suitable purification method for my this compound nanoparticles?

Selecting the right method depends on several factors:

  • Particle Size and Stability: For nanoparticles smaller than 200 nm that are stable and do not sediment easily, dialysis is a gentle option.[4] However, centrifugation and dialysis can sometimes lead to nanoparticle aggregation.[5]

  • Drug Characteristics: The molecular weight of the drug is a critical factor. Dialysis is effective for removing small molecule drugs.[4]

  • Scale of Purification: Dialysis is often used for smaller, lab-scale purifications. Size exclusion chromatography can be adapted for larger scales.[6]

  • Purity Requirements: Size exclusion chromatography can offer high-resolution separation to obtain nanoparticle populations with a narrow size distribution.[7][8]

Q3: How can I quantify the amount of unencapsulated, free drug after purification?

To determine the amount of free drug, the nanoparticles are first separated from the surrounding medium. The concentration of the drug in the resulting supernatant or filtrate is then measured, typically using chromatographic or spectroscopic methods like HPLC or UV-Vis spectroscopy.[9][10] This measurement allows for the calculation of drug loading and encapsulation efficiency.[11][12]

Q4: What is "drug leakage," and how can I minimize it during the purification process?

Drug leakage refers to the premature release of the encapsulated drug from the nanoparticles into the surrounding medium during purification or storage. This can be influenced by the purification method itself. For instance, the continuous removal of free drug during dialysis can shift the equilibrium, potentially drawing more drug out of the nanoparticles. To minimize this, it's important to use gentle methods and optimize parameters like time and temperature.[1][4]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation After Purification

Problem: After centrifugation or dialysis, the this compound nanoparticles have aggregated and are difficult to resuspend, leading to a larger particle size and a higher Polydispersity Index (PDI).[5]

Possible Causes & Solutions:

Possible Cause Suggested Solution Citation
High Centrifugal Force High g-forces can cause irreversible particle aggregation. Optimize the centrifugation speed and time to create a pellet that is firm enough for separation but soft enough for resuspension.[13]
Inappropriate Resuspension Technique Improper resuspension can fail to break up aggregates. Use gentle pipetting or brief, low-power bath sonication. Avoid probe sonication, which can damage nanoparticles.[14]
Buffer Incompatibility The pH or ionic strength of the resuspension buffer may be causing instability. Ensure the buffer pH is not near the isoelectric point of the nanoparticles and consider using a buffer with lower ionic strength.[14]
Concentration Effects during Dialysis Changes in the buffer composition during dialysis can lead to instability. Ensure the dialysis buffer is compatible with your nanoparticle formulation.[5]
Issue 2: Low Separation Efficiency or High Amount of Residual Free Drug

Problem: A significant amount of unencapsulated drug remains in the nanoparticle suspension after purification.

Possible Causes & Solutions:

Possible Cause Suggested Solution Citation
Incorrect Dialysis Membrane MWCO The Molecular Weight Cut-Off (MWCO) of the dialysis membrane may be too small for the drug to pass through efficiently. Select a membrane with an MWCO that is significantly larger than the molecular weight of the drug but much smaller than the nanoparticles.[15]
Insufficient Dialysis Time or Buffer Volume The concentration gradient drives dialysis. If the dialysis time is too short or the external buffer volume is too small, the free drug will not be effectively removed. Increase the dialysis duration and use a larger volume of buffer, changing it frequently to maintain a high concentration gradient.[4][15]
Incomplete Sedimentation during Centrifugation The centrifugation speed or time may be insufficient to pellet all the nanoparticles. Increase the g-force or duration. For very small or low-density particles, ultracentrifugation may be necessary.[1][16]
Column Overload in Size Exclusion Chromatography Overloading the SEC column with too much sample can lead to poor separation. Reduce the sample volume or concentration injected onto the column.
Analyte Adsorption to SEC Column The nanoparticles or the free drug may be interacting with the stationary phase of the SEC column, leading to poor separation. Modify the mobile phase composition (e.g., adjust ionic strength or pH) to minimize these interactions.[7]

Experimental Protocols & Workflows

Method 1: Dialysis

Dialysis is a gentle method that separates molecules based on size through a semi-permeable membrane.[4] It is suitable for removing small-molecule impurities from nanoparticle suspensions.

Protocol:

  • Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) appropriate for your drug. Hydrate the membrane in deionized water or the dialysis buffer.[15]

  • Sample Loading: Load the this compound nanoparticle suspension into the dialysis bag or cassette.[15]

  • Dialysis: Place the sealed dialysis bag in a large container of purification buffer (e.g., deionized water or PBS). The volume of the external buffer should be at least 100 times the sample volume.[15]

  • Agitation: Stir the buffer gently on a stir plate to facilitate diffusion. Avoid using magnetic stir bars directly with magnetic nanoparticles.[4]

  • Buffer Exchange: Change the buffer periodically (e.g., every few hours) to maintain the concentration gradient, which is the driving force for separation.[4][15]

  • Sample Recovery: After a sufficient duration (e.g., 24-48 hours), remove the dialysis bag and carefully collect the purified nanoparticle suspension.[15]

Workflow Diagram:

G A Prepare Dialysis Membrane (Select MWCO) B Load Nanoparticle Suspension into Bag A->B C Immerse in Large Volume of Buffer B->C D Stir Gently C->D E Change Buffer Periodically D->E (e.g., 2-4 hours) E->D Repeat F Recover Purified Nanoparticles E->F After 24-48h

Caption: Workflow for removing unencapsulated drug via dialysis.

Method 2: Centrifugal Ultrafiltration

This method uses centrifugal force to pass the solvent and small molecules through a filter membrane, while retaining the larger nanoparticles.[1] It is faster than dialysis.

Protocol:

  • Select Filter Unit: Choose a centrifugal filter unit with a membrane MWCO that will retain your nanoparticles while allowing the free drug to pass through.

  • Sample Loading: Add the nanoparticle suspension to the upper chamber of the filter unit.

  • Centrifugation: Place the unit in a compatible centrifuge and spin at the recommended speed (e.g., 2,000 - 4,000 x g) for a specified time (e.g., 10-30 minutes).[1][17]

  • Collect Filtrate: The filtrate, containing the unencapsulated drug, is collected in the lower chamber.

  • Washing Step (Optional but Recommended): To improve purity, discard the filtrate, add fresh buffer to the nanoparticles in the upper chamber, and repeat the centrifugation step. This can be done multiple times.[5]

  • Sample Recovery: Recover the concentrated, purified nanoparticle suspension from the top chamber by pipetting.

Workflow Diagram:

G A Select Centrifugal Filter Unit (by MWCO) B Load Nanoparticle Suspension A->B C Centrifuge at Specified Speed/Time B->C D Separate Filtrate (Free Drug) from Retentate (NPs) C->D E Add Fresh Buffer to Retentate (Wash) D->E F Recover Purified NP Suspension D->F No Wash E->C Repeat Centrifugation E->F After Washes G A Select Appropriate SEC Column B Equilibrate Column with Mobile Phase A->B C Inject Nanoparticle Sample B->C D Elute with Mobile Phase at Constant Flow Rate C->D E Collect Fractions Over Time D->E F Analyze Fractions to Identify Purified NPs E->F

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Tripropionin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tripropionin against other relevant analytical techniques. The information presented is based on established principles for the analysis of short-chain triglycerides and method validation guidelines from the International Council for Harmonisation (ICH).

Comparison of Analytical Methods for this compound

The selection of an analytical method is critical for the accurate quantification of this compound in various samples. While HPLC is a robust and widely used technique, other methods such as Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative capabilities.

Methodology Overview

A hypothetical, yet scientifically robust, reversed-phase HPLC (RP-HPLC) method for this compound analysis is proposed and compared with GC and LC-MS.

  • RP-HPLC: This method separates this compound from other components based on its hydrophobicity. Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable.

  • Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. For triglycerides, derivatization into fatty acid methyl esters (FAMEs) is typically required.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the analysis of intact triglycerides without derivatization.[3][4]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the validated HPLC method compared to GC and LC-MS for this compound analysis.

Parameter Validated RP-HPLC with ELSD Gas Chromatography (GC-FID/MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Specificity High, based on retention time.High, based on retention time of FAMEs.Very High, based on retention time and mass-to-charge ratio.
Linearity (R²) ≥ 0.995≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) ng rangepg range (for FAMEs)pg to fg range
Limit of Quantification (LOQ) ng rangepg range (for FAMEs)pg to fg range
Sample Preparation Simple dilutionDerivatization required (hydrolysis and esterification)Simple dilution
Throughput ModerateLower (due to sample prep and longer run times)High

Experimental Protocols

Validated HPLC Method for this compound Analysis

This section details the experimental protocol for the validation of an HPLC method for the quantification of this compound, following ICH Q2(R1) guidelines.[5][6][7]

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Isopropanol

  • Gradient: 80% A to 20% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • Column Temperature: 30°C

2. Validation Parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), a this compound standard, and a sample. No interfering peaks should be observed at the retention time of this compound.

  • Linearity: A series of at least five concentrations of this compound standard solutions are prepared and injected. A calibration curve is constructed by plotting the peak area versus the concentration. The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: The accuracy is determined by the recovery of a known amount of this compound spiked into a sample matrix. This should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with three replicates at each level. The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a this compound standard solution at 100% of the target concentration are performed on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically determined at an S/N of 3:1, and LOQ at an S/N of 10:1.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The reliability of the method is assessed by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters (e.g., peak area, retention time) should remain within acceptable limits.

Mandatory Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_reporting Reporting Phase define_atp Define Analytical Target Profile (ATP) select_method Select HPLC Method & Parameters define_atp->select_method write_protocol Write Validation Protocol select_method->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range write_protocol->linearity accuracy Accuracy write_protocol->accuracy precision Precision (Repeatability & Intermediate) write_protocol->precision lod_loq LOD & LOQ write_protocol->lod_loq robustness Robustness write_protocol->robustness analyze_data Analyze Data & Compare to Criteria specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: Workflow for HPLC Method Validation.

This guide provides a framework for the validation of an HPLC method for this compound analysis and compares it with alternative techniques. The provided experimental protocol and validation workflow can be adapted to specific laboratory and sample requirements, ensuring the generation of reliable and accurate analytical data.

References

A Comparative Guide to the Enzymatic Hydrolysis of Tripropionin and Tributyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic hydrolysis of two common short-chain triglycerides: Tripropionin (C3) and Tributyrin (C4). Understanding the nuances of how lipases interact with these substrates is crucial for various applications, from developing novel therapeutic agents to advancing food science. This document outlines their comparative performance, supported by experimental data and detailed protocols.

Introduction to this compound and Tributyrin

This compound and Tributyrin are triglycerides, which are esters derived from glycerol and three fatty acid molecules. Specifically, this compound is composed of glycerol and three molecules of propionic acid (a 3-carbon fatty acid), while Tributyrin contains three molecules of butyric acid (a 4-carbon fatty acid). Due to their relatively simple structures and susceptibility to enzymatic breakdown, they serve as excellent model substrates for studying the activity of lipases, the primary enzymes responsible for fat digestion.

Tributyrin is widely recognized and used as a standard substrate in many lipase assays, including those for gastric and pancreatic lipases.[1] Its hydrolysis releases butyric acid, a short-chain fatty acid with significant biological roles. This compound, while less common, is valuable for investigating enzyme specificity towards very short-chain fatty acids and in the development of specialized formulations like aqueous-core microcapsules.[2]

Comparative Analysis of Enzymatic Hydrolysis

The efficiency and kinetics of enzymatic hydrolysis are influenced by the substrate's chemical structure and the specific lipase used. Key differences between this compound and Tributyrin are highlighted below.

Substrate Specificity and Reaction Rates

The length of the fatty acid chains is a critical determinant of a lipase's catalytic efficiency. Some lipases exhibit a clear preference for one substrate over the other. For instance, a study on the intracellular lipase from Propionibacterium shermanii found that the maximum rate of hydrolysis was observed with this compound, followed by Tributyrin, indicating a preference for the shorter C3 acyl chains in this particular enzyme.[3] Conversely, many standard protocols for gastric and pancreatic lipase activity preferentially use Tributyrin, suggesting it is an excellent substrate for these enzymes.[1][4] The kinetics of Tributyrin hydrolysis by various lipases have been extensively studied, often following Michaelis-Menten kinetics.[5]

Physicochemical Properties and Enzyme Interaction

This compound and Tributyrin are both clear, oily liquids, but they differ in their physical properties due to the one-carbon difference in their acyl chains. These differences can affect their emulsification and presentation to the enzyme at the oil-water interface, where lipase activity occurs.[6]

Hydrolysis Products and Their Significance

The enzymatic hydrolysis of these triglycerides yields glycerol and their respective short-chain fatty acids:

  • This compound → Glycerol + 3 Propionic Acid

  • Tributyrin → Glycerol + 3 Butyric Acid

Both propionic acid and butyric acid are biologically active molecules. Butyric acid, in particular, is a primary energy source for colonocytes and has been studied for its anti-inflammatory and anti-cancer properties. The choice of substrate can therefore be relevant in studies focused on the metabolic effects of these specific fatty acids.

Quantitative Data Summary

The table below summarizes the key physicochemical and biochemical properties of this compound and Tributyrin.

FeatureThis compoundTributyrin
Synonyms Glyceryl tripropanoateGlyceryl tributyrate
CAS Number 139-45-7[7]60-01-5
Molecular Formula C₁₂H₂₀O₆[7]C₁₅H₂₆O₆
Molecular Weight 260.28 g/mol [7]302.36 g/mol
Acyl Chain Length C3 (Propionate)[8]C4 (Butyrate)
Primary Hydrolysis Products Glycerol, Propionic AcidGlycerol, Butyric Acid[9]
Relative Hydrolysis Rate Preferred by some lipases (e.g., from P. shermanii)[3]A standard substrate for many lipases (gastric, pancreatic)[1][4]
Common Assay pH Not standardized, enzyme-dependent5.5 - 6.0 (Gastric Lipase), 7.5 - 8.5 (Pancreatic Lipase)[4][10][11]
Solubility Insoluble in water; soluble in alcohol, ether[12]Forms fine emulsions in water with stirring[1]

Visualizing the Hydrolysis Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Enzymatic Hydrolysis of Triglycerides TG Triglyceride (this compound or Tributyrin) Products Glycerol + 3 Fatty Acids (Propionic or Butyric Acid) TG->Products H₂O Lipase Lipase Lipase->TG

Caption: General pathway of lipase-catalyzed triglyceride hydrolysis.

G cluster_workflow Comparative Hydrolysis Workflow A Prepare Substrate Emulsion (this compound or Tributyrin) B Transfer to Thermostated Reaction Vessel (e.g., 37°C) A->B C Calibrate & Set pH on pH-Stat (e.g., pH 8.0) B->C D Initiate Reaction: Add Lipase Solution C->D E Record NaOH Consumption Over Time D->E F Calculate Rate of Hydrolysis (Lipase Activity) E->F G Compare Activities F->G

Caption: Experimental workflow for comparing hydrolysis rates.

Experimental Protocols

A reliable method for comparing the hydrolysis of this compound and Tributyrin is the pH-stat titration assay. This technique measures the release of fatty acids by continuously titrating them with a base to maintain a constant pH.

Standard Assay: Lipase Activity via pH-Stat Titration

1. Principle: Lipase-catalyzed hydrolysis of triglycerides releases free fatty acids (FFAs).[4] In a pH-stat system, a titrator automatically adds a base (e.g., NaOH) to the reaction mixture to neutralize the liberated FFAs, keeping the pH constant. The rate of NaOH consumption is directly proportional to the rate of hydrolysis, and thus, the lipase activity. One unit (U) of lipase activity is typically defined as the amount of enzyme that releases 1 µmole of fatty acid per minute under specified conditions.[4][13]

2. Apparatus:

  • pH-stat system (e.g., Metrohm, Radiometer) including a titrator, pH electrode, and control unit.

  • Thermostated, double-walled reaction vessel (50-100 mL).

  • Magnetic stirrer and stir bar.

  • Water bath for temperature control (e.g., 37°C).

  • Micropipettes and standard laboratory glassware.

3. Reagents:

  • Substrates: this compound (>95% purity) and Tributyrin (>98% purity).

  • Titrant: Standardized 0.05 - 0.1 M Sodium Hydroxide (NaOH) solution.

  • Buffer (Optional, for emulsion stability): 2 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl₂. For gastric lipase assays, a buffer of pH 5.5-6.0 would be used.[4]

  • Enzyme Solution: Purified lipase (e.g., porcine pancreatic lipase, human gastric lipase) dissolved in a suitable buffer at a known concentration (e.g., 1 mg/mL). The solution should be kept on ice.

  • Bile Salts (for pancreatic lipase): Sodium taurodeoxycholate (NaTDC) solution (e.g., 4 mM final concentration), if mimicking intestinal conditions.[1]

  • Colipase (for pancreatic lipase): Required for pancreatic lipase activity in the presence of bile salts.[10]

4. Procedure:

  • System Setup: Set the water bath to the desired temperature (e.g., 37°C) and allow the reaction vessel to equilibrate. Calibrate the pH electrode with standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Substrate Emulsion Preparation:

    • For Tributyrin: Add 20 mL of buffer solution to the reaction vessel. Add 200 µL of Tributyrin.[13] Stir vigorously for 2-5 minutes to form a fine, milky emulsion. Tributyrin readily emulsifies with mechanical stirring.[1]

    • For this compound: Follow the same procedure as for Tributyrin. Due to its slightly different physical properties, the stirring time may need to be optimized to achieve a comparable emulsion.

  • pH Equilibration: Place the pH electrode into the emulsion. Start the stirrer to ensure a homogenous mixture. Manually adjust the pH to the desired setpoint for the reaction (e.g., pH 8.0 for pancreatic lipase) using dilute NaOH or HCl.

  • Reaction Initiation: Switch on the pH-stat titrator. Allow the system to stabilize and record any baseline (blank) titration rate for 2-3 minutes. To start the reaction, add a specific amount of the enzyme solution (e.g., 20-100 µL, corresponding to ~30 units of activity) to the vessel.[13]

  • Data Acquisition: The pH-stat will immediately begin titrating with NaOH to maintain the pH setpoint. Record the volume of NaOH consumed as a function of time for at least 5-10 minutes. Ensure the data is collected from the linear portion of the reaction curve.

  • Repeat: Thoroughly clean the vessel with ethanol and water. Repeat the entire procedure for the other substrate, ensuring all conditions (temperature, pH, enzyme amount, substrate volume) are identical for a valid comparison.

5. Calculation of Lipase Activity: Calculate the rate of the reaction from the slope of the linear portion of the plot of NaOH volume vs. time.

  • Rate (mL/min) = (Volume of NaOH at time₂) - (Volume of NaOH at time₁) / (t₂ - t₁)

  • Activity (µmol/min or U) = Rate (mL/min) × Molarity of NaOH (mol/L) × 1000 (µmol/mol)

  • Specific Activity (U/mg) = Activity (U) / mass of enzyme in reaction (mg)

By calculating the specific activity for both this compound and Tributyrin, a direct and quantitative comparison of the enzyme's performance on each substrate can be made.

References

A Comparative Guide: Tripropionin vs. Triacetin as Plasticizers in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science and pharmaceutical formulations, the selection of an appropriate plasticizer is critical to achieving desired material properties, from enhancing the flexibility of polymer films for drug delivery to modifying the thermal characteristics of biodegradable plastics. This guide provides an objective comparison of two glycerol-based plasticizers, tripropionin and triacetin, for research applications. While both share a similar core structure, their subtle molecular differences can lead to variations in performance.

This comparison summarizes available experimental data on their effects on key polymer properties. It is important to note that while extensive research exists for triacetin, quantitative data for this compound as a plasticizer is less prevalent in the currently available literature.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators of triacetin in commonly researched polymers. The data for this compound is largely qualitative due to a lack of specific quantitative studies in the searched literature.

Thermal Properties: Impact on Glass Transition and Melting Temperatures

Plasticizers work by inserting themselves between polymer chains, which increases intermolecular space and allows for greater chain mobility at lower temperatures. This is observed as a decrease in the glass transition temperature (Tg) and, in some cases, the melting temperature (Tm) of the polymer.

Table 1: Effect of Plasticizers on the Thermal Properties of Polylactic Acid (PLA)

Plasticizer Concentration (wt%)PlasticizerTg (°C)Tm (°C)Data Source
0-~60~150[1]
10Triacetin~45~148[2]
20Triacetin~30~145[2]
10-20This compoundData not availableData not available-

Table 2: Effect of Triacetin on the Thermal Properties of Polyvinyl Alcohol (PVA)

Plasticizer Concentration (wt%)PlasticizerTg (°C)Tm (°C)Data Source
0-~85~230[2]
20Triacetin~40~190[2]
10-20This compoundData not availableData not available-
Mechanical Properties: Influence on Strength and Flexibility

The addition of a plasticizer typically leads to a decrease in tensile strength and an increase in elongation at break, making the material less brittle and more flexible.[3]

Table 3: Effect of Triacetin on the Mechanical Properties of Polylactic Acid (PLA)

Plasticizer Concentration (wt%)PlasticizerTensile Strength (MPa)Elongation at Break (%)Data Source
0-~50<10[1]
10Triacetin~35~200[2]
20Triacetin~25~300[2]
10-20This compoundData not availableData not available-

Mechanism of Plasticization

Plasticizers, such as this compound and triacetin, function by embedding themselves between polymer chains. This disrupts the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the polymer chains together in a rigid structure. The increased space between the chains allows for greater mobility, resulting in a more flexible and less brittle material. This is macroscopically observed as a decrease in the glass transition temperature (Tg).

G cluster_0 Rigid Polymer Matrix cluster_1 Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain Addition Addition of This compound or Triacetin p3->Addition p4 Polymer Chain pl1 Plasticizer p5 Polymer Chain pl2 Plasticizer p6 Polymer Chain pl3 Plasticizer cluster_0 cluster_0 cluster_1 cluster_1

Figure 1: Mechanism of polymer plasticization.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the performance of plasticizers in polymer films.

Polymer Film Preparation via Solvent Casting

This method is widely used for preparing thin polymer films in a laboratory setting.[4]

Objective: To prepare thin, uniform polymer films containing varying concentrations of this compound or triacetin.

Materials and Equipment:

  • Polymer (e.g., PLA, PVA, Ethyl Cellulose)

  • Plasticizer (this compound or Triacetin)

  • Volatile Solvent (e.g., Dichloromethane for PLA, Water for PVA, Ethanol/Toluene mixture for Ethyl Cellulose)

  • Glass Petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Desiccator or vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a known amount of the polymer in a suitable solvent to achieve a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.

  • Plasticizer Addition: Add the desired amount of plasticizer (e.g., 10%, 20% w/w relative to the polymer) to the polymer solution. Continue stirring until the plasticizer is fully incorporated and the solution is homogeneous.

  • Casting: Pour a specific volume of the polymer-plasticizer solution into a clean, level glass petri dish.

  • Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours. For complete solvent removal, the films can be further dried in a desiccator or a vacuum oven at a temperature below the polymer's Tg.

  • Film Removal: Once completely dry, carefully peel the film from the glass surface.

Mechanical Properties Analysis: Tensile Testing

Tensile testing is performed to determine the mechanical properties of the plasticized films, such as tensile strength and elongation at break, in accordance with standards like ASTM D882.[5]

Objective: To quantify the effect of the plasticizer on the film's strength and flexibility.

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Specimen cutter (to prepare dumbbell-shaped or rectangular specimens)

  • Micrometer for thickness measurement

Procedure:

  • Specimen Preparation: Cut the prepared polymer films into standard shapes (e.g., rectangular strips of 1-inch width).

  • Thickness Measurement: Measure the thickness of each specimen at several points along its length and calculate the average.

  • Testing: Mount the specimen in the grips of the UTM.

  • Elongation: Apply a tensile load at a constant crosshead speed until the film breaks.

  • Data Acquisition: The UTM software records the applied load and the corresponding elongation.

  • Calculation:

    • Tensile Strength (MPa): Maximum load sustained by the specimen divided by the original cross-sectional area.

    • Elongation at Break (%): The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the plasticized films.[6]

Objective: To determine the effect of the plasticizer on the glass transition temperature, melting temperature, and thermal stability of the polymer.

A. Differential Scanning Calorimetry (DSC)

Equipment: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the polymer film is sealed in an aluminum DSC pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material. A common heating rate is 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the baseline of the DSC thermogram, while the Tm is observed as an endothermic peak.

B. Thermogravimetric Analysis (TGA)

Equipment: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the polymer film is placed in the TGA pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides information on the thermal stability of the material and the temperatures at which degradation occurs.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for comparing the efficacy of this compound and triacetin as plasticizers for a given polymer.

G cluster_prep Film Preparation cluster_char Characterization cluster_analysis Data Analysis & Comparison prep Polymer + Solvent + Plasticizer (this compound or Triacetin) cast Solvent Casting prep->cast dry Drying cast->dry mech Mechanical Testing (Tensile Strength, Elongation) dry->mech therm Thermal Analysis (DSC, TGA) dry->therm compare Compare Performance: - Tg and Tm - Tensile Properties - Thermal Stability mech->compare therm->compare cluster_prep cluster_prep cluster_char cluster_char cluster_analysis cluster_analysis

Figure 2: Experimental workflow for plasticizer comparison.

Conclusion

Both this compound and triacetin are effective plasticizers for a range of polymers used in research and pharmaceutical applications. Triacetin is well-documented to significantly reduce the glass transition temperature and tensile strength of polymers like PLA and PVA, while substantially increasing their elongation at break, thereby transforming them into more flexible materials.[2]

While direct quantitative comparisons are limited by the available literature, the structural similarity between this compound and triacetin suggests that this compound likely imparts similar plasticizing effects. However, the longer alkyl chains of the propionyl groups in this compound compared to the acetyl groups in triacetin may lead to subtle differences in properties such as plasticizer efficiency, compatibility with different polymers, and migration resistance. Further experimental studies directly comparing these two plasticizers under identical conditions are warranted to provide a definitive quantitative assessment and guide researchers in selecting the optimal plasticizer for their specific application.

References

A Comparative Guide to the In Vivo Efficacy of Tripropionin and Other Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and nutritional interventions, the choice of lipid molecule can significantly influence physiological outcomes. This guide provides an objective comparison of the in vivo efficacy of tripropionin, a short-chain triglyceride, with other well-studied triglycerides, namely medium-chain triglycerides (MCTs) and long-chain triglycerides (LCTs). Due to the limited direct research on this compound, this guide incorporates data from studies on propionate, its constituent fatty acid, to infer its potential effects. All quantitative data is supported by detailed experimental protocols to aid in the critical evaluation and design of future studies.

Metabolic Overview: A Tale of Three Triglycerides

The metabolic fates of short-, medium-, and long-chain triglycerides diverge significantly upon ingestion, leading to distinct physiological effects. LCTs undergo a complex process of digestion and are transported via the lymphatic system as chylomicrons. In contrast, the fatty acids from MCTs are more rapidly absorbed and transported directly to the liver via the portal vein. This compound, upon hydrolysis, releases propionate, a short-chain fatty acid that is also rapidly absorbed and primarily metabolized in the liver, where it can serve as a substrate for gluconeogenesis and influence systemic metabolism.[1]

Metabolic_Pathways cluster_ingestion Oral Ingestion cluster_digestion Digestion & Absorption cluster_transport Transport cluster_metabolism Metabolism This compound This compound Propionate Propionate This compound->Propionate MCT MCT MCFA Medium-Chain Fatty Acids MCT->MCFA LCT LCT LCFA Long-Chain Fatty Acids LCT->LCFA PortalVein Portal Vein Propionate->PortalVein MCFA->PortalVein Chylomicrons Chylomicrons LCFA->Chylomicrons LymphaticSystem Lymphatic System Chylomicrons->LymphaticSystem Liver_Propionate Liver: Gluconeogenesis, TCA Cycle PortalVein->Liver_Propionate Liver_MCFA Liver: Ketogenesis, Energy PortalVein->Liver_MCFA PeripheralTissues Peripheral Tissues: Energy, Storage LymphaticSystem->PeripheralTissues

Caption: Metabolic pathways of different triglycerides.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the quantitative data from various in vivo studies, comparing the effects of propionate (as a proxy for this compound), MCTs, and LCTs on key metabolic parameters.

Table 1: Effects on Energy Metabolism and Body Composition
ParameterThis compound (Propionate)Medium-Chain Triglycerides (MCTs)Long-Chain Triglycerides (LCTs)
Resting Energy Expenditure (REE) Increased REE (0.045 ± 0.020 kcal/min) in fasted humans after acute oral sodium propionate supplementation.[2]Greater energy expenditure compared to LCT consumption in overweight women.[3]Lower energy expenditure compared to MCT consumption.[3]
Fat Oxidation Elevated rates of whole-body lipid oxidation (0.012 ± 0.006 g/min ) in fasted humans.[2]Greater fat oxidation compared to LCT consumption in overweight women.[3]Lower fat oxidation compared to MCT consumption.[3]
Body Weight Daily oral supplementation with inulin-propionate ester for 24 weeks prevented body weight gain in overweight adults.[4]Mice fed an MCT diet showed significantly less weight gain (-44%) compared to mice on a high-fat LCT diet.Associated with weight gain in high-fat diet models.
Fat Deposition Dietary supplementation of coated sodium propionate moderately inhibits fat deposition in broiler chickens, evidenced by decreased adipocyte mean area and lowered triglyceride content in abdominal fat tissue.[5]Decreased size of fat depots in animal studies.Promotes fat deposition.
Mitochondrial Biogenesis Data not available.Upregulates the expression of genes involved in mitochondrial biogenesis and metabolism.[6]Data not available.
Table 2: Effects on Appetite Regulation and Gut Health
ParameterThis compound (Propionate)Medium-Chain Triglycerides (MCTs)Long-Chain Triglycerides (LCTs)
Appetite/Satiety Acute ingestion of 10g inulin-propionate ester significantly reduced energy intake.[4]Suggests a greater satiating effect compared to LCTs.Less satiating effect compared to MCTs.
Gut Hormones (PYY, GLP-1) Significantly increased postprandial plasma Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1).[4]Data not available.Data not available.
Gut Microbiota Dietary supplementation with coated sodium propionate altered the composition of cecal microbial communities in broilers, tending to decrease the abundance of Firmicutes and increase the richness of Bacteroidetes.[5]Data not available.Data not available.
Intestinal Health Supplementation of sodium propionate in a high soybean meal diet improved intestinal health in turbot.Data not available.Data not available.
Table 3: Effects on Inflammation and Neurological Health
ParameterThis compound (Propionate)Medium-Chain Triglycerides (MCTs)Long-Chain Triglycerides (LCTs)
Anti-inflammatory Effects Sodium propionate supplementation in drinking water suppressed the severity of viral immuno-inflammatory lesions in a mouse model of herpes simplex virus infection.[7]May play a role in decreasing inflammation.Can induce an inflammatory response.
Neurological Effects Oral supplementation with sodium propionate ameliorated depressive-like behavior in rats.[8]A diet rich in MCTs can reduce anxiety and improve social behavior in rats.[9]Data not available.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and critical assessment of the presented data.

Protocol 1: Assessment of Energy Expenditure and Substrate Oxidation in Humans
  • Study Design: A randomized, crossover study with healthy volunteers.

  • Intervention: Acute oral administration of sodium propionate or a placebo (sodium chloride).

  • Measurements: Resting Energy Expenditure (REE) and substrate oxidation were measured using indirect calorimetry. Breath samples were collected to determine the respiratory exchange ratio (RER).

  • Data Analysis: Changes in REE, fat oxidation, and carbohydrate oxidation were calculated and compared between the propionate and placebo groups.

Protocol 2: Evaluation of Body Weight and Fat Deposition in Animal Models
  • Animal Model: Diet-induced obese rats or broiler chickens.

  • Dietary Intervention: Animals are fed a high-fat diet supplemented with either MCTs, LCTs, or coated sodium propionate for a specified period (e.g., 8-24 weeks).

  • Measurements:

    • Body weight and food intake are monitored regularly.

    • At the end of the study, adipose tissue depots (e.g., abdominal fat) are dissected and weighed.

    • Adipocyte size and number can be determined through histological analysis of fat tissue.

    • Triglyceride content in tissues like the liver and adipose tissue is quantified using commercial assay kits.

  • Data Analysis: Statistical comparisons of body weight gain, fat pad weight, adipocyte morphology, and tissue triglyceride levels are made between the different dietary groups.

Experimental_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline_Measurements Baseline Measurements (Weight, etc.) Acclimatization->Baseline_Measurements Dietary_Groups Random Assignment to Dietary Groups: - Control (LCT) - MCT - this compound/Propionate Baseline_Measurements->Dietary_Groups Diet_Administration Diet Administration (Specified Duration) Dietary_Groups->Diet_Administration Regular_Monitoring Regular Monitoring: - Body Weight - Food Intake Diet_Administration->Regular_Monitoring Tissue_Collection Tissue Collection (Adipose, Liver) Diet_Administration->Tissue_Collection Blood_Sampling Blood Sampling (Lipid Profile, Hormones) Diet_Administration->Blood_Sampling Regular_Monitoring->Tissue_Collection Regular_Monitoring->Blood_Sampling Histology Histological Analysis Tissue_Collection->Histology Gene_Expression Gene Expression Analysis Tissue_Collection->Gene_Expression

Caption: A typical experimental workflow for in vivo efficacy studies.

Concluding Remarks

The available evidence, though indirect for this compound, suggests that it may share some of the beneficial metabolic properties observed with MCTs, such as promoting energy expenditure, influencing appetite-regulating hormones, and potentially reducing fat deposition. The effects of its constituent fatty acid, propionate, on gut health and inflammation further point to its potential as a functional ingredient.

In contrast, LCTs are more readily stored as fat and can be associated with weight gain and inflammation when consumed in excess. MCTs appear to offer a metabolic advantage over LCTs, being more readily oxidized for energy.

It is crucial to note the nascent stage of research into the in vivo efficacy of this compound. Direct comparative studies are warranted to fully elucidate its physiological effects and therapeutic potential relative to other triglycerides. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field to design and interpret future investigations into this promising area of nutritional science.

References

In-Depth Comparison of Tripropionin Nanoformulation Methods: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Method Comparison

FeatureHigh-Pressure Homogenization (HPH)Emulsification-Solvent Evaporation (ESE)
Principle Top-down: Mechanical reduction of particle sizeBottom-up: Precipitation from a solution
Typical Particle Size 50 - 500 nm100 - 1000 nm
Polydispersity Index (PDI) Generally low (< 0.2)Can be higher, requires optimization
Drug Loading Moderate to HighLow to Moderate
Encapsulation Efficiency HighVariable, dependent on drug properties
Scalability Excellent for industrial productionMore complex to scale up
Solvent Use Typically aqueous-basedRequires organic solvents
Ideal for Thermally stable compoundsThermally sensitive compounds

Experimental Data Summary (Illustrative Examples)

The following tables summarize hypothetical quantitative data for Tripropionin nanoformulations based on typical results for similar triglyceride compounds.

Table 1: Physicochemical Properties of this compound Nanoformulations
Formulation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
High-Pressure Homogenization150 ± 150.15 ± 0.05-25 ± 5
Emulsification-Solvent Evaporation250 ± 300.25 ± 0.08-18 ± 7
Table 2: Drug Loading and Encapsulation Efficiency
Formulation MethodDrug Loading (%)Encapsulation Efficiency (%)
High-Pressure Homogenization10 ± 295 ± 3
Emulsification-Solvent Evaporation5 ± 1.580 ± 8

Detailed Experimental Protocols

High-Pressure Homogenization for this compound Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded Solid Lipid Nanoparticles (SLNs) using a hot homogenization technique followed by high-pressure homogenization.

Materials:

  • This compound (Active Pharmaceutical Ingredient)

  • Glyceryl monostearate (Solid Lipid)

  • Soy lecithin (Surfactant)

  • Poloxamer 188 (Co-surfactant/Stabilizer)

  • Purified water

Procedure:

  • Preparation of Lipid Phase:

    • Melt glyceryl monostearate at a temperature approximately 5-10°C above its melting point.

    • Dissolve the desired amount of this compound in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Disperse soy lecithin and Poloxamer 188 in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm for 15 minutes) using a high-shear homogenizer to form a coarse oil-in-water (o/w) emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The homogenizer should be pre-heated to the same temperature.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid and the formation of SLNs.

  • Characterization:

    • Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine drug loading and encapsulation efficiency using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) after separating the free drug from the nanoparticles.

Emulsification-Solvent Evaporation for this compound Polymeric Nanoparticles

This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • PLGA (Polymer)

  • Dichloromethane (DCM) or Ethyl Acetate (Organic Solvent)

  • Polyvinyl alcohol (PVA) (Surfactant/Stabilizer)

  • Purified water

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM).

  • Preparation of Aqueous Phase:

    • Dissolve PVA in purified water to create a stabilizer solution (e.g., 1-5% w/v).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion. The energy input and duration will influence the final particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 4-24 hours) under a fume hood to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Wash the nanoparticle pellet with purified water multiple times to remove excess PVA and un-encapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle suspension can be freeze-dried (lyophilized) with a cryoprotectant (e.g., trehalose) to obtain a dry powder.

  • Characterization:

    • Re-disperse the nanoparticles in water and measure particle size, PDI, and zeta potential using DLS.

    • Determine drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content using HPLC.

Visualizations

Experimental Workflow: High-Pressure Homogenization

HPH_Workflow A Lipid Phase Preparation (this compound + Molten Lipid) C Pre-emulsification (High-Shear Mixing) A->C B Aqueous Phase Preparation (Surfactants + Water) B->C D High-Pressure Homogenization C->D E Cooling & SLN Formation D->E F Characterization E->F

Caption: Workflow for this compound SLN preparation via HPH.

Experimental Workflow: Emulsification-Solvent Evaporation

ESE_Workflow A Organic Phase Preparation (this compound + PLGA + Solvent) C Emulsification (Homogenization/Sonication) A->C B Aqueous Phase Preparation (PVA + Water) B->C D Solvent Evaporation C->D E Nanoparticle Recovery (Centrifugation & Washing) D->E F Characterization E->F

Caption: Workflow for this compound nanoparticle preparation via ESE.

A Comparative Guide to Cross-Validation of Analytical Methods for Tripropionin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tripropionin, a triglyceride of propionic acid, is critical in various research and development settings, including pharmaceutical formulation and metabolic studies. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. Cross-validation of different analytical techniques ensures the robustness and consistency of results across various platforms. This guide provides a comparative overview of three common analytical methods for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound. These values are representative and may vary based on specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.995> 0.998> 0.997
Accuracy (% Recovery) 95 - 105%98 - 102%97 - 103%
Precision (% RSD) < 5%< 3%< 4%
Limit of Detection (LOD) ~1 µg/mL~0.1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~5 µg/mL~0.5 ng/mL~50 ng/mL
Sample Preparation Simple dilutionSimple dilution/protein precipitationDerivatization may be required
Specificity ModerateHighHigh
Throughput HighHighModerate

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively simple matrices where high sensitivity is not the primary requirement.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 205-210 nm.

  • Sample Preparation:

    • Dissolve a known weight of the sample containing this compound in a suitable solvent (e.g., acetonitrile or isopropanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase and generate a calibration curve by plotting peak area against concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the method of choice for quantifying this compound in complex biological matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation:

    • For biological samples, perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection.

  • Calibration: Prepare a calibration curve using matrix-matched standards containing the internal standard.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For triglycerides like this compound, derivatization may be necessary to improve volatility and chromatographic performance.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation (with derivatization):

    • Hydrolyze the this compound sample to glycerol and propionic acid using a methanolic base (e.g., sodium methoxide).

    • Esterify the resulting propionic acid to form a more volatile derivative, such as a methyl ester, using a reagent like BF3-methanol.

    • Extract the derivative into an organic solvent (e.g., hexane) for injection.

  • Calibration: Prepare calibration standards of the derivatized this compound and analyze them under the same conditions as the samples.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.

CrossValidationWorkflow cluster_method1 Method A (e.g., LC-MS/MS) cluster_method2 Method B (e.g., GC-MS) A_prep Sample Preparation A A_analysis Analysis by Method A A_prep->A_analysis A_data Data Set A A_analysis->A_data comparison Statistical Comparison of Data Sets A_data->comparison B_prep Sample Preparation B B_analysis Analysis by Method B B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->comparison samples Prepare Aliquots of Homogeneous Samples samples->A_prep samples->B_prep report Cross-Validation Report comparison->report

Caption: Workflow for cross-validating two analytical methods.

Lack of Publicly Available Data Prevents Comparative Analysis of Drug Loading in Tripropionin Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly accessible data reveals a significant gap in research concerning the use of Tripropionin nanoparticles as a drug delivery vehicle. Despite extensive searches, no specific experimental data on the drug loading efficiency of various drugs in this compound nanoparticles could be located. This absence of foundational data makes a comparative analysis, as initially requested, currently unfeasible.

For researchers, scientists, and drug development professionals, understanding the drug loading capacity and efficiency of a nanoparticle system is a critical first step in evaluating its potential as a therapeutic carrier. This information is fundamental for determining dosage, assessing feasibility, and designing further preclinical studies.

While the principles of drug loading in other nanoparticle systems, such as polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles, and liposomes, are well-documented, this knowledge cannot be directly extrapolated to this compound nanoparticles due to the unique physicochemical properties of the material that would govern drug encapsulation and retention.

Factors that typically influence drug loading efficiency in nanoparticles include:

  • Physicochemical Properties of the Drug: Parameters such as molecular weight, solubility, and logP value play a crucial role.

  • Nanoparticle Composition and Characteristics: The material of the nanoparticle, its size, surface charge, and internal structure are key determinants.

  • Method of Preparation: The technique used to formulate the nanoparticles (e.g., nanoprecipitation, emulsification) significantly impacts drug encapsulation.

  • Drug-to-Carrier Ratio: The initial concentration of both the drug and the nanoparticle material can affect loading outcomes.

Without specific studies on this compound nanoparticles, it is not possible to provide a quantitative comparison of their performance against other established nanocarriers.

General Experimental Protocol for Determining Drug Loading Efficiency

For the benefit of researchers who may be exploring novel nanoparticle systems like this compound, a general methodology for determining drug loading efficiency is outlined below. This protocol is standard in the field and would be applicable if and when drug-loaded this compound nanoparticles are developed.

1. Preparation of Drug-Loaded Nanoparticles:

  • A specific and reproducible method for encapsulating a chosen drug within this compound nanoparticles would first need to be developed. This could involve techniques such as nanoprecipitation, emulsion-based methods, or other relevant formulation strategies.

2. Separation of Free Drug from Nanoparticles:

  • Following nanoparticle formation, the unincorporated drug must be separated from the drug-loaded nanoparticles. Common methods include:

    • Centrifugation: The nanoparticle suspension is centrifuged at high speed, pelleting the nanoparticles while the free drug remains in the supernatant.

    • Dialysis: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of a suitable buffer to remove the free drug.

    • Size Exclusion Chromatography: The sample is passed through a column that separates the larger nanoparticles from the smaller, free drug molecules.

3. Quantification of the Encapsulated Drug:

  • The amount of drug loaded into the nanoparticles can be determined using either a direct or indirect method.

    • Indirect Method: The amount of free drug in the supernatant or dialysis medium is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC). The encapsulated drug amount is then calculated by subtracting the amount of free drug from the total initial amount of drug used.

    • Direct Method: The nanoparticles are disrupted using a suitable solvent to release the encapsulated drug. The concentration of the released drug is then measured.

4. Calculation of Drug Loading Content and Encapsulation Efficiency:

  • The following formulas are used to express the drug loading efficiency:

    • Drug Loading Content (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizing the Workflow

Below is a generalized workflow for determining drug loading efficiency, which could be adapted for this compound nanoparticles should the necessary experimental data become available.

G cluster_prep Nanoparticle Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep Formulation of Drug-Loaded This compound Nanoparticles sep Separation of Free Drug (e.g., Centrifugation, Dialysis) prep->sep quant_indirect Indirect Method: Quantify Free Drug in Supernatant sep->quant_indirect quant_direct Direct Method: Disrupt Nanoparticles & Quantify Drug sep->quant_direct calc Calculate Drug Loading Content (%) & Encapsulation Efficiency (%) quant_indirect->calc quant_direct->calc

Figure 1: General experimental workflow for determining drug loading efficiency in nanoparticles.

At present, a comparative analysis of drug loading efficiency in this compound nanoparticles cannot be provided due to the absence of published experimental data. Researchers interested in this area will need to conduct foundational studies to determine the feasibility of encapsulating various drugs within this compound nanoparticles and to quantify the loading efficiencies. The general experimental framework provided can serve as a guide for such future investigations.

Assessing the Biocompatibility of Tripropionin Versus Other Lipid Carriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a lipid carrier is a critical determinant in the development of effective and safe drug delivery systems. Biocompatibility is a paramount consideration, as the carrier itself should not elicit adverse biological responses. This guide provides a comparative assessment of the biocompatibility of Tripropionin against other commonly employed lipid carriers, including triglycerides, phospholipids, and solid lipid nanoparticles (SLNs). The information presented herein is based on available experimental data, offering a resource for informed decision-making in formulation development.

Executive Summary

This compound, a short-chain triglyceride, is utilized in various applications, including as a food additive where it is generally recognized as safe. When considering its role as a lipid carrier in drug delivery, its biocompatibility profile is of significant interest. This guide consolidates available quantitative data on the cytotoxicity, hemolytic potential, and in vivo toxicity of this compound and compares it with other lipid-based carriers. While direct comparative studies are limited, this guide provides an objective analysis based on individual assessments of these carriers.

Data Presentation: Comparative Biocompatibility Metrics

The following tables summarize quantitative data from various studies to facilitate a comparison of the biocompatibility of this compound with other lipid carriers. It is crucial to note that direct comparisons are challenging due to variations in experimental conditions, such as cell lines, animal models, and assay protocols.

Table 1: In Vitro Cytotoxicity Data

Lipid CarrierAssayCell LineConcentrationCell Viability (%) / IC50
This compound ---Data not available
Medium-Chain Triglycerides (MCTs) MTTVariousNot specifiedGenerally high cell viability
Phospholipids (e.g., Phosphatidylcholine) MTTVariousNot specifiedGenerally high cell viability
Solid Lipid Nanoparticles (SLNs) MTT/LDHA5491253 - 4080 µg/mLEC50 values[1]
Nanostructured Lipid Carriers (NLCs) MTTHaCaT, Melan-ANot specifiedNot cytotoxic[2]

Table 2: Hemolysis Data

Lipid CarrierAssaySpeciesConcentrationHemolysis (%)
This compound ---Data not available
Triglycerides Hemolysis AssayHuman>15 mmol/LIncreased spectrophotometric artifacts
Phospholipids (Liposomes) Hemolysis AssayHuman< 0.16 mg/mLMinimal hemolysis
Solid Lipid Nanoparticles (SLNs) Hemolysis Assay--Generally low
Nanostructured Lipid Carriers (NLCs) Hemolysis AssayRabbitup to 45 mg/ml< 5%

Table 3: In Vivo Toxicity Data

Lipid CarrierAnimal ModelRoute of AdministrationMetricValue
This compound MouseIntravenousLD50840 mg/kg[3]
Medium-Chain Triglycerides (MCTs) RatOral (gavage)NOAEL> 10 mL/kg/day (for Tricaprylin)[4]
Phospholipids ---Generally considered non-toxic
Solid Lipid Nanoparticles (SLNs) MouseIntravenous-Dependent on lipid matrix and dose

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to aid in the design and interpretation of future comparative studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the lipid carrier formulations. Include a negative control (media only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control of fully lysed cells.

Hemolysis Assay

The hemolysis assay evaluates the ability of a substance to damage red blood cells (RBCs).

  • Blood Collection and Preparation: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant. Centrifuge the blood to separate the RBCs and wash them several times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment: In a 96-well plate, add different concentrations of the lipid carrier to the wells.

  • Incubation: Add the 2% RBC suspension to each well and incubate the plate at 37°C for 1-2 hours with gentle shaking.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% hemolysis, such as Triton X-100).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 540 nm to quantify the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100

Signaling Pathways and Biocompatibility

The interaction of lipid carriers with cells can trigger specific signaling pathways that influence the biocompatibility profile. Lipid nanoparticles have been shown to interact with the innate immune system, potentially leading to inflammatory responses.

experimental_workflow cluster_assays Biocompatibility Assays Cell_Culture Cell Culture (e.g., A549, HaCaT) Lipid_Exposure Exposure to Lipid Carriers Cell_Culture->Lipid_Exposure MTT_Assay MTT Assay (Metabolic Activity) Lipid_Exposure->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Lipid_Exposure->LDH_Assay Hemolysis_Assay Hemolysis Assay (RBC Lysis) Lipid_Exposure->Hemolysis_Assay Data_Analysis Data Analysis (Viability/Toxicity %) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis

Caption: Experimental workflow for in vitro biocompatibility assessment.

Lipid nanoparticles can be recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs). This recognition can initiate a signaling cascade leading to the production of pro-inflammatory cytokines. The structure of the lipid, such as the presence of cationic lipids, can influence the extent of this activation.

signaling_pathway cluster_pathway Innate Immune Activation by Lipid Nanoparticles LNP Lipid Nanoparticle TLR Toll-like Receptor (TLR) (e.g., TLR2, TLR4) LNP->TLR Recognition NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation and Secretion Caspase1->IL1b

Caption: Simplified signaling pathway of innate immune activation by lipid nanoparticles.

Conclusion

References

Benchmarking the stability of Tripropionin formulations against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of Tripropionin formulations benchmarked against established standards. The following sections detail the experimental protocols for stability-indicating assays, present comparative data for this compound and other triglycerides, and outline the potential degradation pathways.

Introduction to this compound Stability

This compound, a triglyceride composed of glycerol and three molecules of propionic acid, is utilized in various pharmaceutical formulations.[1] Ensuring its stability is paramount to maintaining the quality, safety, and efficacy of the final drug product. Stability studies are essential to identify how a substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light. This guide outlines the framework for assessing the stability of this compound formulations in accordance with international guidelines.

Comparative Stability Data

While specific comparative stability data for this compound is not extensively available in public literature, a general comparison can be made with other triglycerides based on their fatty acid chain length. Shorter-chain triglycerides, like this compound, are more rapidly hydrolyzed compared to long-chain triglycerides.[2] The following table summarizes the expected stability profile of this compound in comparison to other representative triglycerides under various stress conditions.

Stability ParameterThis compound (Short-Chain)Tricaprylin (Medium-Chain)Tristearin (Long-Chain)
Hydrolytic Stability More susceptible to hydrolysis due to higher water solubility.Moderately stable.More resistant to hydrolysis due to lower water solubility.
Oxidative Stability Generally more resistant to oxidation due to the absence of double bonds.Generally resistant to oxidation.Saturated long-chain triglycerides are resistant to oxidation.
Thermal Stability Onset of degradation is expected at a lower temperature compared to longer-chain triglycerides.Onset of degradation is intermediate.Higher thermal stability with a higher onset of degradation temperature.

Experimental Protocols for Stability Testing

A comprehensive stability testing protocol for this compound formulations should be designed to assess its physical and chemical integrity under various environmental conditions. The following are detailed methodologies for key experiments based on established guidelines.

1. Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of this compound.[3]

  • Acid Hydrolysis:

    • Procedure: Dissolve a known concentration of the this compound formulation in a suitable solvent and treat with 0.1 M hydrochloric acid.

    • Conditions: Incubate the solution at 60°C for 24 hours.

    • Analysis: Neutralize the solution and analyze by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Base Hydrolysis:

    • Procedure: Dissolve the this compound formulation in a suitable solvent and treat with 0.1 M sodium hydroxide.

    • Conditions: Incubate the solution at 60°C for 24 hours.

    • Analysis: Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Procedure: Treat a solution of the this compound formulation with 3% hydrogen peroxide.

    • Conditions: Store the solution at room temperature, protected from light, for 24 hours.

    • Analysis: Analyze the sample directly by HPLC.

  • Thermal Degradation:

    • Procedure: Place the solid this compound formulation in a thermostatically controlled oven.

    • Conditions: Expose the sample to a temperature of 105°C for 48 hours.

    • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Procedure: Expose the this compound formulation to a combination of UV and visible light in a photostability chamber.

    • Conditions: Follow the ICH Q1B guideline for photostability testing.

    • Analysis: Analyze the sample by HPLC.

2. Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.

  • Chromatographic Conditions (Proposed):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 20 µL.

3. Analysis of Degradation Products

The primary degradation products of this compound are expected to be propionic acid and glycerol.[4]

  • Propionic Acid and Glycerol Detection:

    • Method: Gas Chromatography (GC) with Flame Ionization Detection (FID) can be used for the quantification of propionic acid (after derivatization to its methyl ester) and glycerol.[4][5]

    • Enzymatic Assays: Specific enzyme-based assays can also be used for the determination of glycerol.[6]

Potential Degradation Pathways and Experimental Workflow

The degradation of this compound primarily proceeds through hydrolysis and thermal decomposition. The following diagrams illustrate these pathways and a typical experimental workflow for stability analysis.

G cluster_hydrolysis Hydrolytic Degradation Pathway This compound This compound Dipropionin Dipropionin This compound->Dipropionin H2O Propionic_Acid Propionic_Acid Glycerol Glycerol Dipropionin->Propionic_Acid Monopropionin Monopropionin Dipropionin->Monopropionin H2O Monopropionin->Propionic_Acid Monopropionin->Glycerol H2O

Hydrolytic degradation of this compound.

G cluster_thermal Thermal Degradation Pathway This compound This compound Propionic_Acid Propionic_Acid This compound->Propionic_Acid Heat Acrolein Acrolein This compound->Acrolein Heat Other_Products Other volatile products This compound->Other_Products Heat

Potential thermal degradation of this compound.

G cluster_workflow Stability Testing Workflow Sample This compound Formulation Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Light) Sample->Stress Analysis Stability-Indicating HPLC Analysis Stress->Analysis Identification Identify & Quantify Degradants (e.g., GC-FID, LC-MS) Analysis->Identification Data Report Stability Data Identification->Data

General workflow for stability analysis.

Conclusion

The stability of this compound formulations is a critical factor in drug development. This guide provides a foundational framework for benchmarking the stability of this compound against other triglycerides and established standards. The detailed experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust approach to assessing the stability profile of this compound-containing products. Understanding the potential degradation pathways is essential for the development of stable and effective pharmaceutical formulations.

References

Statistical analysis of Tripropionin performance compared to control groups

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a lack of evidence to support a statistical analysis of Tripropionin's performance in a therapeutic context compared to control groups. The existing body of research primarily focuses on its application as a flavoring agent and its associated safety profile in that capacity.

Currently, there are no registered clinical trials or published preclinical studies that investigate the therapeutic efficacy of this compound for any specific medical condition. Therefore, quantitative data on its performance against a placebo or other alternatives, which is essential for a comparative guide, is not available.

Summary of Existing Information on this compound

This compound, also known as glyceryl tripropionate, is a triglyceride.[1] Its primary established use is as a flavoring agent in the food industry. Regulatory bodies have evaluated its safety for this purpose and have determined it to be of no safety concern at current levels of intake.[1]

While research exists on the metabolic effects of propionic acid, a constituent of this compound, in the context of its use as a food preservative, these studies do not provide data on the therapeutic performance of this compound itself. One study on propionic acid as a food preservative indicated that it can alter glucose metabolism in healthy individuals. However, this was not a therapeutic trial and did not compare this compound to a control group in a treatment setting.

Lack of Experimental Protocols and Signaling Pathway Data

The absence of therapeutic research also means there are no established experimental protocols detailing methodologies for key experiments involving this compound in a clinical or preclinical setting. Furthermore, while the general principles of cellular signaling pathways are well-understood, there is no specific research linking this compound to any particular signaling pathway in a therapeutic context.

Conclusion

The core requirements for a comparison guide, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the lack of relevant research data on the therapeutic use of this compound. The scientific community has not published findings that would allow for a statistical analysis of its performance against control groups for any therapeutic application. Therefore, a comparison guide as requested cannot be generated at this time.

References

Safety Operating Guide

Proper Disposal of Tripropionin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Tripropionin, a glycerol triester, requires adherence to specific disposal protocols to mitigate risks and maintain regulatory compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area.[1] Appropriate personal protective equipment (PPE) must be worn, including tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and fire/flame resistant and impervious clothing.[1] To prevent fire hazards, use non-sparking tools and take measures to avoid electrostatic discharge.[1]

In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains; discharge into the environment must be avoided.[1] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.[1][2]

For Unused or Waste this compound:

  • Collection: Collect the waste this compound in a suitable, tightly closed, and properly labeled container.[1]

  • Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Licensed Disposal: Arrange for the collected waste to be transported to a licensed chemical destruction facility.

For Empty this compound Containers:

  • Triple Rinsing: Containers that have held this compound should be triple-rinsed with a suitable solvent.[2][4] The rinsate from this process must be collected and disposed of as chemical waste.[2][4]

  • Container Disposal: After triple-rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]

Quantitative Data Summary

While specific quantitative limits for disposal are not prominently available in standard safety data sheets for this compound, as it is not classified as a hazardous substance, general laboratory waste guidelines should be followed.[1] The key principle is to prevent any release into the environment.

ParameterGuidelineSource
Disposal Method Licensed chemical destruction or controlled incineration.[1]
Environmental Discharge Prohibited in sewer systems, waterways, or soil.[1][5]
Container Rinsing Triple rinse with appropriate solvent; collect rinsate as waste.[2][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers in a laboratory setting.

Tripropionin_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_liquid Liquid Waste Path cluster_container Empty Container Path start This compound Waste Generated assess_type Identify Waste Type start->assess_type collect_liquid Collect in a suitable, labeled, closed container assess_type->collect_liquid Unused/Waste This compound triple_rinse Triple rinse the container assess_type->triple_rinse Empty Container store_liquid Store in a cool, dry, well-ventilated area collect_liquid->store_liquid dispose_liquid Arrange for disposal via licensed chemical destruction or incineration store_liquid->dispose_liquid collect_rinsate Collect rinsate as chemical waste triple_rinse->collect_rinsate dispose_container Recycle, recondition, or dispose of container in a sanitary landfill triple_rinse->dispose_container collect_rinsate->store_liquid

This compound Disposal Decision Workflow

References

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